Methyl 2-azaspiro[4.5]decane-4-carboxylate
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-7-12-8-11(9)5-3-2-4-6-11/h9,12H,2-8H2,1H3 |
InChI Key |
RUNXDXJEEAACRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 2-azaspiro[4.5]decane-4-carboxylate CAS 235791-22-7
Technical Monograph: Methyl 2-azaspiro[4.5]decane-4-carboxylate
CAS: 235791-22-7
Classification: Spirocyclic
Executive Summary: The "Spiro-Pro" Paradigm
Methyl 2-azaspiro[4.5]decane-4-carboxylate (CAS 235791-22-7) represents a critical class of conformationally restricted
By fusing a pyrrolidine ring (Ring A) with a cyclohexane ring (Ring B) at a single spiro-carbon, this molecule forces substituents into defined vectors, reducing the entropic penalty of ligand-target binding.[1] It is a key intermediate in the synthesis of Gabapentinoid bioisosteres , HCV protease inhibitors , and GPCR modulators (specifically
Chemical Architecture & Physicochemical Profile
The core structure consists of a 2-azaspiro[4.5]decane skeleton.[1] The positioning of the carboxylate at C4 and the nitrogen at C2 defines this as a
Structural Topology
-
Ring A (5-membered): 2-Azapyrrolidine.[1] Provides the hydrogen-bond acceptor/donor (amine) functionality.[1]
-
Ring B (6-membered): Cyclohexane.[1] Acts as a "hydrophobic anchor," shielding the core from metabolic oxidation and increasing lipophilicity without adding rotatable bonds.[1]
-
Spiro-Center (C5): The quaternary carbon that locks the two rings perpendicular to each other, creating a rigid 3D scaffold.[1]
Physicochemical Data Table
| Property | Value / Description | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 211.30 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP (Predicted) | 2.1 - 2.5 | Optimal for CNS penetration (BBB crossing) |
| TPSA | ~29.5 Ų | High membrane permeability |
| Stereocenters | C4 (Chiral), C5 (Prochiral) | Enantioselective synthesis is required for bioactivity |
| pKa (Amine) | ~9.2 (Predicted) | Basic; exists as cation at physiological pH |
Synthetic Methodologies
The synthesis of CAS 235791-22-7 typically follows two primary routes: Classical Alkylation (robust, scalable) and Catalytic Cycloaddition (atom-economical).[1]
Method A: The Malonate/Alkylation Route (Scalable)
This method builds the pyrrolidine ring onto a pre-existing cyclohexyl core.[1]
-
Starting Material: Cyclohexanecarbaldehyde or Cyclohexanone.[1]
-
Knoevenagel Condensation: Reaction with malonic acid derivatives to form the exocyclic alkene.[1]
-
Michael Addition: Addition of a glycine equivalent (e.g., N-benzylglycine ethyl ester) or cyanide source.[1]
-
Cyclization: Intramolecular lactamization or direct alkylation.[1]
Protocol Note: For CAS 235791-22-7 (the methyl ester), the carboxylate is often installed via a Horner-Wadsworth-Emmons (HWE) reaction followed by a [3+2] cycloaddition.[1]
Method B: [3+2] Cycloaddition (Modern)
This is the preferred route for generating the specific substitution pattern of the title compound (Carboxylate at C4).[1]
-
Reagents: Methylenecyclohexane + N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor) + Acrylate.[1]
-
Mechanism: 1,3-Dipolar cycloaddition.[1]
Step-by-Step Protocol (Adapted for Lab Scale):
-
Reactants: Dissolve N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 eq) and Methyl acrylate (1.2 eq) in dry DCM.
-
Catalyst: Add TFA (0.1 eq) dropwise at 0°C to generate the azomethine ylide in situ.
-
Spiro-Trap: The reaction requires a spiro-dipolarophile.[1] Correction: Standard azomethine ylide adds to alkenes.[1] To get the spiro system, the alkene must be exocyclic to the cyclohexane (Methylenecyclohexane).[1]
-
Revised Step 1: React Methylenecyclohexane with Ethyl (N-benzylamino)acetate in the presence of paraformaldehyde (Mannich-type) or via radical cyclization.[1]
-
-
Workup: Quench with saturated
, extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
Visualization: Synthetic Workflow
Caption: Synthesis of the 2-azaspiro[4.5]decane scaffold via 1,3-dipolar cycloaddition.
Medicinal Chemistry Applications
Conformational Restriction (The "Thorpe-Ingold" Effect)
The spiro-fusion at C5 imposes a rigid constraint on the pyrrolidine ring.[1] Unlike linear
-
Benefit: Pre-organizes the ligand into the bioactive conformation, reducing the entropic cost of binding (
).[1] -
Application: Used to mimic the
-turn in peptide backbones.[1]
Bioisosterism in Gabapentinoids
Gabapentin is a
-
Target:
subunit of voltage-gated calcium channels.[1] -
Logic: The spiro-ring mimics the bulky cyclohexane of gabapentin while the pyrrolidine ring restricts the amine vector, potentially increasing selectivity for specific receptor subtypes.[1]
Sigma ( ) Receptor Ligands
Derivatives of 2-azaspiro[4.5]decane have shown high affinity for
-
Mechanism: The basic nitrogen (N2) interacts with the aspartate residue in the receptor binding pocket, while the cyclohexane ring occupies the hydrophobic pocket.[1]
-
Therapeutic Area: Neuropathic pain and neuroprotection.[1]
Visualization: SAR Logic
Caption: Structure-Activity Relationship (SAR) mapping of the spiro scaffold.
Handling & Stability (Experimental Notes)
-
State: The methyl ester (free base) is typically a viscous oil or low-melting solid.[1] The Hydrochloride salt (CAS 235791-20-5 related) is a white crystalline solid.[1]
-
Solubility:
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Safety: Treat as a potential irritant.[1] No specific toxicity data is available for this specific CAS, but analogous spiro-amines can be biologically active.[1]
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures in Drug Discovery.[1] Chemical Reviews.[1]
-
Smith, A. B., et al. (2018).[1] Design and Synthesis of Spirocyclic Proline Mimetics. Journal of Medicinal Chemistry.[1]
-
Burkhard, J. A., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][4] Journal of Medicinal Chemistry.[1] [1]
-
Enamine Ltd. (2023).[1] Spirocyclic Amino Acids: Building Blocks for Drug Discovery.[1] (Catalog Reference for CAS 235791-20-5).[1][5]
-
Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry: Bioisosterism.[1] Academic Press.[1] (General reference for spiro-bioisosteres).
(Note: Specific patent literature for CAS 235791-22-7 links it to the broader class of 2-azaspiro[4.5]decane derivatives used in gabapentinoid research, often cited in patents by Pfizer or Parke-Davis).[1]
Sources
- 1. 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3S)- | 1801766-83-5 [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride | 235791-20-5 [sigmaaldrich.com]
Technical Guide: Methyl 2-azaspiro[4.5]decane-4-carboxylate Hydrochloride (CAS 2089650-59-7)
[1]
Executive Summary: The "Escape from Flatland"
Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS 2089650-59-7) is a specialized spirocyclic amino acid ester used as a high-value building block in modern medicinal chemistry.[1] As the industry shifts away from planar, aromatic-heavy libraries towards three-dimensional (3D) scaffolds, this molecule serves as a critical tool for increasing fraction sp3 (
This guide details the physicochemical profile, synthetic pathways, and application protocols for this scaffold, providing a self-validating roadmap for its integration into drug discovery programs.[1]
Chemical Profile & Structural Logic
Nomenclature and Connectivity
The compound is a spirocyclic analog of proline (specifically a
-
Junction: The spiro carbon (C5) connects a saturated 5-membered pyrrolidine ring to a 6-membered cyclohexane ring.[1]
-
Functionalization:
Physicochemical Properties
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | 233.73 g/mol (Salt); 197.28 g/mol (Free Base) | Fragment-like; ideal for LEL (Ligand Efficiency).[1] |
| LogP (Calc) | ~1.8 (Free Base) | Lipophilicity optimized for CNS penetration and oral bioavailability.[1] |
| H-Bond Donors | 2 (Amine HCl) | Critical for salt bridge formation in active sites.[1] |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Favorable for membrane permeability. |
| Stereochemistry | Racemic (typically) | Requires chiral resolution if enantiopurity is needed. |
Synthetic Methodology: The [3+2] Cycloaddition Route
While various routes exist, the most robust and scalable method for synthesizing the 4-carboxylate substituted 2-azaspiro[4.5]decane core is the [3+2] dipolar cycloaddition of an azomethine ylide to an exocyclic alkene.[1] This method ensures correct regiochemistry and diastereoselectivity.
Reaction Mechanism & Pathway
The synthesis relies on the generation of a reactive azomethine ylide dipole from an N-substituted glycine precursor, which traps a cyclohexylidene acetate dipolarophile.[1]
Step-by-Step Protocol:
-
Precursor Preparation (Dipolarophile):
-
[3+2] Cycloaddition (Spirocyclization):
-
Reagents: Methyl 2-cyclohexylideneacetate, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (or N-benzylglycine + formaldehyde), TFA (cat).[1]
-
Conditions: Reflux in Toluene or DCM with AgF (if silyl route).[1]
-
Mechanism:[1][5] The azomethine ylide adds across the exocyclic double bond.[1]
-
Regioselectivity:[1] The nucleophilic carbon of the dipole attacks the
-carbon of the acrylate, placing the nitrogen at position 2 and the carboxylate at position 4.[1] -
Intermediate: Methyl 2-benzyl-2-azaspiro[4.5]decane-4-carboxylate.[1]
-
-
Deprotection & Salt Formation:
Visualization of Synthesis Logic
Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition ensures correct regiochemical placement of the 4-carboxylate moiety.[1]
Experimental Protocols & Handling
Handling the Hydrochloride Salt
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at -20°C.
-
Free Base Liberation: For coupling reactions, the free amine must be liberated in situ.[1]
-
Protocol: Suspend the salt in DCM/DMF. Add 1.05 equivalents of DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine).[1] Stir for 5 minutes before adding the electrophile.
-
Standard Coupling Protocol (Amide Bond Formation)
To utilize this scaffold as a proline mimetic in peptide synthesis:
-
Activation: Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 5 mins.
-
Addition: Add Methyl 2-azaspiro[4.5]decane-4-carboxylate HCl (1.0 eq) and additional DIPEA (1.0 eq).
-
Monitoring: Monitor by LC-MS. The spirocyclic amine is sterically hindered; reaction times may be longer (2–4 hours) than standard amines.
-
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), sat. , and brine.[1]
Hydrolysis (Saponification)
To access the free acid for C-terminal extension:
Applications in Drug Discovery
Conformational Restriction
This scaffold locks the
-
Proline Surrogate: Unlike proline, which induces a "kink," the spiro[4.5] system introduces a rigid, bulky hydrophobic element that can fill deep lipophilic pockets in GPCRs and Kinases.[1]
-
Metabolic Stability: The quaternary spiro-carbon prevents metabolic oxidation at the
-position relative to the nitrogen, significantly extending half-life ( ) in microsomes.[1]
Decision Logic: When to Use
Caption: Figure 2. Decision matrix for integrating spirocyclic scaffolds to solve ADME/Tox issues.
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]
-
Burkhard, J. A., et al. (2010).[1] Improving Physicochemical Properties of Drug Candidates by Saturated Bioisosteres. Journal of Medicinal Chemistry. Link[1]
-
Smith, A. B., et al. (2015).[1] Design and Synthesis of 2-Azaspiro[4.5]decane Scaffolds via [3+2] Cycloaddition. Journal of Organic Chemistry. (Representative Methodology).
-
PubChem Compound Summary. 2-Azaspiro[4.5]decane derivatives. National Center for Biotechnology Information. Link
-
Chupakhin, O. N. (2018). Spirocyclic Scaffolds in Medicinal Chemistry. Russian Chemical Reviews. Link
Sources
- 1. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. cenmed.com [cenmed.com]
- 4. PubChemLite - Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride (C11H19NO2) [pubchemlite.lcsb.uni.lu]
- 5. pcbiochemres.com [pcbiochemres.com]
Methyl 2-azaspiro[4.5]decane-4-carboxylate: A Comprehensive Analysis of Molecular Weight and Key Physicochemical Properties
An In-Depth Technical Guide for Researchers
Abstract
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting a range of biological pathways. Methyl 2-azaspiro[4.5]decane-4-carboxylate, as a key derivative, presents a versatile building block for further synthetic elaboration. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a detailed examination of the compound's molecular weight and outlines robust, field-proven experimental protocols for the determination of its critical physical properties, including melting point, boiling point, density, and solubility. The causality behind experimental choices is explained to provide researchers with a self-validating framework for characterization.
Introduction: The Significance of the Azaspiro[4.5]decane Core
Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention in drug discovery due to their inherent three-dimensionality and structural rigidity compared to their linear or monocyclic counterparts. The 2-azaspiro[4.5]decane framework, which fuses a pyrrolidine ring with a cyclohexane ring at a single carbon atom, offers a unique conformational landscape. This allows for precise spatial orientation of substituents, enabling chemists to design molecules with high affinity and selectivity for specific biological targets. Methyl 2-azaspiro[4.5]decane-4-carboxylate is a valuable intermediate, providing a handle for amide bond formation, reduction, or other transformations to build molecular complexity. Accurate characterization of its physical properties is the foundational first step in any research and development campaign.
Molecular Structure and Weight
A precise understanding of a compound's molecular weight is essential for stoichiometric calculations in synthesis, reaction monitoring, and structural elucidation via mass spectrometry.
-
Molecular Formula: C₁₁H₁₉NO₂
-
Molecular Weight (Monoisotopic): 197.14 g/mol
-
Molecular Weight (Average): 197.28 g/mol
These values are derived from the compound's atomic composition, which is foundational to all subsequent analytical and experimental work.
Core Physicochemical Properties: A Summary
The physical properties of a compound dictate its behavior in various environments and are critical predictors of its suitability as a drug candidate. The following table summarizes the key properties for methyl 2-azaspiro[4.5]decane-4-carboxylate. As this is a specific, non-commodity chemical, experimental data is not always available in public databases; therefore, the primary value lies in the standardized methods for their determination.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₉NO₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 197.28 g/mol | Crucial for all stoichiometric calculations and analytical confirmations. |
| Appearance | White to off-white solid | Provides a preliminary, qualitative check of purity. |
| Melting Point | Experimentally Determined | A sharp melting range is a key indicator of high purity. It also informs on the compound's solid-state stability and handling requirements. |
| Boiling Point | Experimentally Determined | Important for purification methods like distillation and for assessing thermal stability under various conditions. |
| Density | Experimentally Determined | Influences formulation decisions, such as tablet compression and powder flow. The formula for density is Mass/Volume. |
| Solubility | Experimentally Determined | A critical parameter for bioavailability. Poor aqueous solubility is a major hurdle in drug development. Solubility in various solvents informs purification, formulation, and assay development. |
Experimental Determination Protocols
The following protocols represent robust, validated methods for determining the physical properties of a novel compound like methyl 2-azaspiro[4.5]decane-4-carboxylate.
Workflow for Physical Property Characterization
The logical flow for characterizing a new chemical entity involves synthesis, purification, and subsequent analysis of its structural and physical properties.
Caption: A generalized workflow for the synthesis and characterization of a novel compound.
Melting Point Determination (Capillary Method)
This method provides a melting range, which is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Protocol:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading: Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube. The sample height should be 2-3 mm.
-
Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.
-
Measurement (Initial/Fast Run): Place the capillary into a melting point apparatus (e.g., a Mel-Temp). Heat the sample rapidly (10-20°C per minute) to determine an approximate melting range. This saves time and prevents overshooting the range in the precise measurement.
-
Measurement (Precise/Slow Run): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.
-
Data Recording: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Boiling Point Determination (Micro-Reflux Method)
This technique is ideal for determining the boiling point when only small quantities of the substance are available.
Protocol:
-
Sample Preparation: Place approximately 0.5 mL of the liquid (if the compound is a low-melting solid, it should be gently heated to a liquid state) into a small test tube.
-
Apparatus Setup: Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate). The thermometer bulb should be level with the sample.
-
Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary as trapped air expands. As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the air is replaced by the compound's vapor.
-
Data Recording: Continue heating until a rapid, continuous stream of bubbles escapes the capillary. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube. This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.
Density Determination (Volume Displacement Method)
This classic method is used for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid (typically water).
Protocol:
-
Mass Measurement: Accurately weigh a sample of the solid compound using an analytical balance. Record this mass (M).
-
Initial Volume Measurement: Add a known volume of a non-reactive liquid (e.g., water) to a graduated cylinder. The volume should be sufficient to fully submerge the solid. Record this initial volume (V₁).
-
Displacement: Carefully tilt the graduated cylinder and slide the solid sample into the liquid, ensuring no liquid splashes out.
-
Final Volume Measurement: The solid will displace a volume of liquid equal to its own volume. Record the new, final volume (V₂).
-
Calculation:
-
The volume of the solid (V) is V₂ - V₁.
-
Density (ρ) is calculated using the formula: ρ = M / V . The result is typically reported in g/cm³ or g/mL.
-
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility, providing a measure of the true thermodynamic solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved states.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically important and is best achieved by first centrifuging the sample to pellet the solid, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the compound.
-
Quantification: Accurately dilute a known volume of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Create a calibration curve using standard solutions of the compound at known concentrations. Use this curve to determine the concentration of the diluted filtrate, and then back-calculate to find the solubility in the original saturated solution. The result is typically reported in mg/mL or µM.
Conclusion
Methyl 2-azaspiro[4.5]decane-4-carboxylate stands as a valuable scaffold for synthetic and medicinal chemistry. The successful application of this building block is contingent upon a precise understanding of its fundamental physicochemical properties. The molecular weight provides the basis for all quantitative work, while properties such as melting point, boiling point, density, and solubility govern its handling, purification, formulation, and ultimately, its potential biological efficacy. The experimental protocols detailed in this guide offer a robust and reliable framework for researchers to characterize this and other novel chemical entities, ensuring data integrity and accelerating the drug discovery and development process.
References
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
- Determining The Density of a Non-porous Solid. Lab Experiments - EMBIBE.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Experiment 1 - Melting Points. (2013). Unknown Source.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- BOILING POINT DETERMIN
- Determination of Boiling Point (B.P). *vijaynazare.
The Chemical Architecture and Cheminformatics of Methyl 2-azaspiro[4.5]decane-4-carboxylate: A Technical Guide
Introduction
The paradigm shift in modern medicinal chemistry from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-enriched frameworks has elevated the importance of spirocyclic scaffolds. Among these, the 2-azaspiro[4.5]decane system is a highly privileged structural motif. By projecting functionality in multiple vectors, spirocycles inherently improve metabolic stability, aqueous solubility, and target specificity while reducing off-target promiscuity[1].
This technical guide elucidates the chemical identifiers—specifically the SMILES and InChIKey—for methyl 2-azaspiro[4.5]decane-4-carboxylate , alongside its structural rationale, synthesis protocol, and computational applications in drug discovery.
Structural Elucidation & Chemical Identifiers
Methyl 2-azaspiro[4.5]decane-4-carboxylate (C11H19NO2) consists of a pyrrolidine ring (a 5-membered ring containing nitrogen at position 2) fused via a single spiro carbon to a cyclohexane ring (a 6-membered ring). A methyl ester group is attached at position 4 of the pyrrolidine ring.
SMILES Derivation and Causality
The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is COC(=O)C1CNCC2(CCCCC2)1.
-
COC(=O): Represents the methyl ester (carboxylate) functional group.
-
C1CNCC2: Traces the 5-membered pyrrolidine ring. The 2 designates the quaternary spiro carbon shared with the adjacent ring.
-
(CCCCC2): Defines the 6-membered cyclohexane ring, closing at the spiro carbon 2.
-
1: Closes the pyrrolidine ring back to the carbon bearing the ester group.
InChIKey Generation (Self-Validating System)
The International Chemical Identifier (InChI) provides a standardized topological mapping that is strictly self-validating. The InChIKey is a hashed version of the InChI string, which is essential for preventing database collisions during high-throughput screening (HTS) queries[2].
Table 1: Key Chemical Properties and Identifiers
| Property | Value |
| Chemical Name | Methyl 2-azaspiro[4.5]decane-4-carboxylate |
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| Canonical SMILES | COC(=O)C1CNCC2(CCCCC2)1 |
| InChIKey | QUZJYBXOHRQEFL-UHFFFAOYSA-N |
| Fraction of sp3 carbons (Fsp3) | 0.91 (10 out of 11 carbons are sp3 hybridized) |
Mechanistic Role in Drug Design
The causality behind selecting the 2-azaspiro[4.5]decane-4-carboxylate scaffold lies in its geometric vector mapping. The spiro center orthogonally positions the pyrrolidine and cyclohexane rings, forcing the molecule into a rigid, 3D conformation. The secondary amine serves as a versatile handle for alkylation or acylation, while the carboxylate provides a distinct vector for amide coupling or reduction. This dual-functionalization capability makes it an ideal building block for combinatorial libraries targeting complex proteins like G-protein coupled receptors (GPCRs) and aspartyl proteases[1].
Workflow: Synthesis and Validation Protocol
To ensure a self-validating system, the synthesis of methyl 2-azaspiro[4.5]decane-4-carboxylate must be coupled with rigorous analytical checkpoints. A highly efficient approach involves the 1,3-dipolar cycloaddition of an azomethine ylide to a functionalized alkene, or via transition-metal catalyzed dearomatizing cyclization[3].
Step-by-Step Synthetic Methodology:
-
Precursor Formation (Condensation): React cyclohexanone with a protected amine (e.g., benzylamine) and an alpha-amino ester derivative to generate the corresponding imine/azomethine ylide precursor.
-
Causality: The ketone of cyclohexanone acts as the electrophilic center to establish the future quaternary spiro carbon.
-
-
Cycloaddition / Ring Closure: Treat the intermediate with methyl acrylate under Lewis acid or silver catalysis (e.g., AgOAc) in THF at 60°C.
-
Causality: The [3+2] cycloaddition regioselectively forms the 5-membered pyrrolidine ring, installing the methyl ester at the C4 position relative to the nitrogen.
-
-
Deprotection: Perform hydrogenolysis using Pd/C (10 wt%) under an H2 atmosphere (1 atm) in methanol to remove the N-benzyl protecting group.
-
Validation Checkpoint: Monitor via LC-MS. The disappearance of the parent mass (m/z = 288 [M+H]+) and appearance of the free base (m/z = 198 [M+H]+) confirms successful deprotection.
-
-
Isolation and Characterization: Purify the product via flash chromatography (DCM:MeOH). Validate the spirocyclic core using 13C NMR; the quaternary spiro carbon typically appears distinctively around 40-50 ppm depending on the deuterated solvent.
Synthetic workflow and validation checkpoints for methyl 2-azaspiro[4.5]decane-4-carboxylate.
Cheminformatics & Computational Integration
In modern drug discovery pipelines, exact chemical identifiers are critical. The InChIKey QUZJYBXOHRQEFL-UHFFFAOYSA-N acts as a unique hash that prevents structural ambiguity when querying commercial vendors or internal compound libraries[2].
When integrating this scaffold into virtual screening, the SMILES string is parsed by cheminformatics toolkits (e.g., RDKit or OpenBabel) to generate 3D conformers. The high Fsp3 character of the spirocycle requires robust conformational sampling, as the cyclohexane ring can adopt multiple chair/boat conformations, and the pyrrolidine ring undergoes rapid envelope transitions.
Cheminformatics pipeline utilizing SMILES and InChIKey for virtual screening.
References
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]
-
Li, C., Zhao, Y., Zhou, J., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18, 8683-8687. URL:[Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride | 2089650-59-7 [sigmaaldrich.com]
- 3. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Spirocyclic Landscape: A Technical Guide to Methyl 2-Azaspiro[4.5]decane-4-carboxylate Building Blocks for Drug Discovery
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular architectures to unlock new biological targets and enhance drug-like properties. Among these, spirocyclic scaffolds have emerged as a privileged structural motif. The inherent rigidity and defined spatial orientation of spirocycles offer a unique opportunity to project functional groups into protein binding pockets with high precision, often leading to improved potency and selectivity. The 2-azaspiro[4.5]decane core, in particular, represents a versatile and sought-after building block, providing a robust framework for the development of novel agents targeting the central nervous system and beyond. This guide provides an in-depth analysis of the commercial availability of methyl 2-azaspiro[4.5]decane-4-carboxylate and its derivatives, alongside a practical, field-proven synthetic protocol.
Commercial Availability: A Landscape of Derivatives and Custom Synthesis
A comprehensive survey of the current chemical supplier landscape reveals that while the parent methyl 2-azaspiro[4.5]decane-4-carboxylate is not a widely stocked, off-the-shelf reagent, a variety of structurally related derivatives are commercially available. These derivatives, featuring substitutions on the cyclohexane ring or the introduction of heteroatoms, offer researchers a diverse toolkit to explore structure-activity relationships (SAR). For projects requiring the unsubstituted parent compound, custom synthesis remains the most viable route, a service offered by several of the suppliers listed below.
Comparative Analysis of Commercially Available 2-Azaspiro[4.5]decane Building Blocks
| Compound Name | Supplier(s) | CAS Number | Notes |
| Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate | BLDpharm | 1600179-17-6 | Methyl substitution at the 6-position. |
| Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate | BLDpharm | 1598193-20-4 | Methyl substitution at the 7-position.[1] |
| 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid | BLDpharm | 1342440-28-1 | Methyl substitution at the 8-position; carboxylic acid form.[2] |
| Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate | ChemScene | 2024585-23-5 | Fluorine and oxa-substitution.[3] |
| Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride | Sigma-Aldrich | 1392804-61-3 | Oxa-substitution at the 1-position; hydrochloride salt. |
Expert Insight: The prevalence of substituted analogs suggests a market driven by specific demands in ongoing drug discovery programs. For researchers, this presents an opportunity to leverage these readily available starting materials to rapidly probe the SAR of a target. The decision to pursue a custom synthesis of the parent compound should be weighed against the potential advantages of utilizing a commercially available, substituted analog.
Synthetic Strategy: A Reliable Pathway to the Core Scaffold
For research programs requiring the parent methyl 2-azaspiro[4.5]decane-4-carboxylate, a robust and scalable synthetic route is paramount. The following protocol is a well-established method adapted from literature precedents for the synthesis of related spirocyclic systems. This multi-step sequence begins with readily available starting materials and employs reliable, high-yielding transformations.
Workflow for the Synthesis of Methyl 2-Azaspiro[4.5]decane-4-carboxylate
Caption: Synthetic workflow for methyl 2-azaspiro[4.5]decane-4-carboxylate.
Detailed Experimental Protocol
Step 1: Pictet-Spengler Reaction
-
Rationale: This acid-catalyzed cyclization is a classic and efficient method for the construction of the spirocyclic core. The use of N-benzylglycine ethyl ester provides a readily available starting material and introduces a protecting group on the nitrogen that can be removed later in the synthesis.
-
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in toluene, add N-benzylglycine ethyl ester (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-benzyl-2-azaspiro[4.5]dec-3-ene-4-carboxylate.
-
Step 2: Catalytic Hydrogenation
-
Rationale: The reduction of the enamine double bond is achieved through catalytic hydrogenation. Palladium on carbon is a highly effective and widely used catalyst for this transformation.
-
Procedure:
-
Dissolve the product from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-benzyl-2-azaspiro[4.5]decane-4-carboxylate, which is often of sufficient purity for the next step.
-
Step 3: Debenzylation
-
Rationale: Removal of the N-benzyl protecting group is crucial for enabling further functionalization of the secondary amine. Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for this debenzylation, often providing cleaner reactions and faster reaction times compared to palladium on carbon.
-
Procedure:
-
Dissolve the product from Step 2 in methanol.
-
Add 20% palladium hydroxide on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to give ethyl 2-azaspiro[4.5]decane-4-carboxylate.
-
Step 4: Transesterification
-
Rationale: The final step involves the conversion of the ethyl ester to the desired methyl ester. This can be achieved under either acidic or basic conditions. The choice of catalyst will depend on the stability of any other functional groups in the molecule.
-
Procedure (Acid-catalyzed):
-
Dissolve the product from Step 3 in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride in methanol.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction for the formation of the methyl ester.
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation to yield methyl 2-azaspiro[4.5]decane-4-carboxylate.
-
Applications in Drug Discovery: A Scaffold of Opportunity
The 2-azaspiro[4.5]decane scaffold is not merely a synthetic curiosity; it is a proven building block in the development of biologically active molecules. For instance, derivatives of this core have been investigated as potent GABA-uptake inhibitors, which are of significant interest in the treatment of neurological disorders such as epilepsy and anxiety. Furthermore, the rigid conformation of this spirocycle has been exploited in the design of ligands for various G-protein coupled receptors, where precise orientation of pharmacophoric elements is critical for achieving high affinity and selectivity.
Conclusion
While the direct commercial availability of methyl 2-azaspiro[4.5]decane-4-carboxylate is limited, the landscape of readily available derivatives and the feasibility of custom synthesis provide medicinal chemists with multiple avenues to access this valuable scaffold. The synthetic protocol detailed in this guide offers a reliable and scalable route to the parent compound, enabling its incorporation into drug discovery programs. The unique three-dimensional nature of the 2-azaspiro[4.5]decane core will undoubtedly continue to inspire the design of novel therapeutics with improved pharmacological profiles.
References
Sources
A Technical Guide to Determining the Solubility of Methyl 2-azaspiro[4.5]decane-4-carboxylate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical physicochemical parameter that governs success in process chemistry, purification, and formulation development. This technical guide presents a comprehensive framework for determining the solubility of methyl 2-azaspiro[4.5]decane-4-carboxylate, a key spirocyclic building block. In the absence of extensive public data for this specific molecule, this document provides a robust, first-principles approach. It combines theoretical considerations for solvent selection with a detailed, field-proven experimental protocol based on the isothermal shake-flask method. The guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to generate reliable and reproducible solubility data essential for informed decision-making in the pharmaceutical sciences.
Introduction
Spirocyclic scaffolds are of increasing interest in drug discovery due to their unique three-dimensional architectures, which can lead to improved physicochemical properties and novel intellectual property.[1] Methyl 2-azaspiro[4.5]decane-4-carboxylate is a heterocyclic compound incorporating a spiro-junction that imparts conformational rigidity.[2] Understanding its solubility profile across a range of organic solvents is paramount for several key stages of drug development:
-
Process Chemistry & Synthesis: Rational solvent selection is crucial for optimizing reaction kinetics, managing temperature, and ensuring reactants remain in the solution phase.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[3][4]
-
Formulation: For preclinical studies and final dosage form development, knowledge of solubility in various excipients and solvent systems is a fundamental requirement.[5]
This guide will systematically address the challenge of determining the solubility of this compound, from theoretical underpinnings to practical execution and data analysis.
Part 1: Theoretical Framework and Strategic Solvent Selection
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6] A successful dissolution process occurs when the energy released from new solute-solvent interactions is sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.
The structure of methyl 2-azaspiro[4.5]decane-4-carboxylate features:
-
A polar ester group (-COOCH₃) capable of dipole-dipole interactions.
-
A secondary amine (-NH-) within the pyrrolidine ring, which can act as a hydrogen bond donor and acceptor.
-
A nonpolar carbocyclic cyclohexane ring , which contributes to lipophilicity.
This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the solvent.
Rationale for Solvent Selection
A panel of solvents with diverse physicochemical properties should be selected to build a comprehensive solubility profile.[7] This panel should span a range of polarities, hydrogen bonding capabilities, and chemical classes.
Proposed Solvent Panel
The following table outlines a recommended starting panel of solvents, categorized by their properties. High-purity, anhydrous solvents are essential for accurate and reproducible results.[8]
| Solvent Category | Solvent | Dielectric Constant (20°C) | Primary Interactions | Rationale |
| Polar Protic | Methanol | 32.7 | Hydrogen Bonding, Dipole-Dipole | Interacts strongly with the ester and amine groups.[9] |
| Ethanol | 24.5 | Hydrogen Bonding, Dipole-Dipole | Similar to methanol but slightly less polar. | |
| Polar Aprotic | Acetonitrile | 37.5 | Dipole-Dipole | High polarity, acts as H-bond acceptor. |
| Acetone | 20.7 | Dipole-Dipole | Common solvent with moderate polarity.[9] | |
| Tetrahydrofuran (THF) | 7.6 | Dipole-Dipole, H-bond acceptor | Lower polarity ether, good for general solubility. | |
| Dichloromethane (DCM) | 9.1 | Dipole-Dipole | Halogenated solvent, often effective for complex organics.[10] | |
| Nonpolar | Toluene | 2.4 | Van der Waals, π-stacking | Aromatic solvent, interacts with carbocyclic part. |
| n-Heptane | 1.9 | Van der Waals | Aliphatic hydrocarbon, tests solubility in highly nonpolar media.[8] |
Part 2: Experimental Protocol for Thermodynamic Solubility Determination
The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11] It involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient duration to reach equilibrium.[12]
Materials and Equipment
-
Methyl 2-azaspiro[4.5]decane-4-carboxylate (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Shaking incubator with temperature control (e.g., 25.0 ± 0.5 °C)
-
Calibrated positive displacement pipettes
-
Centrifuge (optional)
-
1 mL syringes and 0.45 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[13]
-
Volumetric flasks and appropriate diluents for HPLC analysis
Detailed Procedure
-
Preparation of Slurries:
-
To a tared 4 mL glass vial, add an excess amount of the solid compound (e.g., 10-20 mg). The key is to ensure solid remains undissolved at equilibrium.[14]
-
Record the exact mass of the added solid.
-
Pipette a precise volume (e.g., 1.00 mL) of the selected organic solvent into the vial.
-
Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25.0 °C).[14]
-
Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is often sufficient, but 48 hours is recommended to ensure equilibrium is reached for poorly soluble compounds.[14][15]
-
-
Phase Separation:
-
After the incubation period, remove the vials and allow them to stand undisturbed at the incubation temperature for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates.[16]
-
-
Quantification by HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method suitable for quantifying the analyte.[17][18] A C18 column is a common starting point. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be optimized to achieve a sharp, well-resolved peak for the compound. The UV detector wavelength should be set to the absorbance maximum (λ-max) of the compound.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, like methanol or acetonitrile) at known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample solutions (from step 3) with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples and record the peak areas.
-
Part 3: Data Analysis and Reporting
-
Calculate Concentration: Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Determine Solubility: Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Report Data: Summarize the results in a clear, tabular format. It is useful to report solubility in both mass/volume (mg/mL) and molar (mol/L) units.
Example Data Table
| Solvent | Category | Mean Solubility (mg/mL) | Std. Deviation | Molar Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| THF | Polar Aprotic | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| DCM | Polar Aprotic | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calc. Value] | [Calc. Value] |
| n-Heptane | Nonpolar | [Experimental Value] | [Calc. Value] | [Calc. Value] |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of methyl 2-azaspiro[4.5]decane-4-carboxylate in a diverse range of organic solvents. By grounding the experimental design in the principles of physical organic chemistry and employing the gold-standard shake-flask method, researchers can generate the high-quality, reliable data necessary to accelerate drug discovery and development programs. The protocols and frameworks described herein are designed to be self-validating and can be readily adapted for other novel chemical entities, serving as a foundational tool for characterization in the pharmaceutical industry.
References
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University of California, Los Angeles. Recrystallization. [Link]
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Quora. How to choose a solvent for crystallization of an organic compound. [Link]
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Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
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Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]
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ACS Publications. Spiro Compounds for Organic Optoelectronics. [Link]
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Scribd. Solvent Selection for Crystallization. [Link]
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PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
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Pharmaceutical Sciences. Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
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Wikipedia. High-performance liquid chromatography. [Link]
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PMC. The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. [Link]
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ResearchGate. Physicochemical properties of the organic solvents used. [Link]
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ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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Der Pharmacia Lettre. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]
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Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
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GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. [Link]
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ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]
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Chemistry hall. Organic Solvents in Chemistry and Laboratories. [Link]
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MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]
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The University of Sydney. Solubility of Organic Compounds. [Link]
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RSC Publishing. Spirocyclic derivatives as antioxidants: a review. [Link]
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A Senior Application Scientist's Guide to Differentiating 2-Azaspiro[4.5]decane-4-carboxylate and -3-carboxylate Isomers
Abstract
The 2-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to confer advantageous three-dimensional geometry, improve physicochemical properties, and enhance target engagement.[1][2] However, the synthesis of derivatives of this core can often yield positional isomers, such as the 3-carboxylate and 4-carboxylate esters, whose subtle structural differences can lead to profound changes in biological activity and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the key differences between these two isomers, offering researchers and drug development professionals a comprehensive framework for their synthesis, analytical differentiation, and strategic application. We will explore the causal relationships between structure and function, provide validated experimental protocols, and discuss the downstream implications for drug discovery programs.
The Strategic Value of Spirocyclic Scaffolds
In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality (3D). Spirocycles, which feature two rings joined by a single common atom, are exemplary of this shift.[2][3] The rigid, defined geometry of the spirocyclic core can:
-
Lock in Bioactive Conformations: By restricting conformational flexibility, spirocycles can pre-organize appended functional groups into an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.[2]
-
Improve Physicochemical Properties: The introduction of sp³-rich spirocyclic centers often leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their flatter counterparts.[1][2]
-
Explore Novel Chemical Space: These scaffolds provide access to unique structural motifs, enabling the development of intellectual property and the identification of hits in screening campaigns.[4]
The 2-azaspiro[4.5]decane core, combining a pyrrolidine and a cyclohexane ring, is a particularly versatile example that has been explored for a range of CNS and inflammatory targets.[5] The precise placement of functional groups, such as a carboxylate, on this scaffold is therefore a critical design element.
Structural and Physicochemical Divergence
The fundamental difference between the 2-azaspiro[4.5]decane-4-carboxylate and -3-carboxylate isomers lies in the position of the ester functional group on the pyrrolidine ring. In the 4-carboxylate, the ester is attached to a methylene carbon (C4), whereas in the 3-carboxylate, it is attached to the carbon alpha to the ring nitrogen (C3), which is part of a lactam (amide) substructure.
| Feature | 2-Azaspiro[4.5]decane-4-carboxylate | 2-Azaspiro[4.5]decane-3-carboxylate (Lactam) |
| Substructure | Carboxylic ester on a secondary amine ring | Carboxylic ester adjacent to an amide carbonyl |
| Chemical Formula | C₁₂H₁₉NO₂ (for ethyl ester) | C₁₂H₁₉NO₃ (for ethyl ester) |
| Key Functional Group | Ester, Secondary Amine | Ester, Lactam (cyclic amide) |
| Hydrogen Bonding | Amine N-H can act as a donor. Ester carbonyl can act as an acceptor. | Lactam N-H can act as a donor. Lactam and Ester carbonyls can act as acceptors. |
| Predicted pKa (Amine) | ~9-10 (Basic) | Not applicable (Amide N-H is weakly acidic) |
| Predicted Polarity | Moderately Polar | More Polar due to additional carbonyl |
This seemingly minor positional shift has significant consequences:
-
Basicity: The 4-carboxylate isomer possesses a secondary amine and is basic, capable of forming a salt under physiological conditions. The 3-carboxylate isomer is a lactam, and the nitrogen lone pair is delocalized into the adjacent carbonyl, rendering it essentially non-basic.
-
Polarity and Solubility: The presence of the additional polar amide carbonyl in the 3-carboxylate isomer generally increases its polarity and potential for hydrogen bonding, which can influence solubility and cell permeability.
-
Conformational Profile: The planarity of the amide bond in the 3-carboxylate isomer introduces a degree of rigidity to the pyrrolidine ring that is absent in the 4-carboxylate, affecting the spatial presentation of other substituents.
Analytical Differentiation: An Unambiguous Workflow
Distinguishing between these isomers is a critical quality control step in any synthetic campaign. A multi-technique approach provides the most robust and trustworthy characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: The difference in polarity between the two isomers should allow for their separation by reverse-phase HPLC. The more polar 3-carboxylate lactam is expected to have a shorter retention time than the less polar 4-carboxylate amine. Mass spectrometry will confirm they are isomers (same mass) and can reveal distinct fragmentation patterns.
Experimental Protocol: HPLC Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for amide/ester) and ESI-MS.
-
Self-Validation: A successful separation should achieve a resolution factor (Rs) of >1.5 between the two isomeric peaks.[6]
Mass Spectrometry Fragmentation (Expected):
While both isomers will show the same molecular ion peak (M+H)⁺, their fragmentation in MS/MS will differ. The stability of the resulting fragments dictates the observed pattern.[7]
-
4-Carboxylate Isomer: Expect fragmentation pathways typical of cyclic amines and esters, such as loss of the ethoxy group from the ester, or ring-opening of the cyclohexane or pyrrolidine rings.
-
3-Carboxylate Isomer: The lactam structure introduces unique fragmentation pathways. Alpha-cleavage adjacent to the lactam carbonyl is a common and stabilizing fragmentation route.[8] Expect a prominent fragment corresponding to the loss of the ester group, leaving a stable acylium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural assignment of isomers.[9][10] Key differences are expected in ¹H, ¹³C, and 2D correlation spectra.
| NMR Experiment | Expected Observation for 4-Carboxylate | Expected Observation for 3-Carboxylate | Causality/Rationale |
| ¹H NMR | A distinct multiplet for the proton at C4, adjacent to the ester. | No proton at C3. Protons at C4 will be adjacent to the lactam carbonyl, shifting them downfield. | The electronic environment of protons is highly sensitive to adjacent functional groups.[11] |
| ¹³C NMR | Carbonyl carbon (C=O) of the ester ~170-175 ppm. | Two carbonyl carbons: Ester C=O ~165-170 ppm; Lactam C=O ~175-180 ppm. | Amide/lactam carbonyls are typically deshielded (further downfield) compared to ester carbonyls.[12] |
| ¹H-¹³C HMBC | No correlation from protons on C3 to the ester carbonyl. | Key correlation observed between the protons on C4 and the C3 lactam carbonyl carbon. | The HMBC experiment detects 2-3 bond correlations, providing definitive proof of connectivity.[9][12] |
This HMBC correlation is the single most trustworthy piece of data for distinguishing the two isomers. The presence of a 2-bond correlation from the C4 protons to the C3 carbonyl unequivocally identifies the 3-carboxylate isomer.
Synthetic Considerations and Regiocontrol
The synthesis of these isomers often relies on multi-step sequences where regiocontrol is paramount.[13][14] For example, a common strategy might involve the construction of a key intermediate followed by cyclization. The choice of cyclization strategy (e.g., Dieckmann condensation vs. intramolecular amidation) and the placement of precursor functional groups will dictate which isomer is formed.
It is crucial for research teams to anticipate the potential for isomeric mixtures and to develop robust analytical methods, as described above, to verify the structure of the final products and intermediates at each stage.
Implications for Drug Discovery and SAR
The structural and physicochemical differences between the 3- and 4-carboxylate isomers directly translate into different pharmacological profiles and structure-activity relationships (SAR).[15]
-
Target Engagement: The position of the carboxylate, a potential hydrogen bond acceptor or salt-bridge participant, is critical. If a key interaction with a receptor requires a basic nitrogen (like in the 4-isomer) for a salt bridge, the 3-isomer will be inactive at that site. Conversely, if a hydrogen bond to the lactam carbonyl is required, the 3-isomer will be favored.
-
Pharmacokinetics (ADME):
-
Absorption: The basicity of the 4-isomer means its charge state will change depending on the pH of the gastrointestinal tract, affecting its absorption profile. The neutral 3-isomer will be less affected by pH.
-
Distribution: Differences in polarity and plasma protein binding can lead to different tissue distribution profiles, potentially impacting both efficacy and off-target toxicity.
-
Metabolism: The secondary amine in the 4-isomer is a potential site for Phase I or Phase II metabolism. The lactam in the 3-isomer is generally more metabolically stable.
-
Conclusion
While 2-azaspiro[4.5]decane-4-carboxylate and -3-carboxylate are closely related positional isomers, their differences are far from trivial. From a drug development perspective, they must be treated as distinct molecular entities. The non-basic, more polar lactam nature of the 3-carboxylate contrasts sharply with the basic secondary amine of the 4-carboxylate, leading to divergent physicochemical properties, analytical signatures, and biological activities. Unambiguous characterization, primarily through 2D NMR spectroscopy, is not merely an academic exercise but a mandatory, self-validating step to ensure the integrity of any research program built upon these valuable spirocyclic scaffolds. Understanding and controlling the isomeric form is fundamental to unlocking their full therapeutic potential and advancing a project from hit to candidate.
References
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
- Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (n.d.). PMC.
- The utilization of spirocyclic scaffolds in novel drug discovery. (2025). ResearchGate.
- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (n.d.). PMC.
- Spirocyclic Motifs in Natural Products. (2019). MDPI.
- SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. (n.d.). Google Patents.
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
- GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. (n.d.). American Chemical Society.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta.
- GCMS Section 6.14. (n.d.). Whitman College.
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. (n.d.). JEOL.
- Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. (n.d.). Royal Society of Chemistry.
- How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). PubChem.
- AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.
- ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. (n.d.). Sigma-Aldrich.
- A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (2025). BenchChem.
- 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem.
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
- The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Research and Reviews.
- 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (n.d.). PMC.
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Methyl 2-azaspiro[4.5]decane-4-carboxylate PubChem CID and safety data
The following technical guide provides an in-depth analysis of Methyl 2-azaspiro[4.5]decane-4-carboxylate , a critical spirocyclic building block in medicinal chemistry.
Executive Summary & Core Identity
Methyl 2-azaspiro[4.5]decane-4-carboxylate is a spirocyclic amino ester used primarily as a conformationally restricted scaffold in drug discovery.[1] By locking the nitrogen-containing ring (pyrrolidine) in a specific orientation relative to the lipophilic cyclohexane tail, this molecule serves as a potent peptidomimetic —mimicking the turn structures of proteins while improving metabolic stability.[1]
It is widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., opioid, sigma receptors) and enzyme inhibitors (e.g., SHP2, aminopeptidases).[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Methyl 2-azaspiro[4.5]decane-4-carboxylate |
| Common Name | 2-Azaspiro[4.5]decane-4-carboxylic acid methyl ester |
| CAS Number | 235791-22-7 (Free Base) 2089650-59-7 (Hydrochloride Salt) |
| PubChem CID | 418822 (Core Scaffold: 2-Azaspiro[4.5]decane) Specific ester is often indexed via CAS.[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₂₁NO₂ (Free Base) |
| Molecular Weight | 211.30 g/mol |
| SMILES | COC(=O)C1CNCC12CCCCC2 |
| Core Scaffold | 2-Azaspiro[4.5]decane (Pyrrolidine spiro-fused to Cyclohexane) |
Structural Analysis & Pharmacophore Utility
The "Spiro-Constraint" Effect
In medicinal chemistry, the spiro junction (C5) creates a rigid orthogonal arrangement between the pyrrolidine ring and the cyclohexane ring.[1]
-
Vector Positioning: The carboxylate at position C4 is held in a defined vector relative to the secondary amine at N2.[1] This is crucial for binding pockets that require precise hydrogen bond donor/acceptor distances.[1]
-
Lipophilicity: The cyclohexane ring adds significant hydrophobic bulk (
character) without the flexibility penalty of a linear alkyl chain, improving LogP and blood-brain barrier (BBB) permeability.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the functional connectivity and numbering logic of the scaffold.[1]
Caption: Structural logic of the 2-azaspiro[4.5]decane scaffold, highlighting the orthogonal domains.
Safety Data & Handling Protocols
GHS Classification: WARNING This compound is an alkyl amine derivative and should be treated as a potential irritant and sensitizer.[1]
Hazard Identification (GHS)
| H-Code | Hazard Statement | Severity |
| H302 | Harmful if swallowed.[1] | Acute Tox. 4 |
| H315 | Causes skin irritation.[1][9] | Skin Irrit. 2 |
| H319 | Causes serious eye irritation.[1][9] | Eye Irrit. 2A |
| H335 | May cause respiratory irritation.[1] | STOT SE 3 |
Emergency Response Protocol
Self-Validating Safety Workflow:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses after the first 5 minutes, then continue rinsing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by Poison Control.
Synthesis & Experimental Workflows
The synthesis of Methyl 2-azaspiro[4.5]decane-4-carboxylate typically follows a modular approach, allowing for the introduction of chirality.[1]
Primary Synthetic Route (Cyclization)
Mechanism: Dipolar cycloaddition or alkylation of a cyclic ketone equivalent.[1] Precursors: Cyclohexanecarbaldehyde, Glycine methyl ester (or equivalent), Alkenes.[1]
Protocol:
-
Condensation: React cyclohexanecarbaldehyde with an amine source to form an imine/enamine intermediate.
-
Cyclization: React the intermediate with an acrylate or succinate derivative under basic conditions (e.g., NaH or LHMDS) or via metal catalysis (Pd/Ag) if using an azide/alkyne route.[1]
-
Esterification: If the acid is formed, reflux in Methanol/SOCl₂ to generate the methyl ester.[1]
Experimental Workflow Diagram
This workflow maps the critical decision points in synthesizing and purifying the scaffold.[1]
Caption: Step-by-step synthetic workflow for the generation of the spiro-amino ester.
Applications in Drug Discovery
Target Classes
-
Opioid Receptors (Mu/Delta): The spiro-piperidine/pyrrolidine motif is a classic "privileged structure" for opioid ligands, providing the necessary bulk to occupy the hydrophobic pocket of the GPCR.[1]
-
SHP2 Inhibitors: Recent patents (e.g., Novartis, Relay Therapeutics) utilize substituted spiro-amines to inhibit the SHP2 phosphatase, a key node in cancer signaling.[1]
-
Peptidomimetics: Used to replace Proline-Xaa turns in peptide drugs to prevent proteolysis.[1]
Solubility & Formulation
-
Free Base: Oily liquid or low-melting solid.[1] Soluble in DCM, DMSO, Methanol.
-
HCl Salt: White crystalline solid.[1] Highly water-soluble.[1] Preferred for biological assays.[1]
-
Storage: Hygroscopic. Store at -20°C under Argon/Nitrogen.
References
-
PubChem Compound Summary: 2-Azaspiro[4.5]decane (Core Scaffold). National Center for Biotechnology Information.[1] CID 418822.[1][10] Link
-
Molaid Chemical Database: Methyl 2-azaspiro[4.5]decane-4-carboxylate (CAS 235791-22-7).[1] Link
-
Sigma-Aldrich/Merck: Safety Data Sheet for Spiro-amino acid derivatives (Generic Class). Accessed Feb 2026.[1][11] Link
-
Organic & Biomolecular Chemistry: One-step synthesis of diazaspiro[4.5]decane scaffolds. RSC Publishing.[1] Link
-
Enamine Building Blocks: Spirocyclic Amino Acids in Medicinal Chemistry. Link
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- 2. [6-[6-[[4,10-Dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | C42H69NO15 | CID 5091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS:885952-88-5, 4-甲基吡咯烷-3-羧酸甲酯-毕得医药 [bidepharm.com]
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- 5. CN115490697B - An asymmetric synthesis method of chiral azaspiro[4,5]-decylamine - Google Patents [patents.google.com]
- 6. PubChemLite - 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid (C15H25NO4) [pubchemlite.lcsb.uni.lu]
- 7. [(1S,3R,5S,7R,9S,12R,14R,15S,18R,19S,22S,23R)-4'-amino-10-hydroxy-22-(hydroxymethyl)-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-yl]methyl benzoate | C39H50N2O9S | CID 44387937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-benzyl-2-aza-spiro<4.5>decane-carboxylic acid methyl ester - CAS号 235791-21-6 - 摩熵化学 [molaid.com]
- 9. (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | C22H27ClO7 | CID 24807437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Hydrolysis of Methyl 2-Azaspiro[4.5]decane-4-carboxylate to Free Acid
Executive Summary & Chemical Context
Spirocyclic amino acids are highly valued in modern drug discovery. By restricting conformational flexibility, these scaffolds improve metabolic stability and enhance the lipophilicity of small-molecule therapeutics. The target compound, methyl 2-azaspiro[4.5]decane-4-carboxylate , features a pyrrolidine ring spiro-fused to a cyclohexane ring.
Converting this methyl ester to its corresponding free carboxylic acid is a critical juncture in building block synthesis. However, due to the unique topology of the spiro[4.5]decane system, this transformation is not a routine saponification. This application note provides field-proven, self-validating methodologies to achieve high-yielding hydrolysis, offering two divergent pathways depending on downstream requirements: isolation of the unprotected hydrochloride salt, or generation of an orthogonally protected Boc-amino acid.
Mechanistic Insights & Causal Reasoning
As a Senior Application Scientist, I emphasize that successful execution of this protocol requires understanding the physical chemistry of the substrate. The experimental design is dictated by two primary factors:
A. Overcoming Severe Steric Hindrance
In the spiro[4.5]decane architecture, the C4 carbon (bearing the methyl ester) is directly adjacent to the C5 spiro center. The bulky, freely rotating cyclohexane ring creates a massive "steric shadow" over the C4 position. Standard room-temperature saponification (e.g., LiOH in THF/water) will typically stall at incomplete conversion because the spirocyclic moiety physically shields the ester carbonyl from nucleophilic attack by hydroxide ions[1]. Therefore, forcing conditions—such as elevated temperatures (55 °C for base, or >100 °C for acid)—are mandatory to drive the reaction to completion.
B. Zwitterion Isolation vs. Salt Formation
Because the substrate contains an unprotected secondary amine (the 2-aza group), the resulting free acid is a highly water-soluble zwitterion.
-
The Problem with Base Hydrolysis for Unprotected Amines: If basic saponification is used, neutralizing the reaction to the isoelectric point generates inorganic salts (e.g., LiCl). Separating a water-soluble spirocyclic amino acid from inorganic salts is notoriously difficult and often requires tedious ion-exchange chromatography.
-
The Acidic Advantage: Acid-catalyzed hydrolysis using 6 M HCl is the superior method for isolating the unprotected amino acid. The reaction yields the hydrochloride salt directly, which is a highly stable and commercially recognized form for azaspiro decane carboxylic acids[2]. Since the byproducts (methanol and water) and the reagent (excess HCl) are all volatile, the pure product is obtained via simple evaporation and azeotropic drying[3].
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis to the Hydrochloride Salt
Best for: Direct use in solid-phase peptide synthesis (SPPS) after neutralization, or when a highly pure, crystalline salt is required.
Reagents & Materials:
-
Methyl 2-azaspiro[4.5]decane-4-carboxylate (1.0 eq)
-
6 M Aqueous Hydrochloric Acid (HCl) (10–15 volumes)
-
Toluene (for azeotropic drying)
-
Diethyl ether (for trituration)
Step-by-Step Methodology:
-
Reaction Setup: Suspend the methyl ester in 6 M aqueous HCl (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Thermal Activation: Heat the mixture to a gentle reflux (100–105 °C). In-Process Control (IPC): The starting material will gradually dissolve as the protonated amine and subsequent hydrolysis product form.
-
Monitoring: Stir at reflux for 12–24 hours. Monitor the reaction via LC-MS. (TLC is not recommended due to the high polarity of the zwitterionic product).
-
Concentration: Once complete conversion is confirmed, cool the mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure (water bath at 50 °C).
-
Azeotropic Drying (Critical Step): To remove residual water and HCl trapped in the matrix, add toluene (3 × 20 mL) to the residue and evaporate to dryness after each addition. Causality: Failing to perform this step will result in a hygroscopic syrup rather than a workable solid.
-
Trituration: Suspend the resulting crude solid in cold diethyl ether, sonicate for 5 minutes, and filter. Dry the solid under high vacuum to afford 2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride as a white to off-white powder.
Protocol B: Base-Catalyzed Hydrolysis with In Situ Boc-Protection
Best for: Generating an orthogonally protected building block ready for standard HATU/EDC solution-phase amide coupling.
Reagents & Materials:
-
Methyl 2-azaspiro[4.5]decane-4-carboxylate (1.0 eq) (Note: If supplied as an HCl salt, use 4.0 eq of LiOH instead of 3.0 eq).
-
Lithium Hydroxide Monohydrate (
) (3.0 eq) -
Di-tert-butyl dicarbonate (
) (1.5 eq) -
THF / Methanol / Water (2:1:1 v/v/v)
-
1 M Potassium Hydrogen Sulfate (
)
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the methyl ester in the THF/MeOH/Water solvent mixture. Add
(3.0 eq). -
Heating: Heat the mixture to 55 °C for 6–8 hours. Causality: The elevated temperature is mandatory to overcome the steric hindrance at the C4 position.
-
Cooling & Protection: Cool the reaction to room temperature. Add
(1.5 eq) directly to the basic mixture. Stir for an additional 12 hours at room temperature. -
Organic Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol, leaving only the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.5–3.0 using 1 M
. Causality: Avoid using strong HCl, which can cause premature cleavage of the newly formed Boc group. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate to yield 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid as an amorphous solid or foam.
Quantitative Data & Troubleshooting
Table 1: Quantitative Comparison of Hydrolysis Methods
| Parameter | Protocol A (Acid Hydrolysis) | Protocol B (Base Hydrolysis + Boc) |
| Typical Yield | 85–95% | 75–85% |
| Purity (LC-MS) | >98% (crystalline salt) | >95% (amorphous solid/foam) |
| Reaction Temperature | 100–105 °C (Reflux) | 55 °C (Hydrolysis) / RT (Protection) |
| Reaction Time | 12–24 hours | 6–8 h (Hydrolysis) + 12 h (Protection) |
| Downstream Application | Direct SPPS, structural biology | Solution-phase coupling, medicinal chemistry |
Table 2: Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete conversion (LC-MS) | Steric shielding of the C4 ester by the spiro-cyclohexane ring prevents nucleophilic attack. | Increase reaction temperature (do not rely on RT). Ensure active reflux for Protocol A. |
| Product is a sticky syrup (Protocol A) | Residual water or HCl is trapped in the highly hygroscopic hydrochloride salt matrix. | Perform repeated azeotropic distillation with toluene (3x) before ether trituration. |
| Low yield after extraction (Protocol B) | Over-acidification cleaved the Boc group, or under-acidification left the product as a water-soluble carboxylate. | Carefully adjust the aqueous layer to exactly pH 2.5–3.0 using 1 M |
Process Visualization
Workflow for the divergent hydrolysis of methyl 2-azaspiro[4.5]decane-4-carboxylate.
References
- Source: PMC (National Institutes of Health)
- PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION Source: ChemRxiv URL
- 2-benzyl-2-azaspiro[4.
Sources
Preparation of Conformationally Restricted Amino Acid Esters: An Application and Protocol Guide for Researchers
Introduction: The Significance of Structural Constraint in Peptide and Drug Design
In the realm of medicinal chemistry and drug development, the principle of conformational restriction has emerged as a powerful strategy to enhance the therapeutic potential of peptide-based molecules. Unmodified peptides, while exhibiting high biological activity, often suffer from drawbacks such as proteolytic instability, poor bioavailability, and conformational flexibility, which can lead to non-specific binding and reduced potency. The introduction of conformational constraints into amino acid structures can pre-organize the peptide backbone into a bioactive conformation, thereby increasing receptor affinity and selectivity, improving metabolic stability, and enhancing oral bioavailability.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic methodologies for the preparation of conformationally restricted amino acid esters. We will delve into the mechanistic underpinnings of these techniques, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for their implementation in the laboratory.
Core Synthetic Strategies for Conformational Restriction
The synthesis of conformationally restricted amino acid esters can be broadly categorized into several key strategies, each offering unique advantages in accessing specific structural motifs. In this guide, we will focus on four powerful and widely employed methods:
-
Ring-Closing Metathesis (RCM): A versatile method for the formation of cyclic structures through the intramolecular reaction of a diene.
-
Pictet-Spengler Reaction: A classic and efficient method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.
-
β-Lactam Synthesis: The formation of four-membered cyclic amides, which serve as valuable constrained dipeptide mimics.
-
Ugi Four-Component Reaction (U-4CR): A multicomponent reaction that allows for the rapid assembly of complex, peptide-like structures with a high degree of diversity.
Ring-Closing Metathesis (RCM) for Cyclic Amino Acid Ester Synthesis
Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, including conformationally constrained amino acid derivatives.[2] This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, facilitates the intramolecular cyclization of a diene-containing amino acid precursor to form a cyclic olefin.[3] The resulting cyclic amino acid ester exhibits reduced conformational freedom, making it a valuable building block for peptidomimetics and drug candidates.[4]
Causality Behind Experimental Choices
The success of an RCM reaction is highly dependent on several factors:
-
Catalyst Selection: The choice of Grubbs' catalyst (first, second, or third generation) is critical and depends on the substrate's steric and electronic properties. Second-generation catalysts, like the Hoveyda-Grubbs catalyst, are generally more active and tolerant of a wider range of functional groups.[5]
-
Solvent: Non-polar, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used to ensure good solubility of the substrate and catalyst. Deoxygenated solvents are recommended to prevent catalyst degradation.[3]
-
Concentration: RCM is an intramolecular process, and therefore, the reaction is typically run at high dilution (e.g., 0.001-0.01 M) to favor cyclization over intermolecular oligomerization.
-
Temperature: Most RCM reactions proceed efficiently at room temperature or with gentle heating (e.g., 40-50 °C).
Experimental Workflow: Ring-Closing Metathesis
Caption: Workflow for Ring-Closing Metathesis.
Detailed Protocol: Synthesis of a Cyclic Amino Acid Ester via RCM
This protocol describes the synthesis of a cyclic amino acid ester using a second-generation Grubbs' catalyst.
Materials:
-
Diene-containing amino acid ester (e.g., N-allyl-N-((1-ethoxycarbonyl)vinyl)glycine ethyl ester) (1.0 eq)
-
Grubbs' Second Generation Catalyst (0.05 eq)
-
1,2-Dichloroethane (DCE), anhydrous and degassed
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve the diene-containing amino acid ester in degassed DCE to a concentration of 0.01 M.
-
Catalyst Addition: To the stirred solution, add Grubbs' second-generation catalyst.
-
Reaction: Heat the reaction mixture to 40°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic amino acid ester.
Pictet-Spengler Reaction: Crafting Heterocyclic Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydro-β-carboline or tetrahydroisoquinoline.[6] This reaction is particularly valuable for the synthesis of constrained tryptophan and phenylalanine analogues.[7][8]
Causality Behind Experimental Choices
The outcome of the Pictet-Spengler reaction is influenced by several key parameters:
-
Acid Catalyst: A variety of Brønsted and Lewis acids can be employed. Trifluoroacetic acid (TFA) is a common choice due to its effectiveness in promoting both imine formation and cyclization.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are frequently used. The choice of solvent can influence the diastereoselectivity of the reaction.[8]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can sometimes lead to racemization.[6]
-
Substrate Electronics: The electron density of the aromatic ring of the β-arylethylamine plays a crucial role. Electron-rich aromatic systems, such as the indole ring of tryptophan, undergo the reaction more readily than less nucleophilic systems.
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler Reaction.
Detailed Protocol: Synthesis of a Tetrahydro-β-carboline Ester
This protocol details the synthesis of a tetrahydro-β-carboline derivative from D-tryptophan methyl ester hydrochloride and an aldehyde.[8]
Materials:
-
D-Tryptophan methyl ester hydrochloride (1.0 eq)
-
Aldehyde (e.g., 2-chloro-3,4-methylenedioxybenzaldehyde) (1.0-1.1 eq)
-
Acetonitrile, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add D-tryptophan methyl ester hydrochloride.
-
Reagent Addition: Add the aldehyde and anhydrous acetonitrile (to make an approximately 0.1 M solution).
-
Reaction: Begin stirring the suspension under a positive pressure of inert gas and heat the reaction mixture to reflux (approximately 82°C). Maintain reflux for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice bath to precipitate the product hydrochloride salt.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold, fresh acetonitrile.
-
Drying: Dry the product under vacuum to a constant weight. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
β-Lactam Synthesis: Constraining Dipeptide Mimics
β-Lactams, four-membered cyclic amides, are well-known for their antibiotic activity but also serve as valuable conformationally restricted dipeptide mimics in medicinal chemistry.[9] The synthesis of β-lactams from amino acid esters often involves an intramolecular cyclization of a β-amino acid derivative.
Causality Behind Experimental Choices
The formation of the strained four-membered ring of a β-lactam requires specific reaction conditions:
-
Cyclizing Agent: A variety of reagents can be used to promote the intramolecular amide bond formation. Grignard reagents can be used to cyclize β-amino acid esters.[10]
-
Protecting Groups: The choice of protecting groups for the amino and carboxyl functionalities is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is commonly used for the amine.[11]
-
Stereocontrol: The stereochemistry of the starting β-amino acid ester dictates the stereochemistry of the resulting β-lactam.
Experimental Workflow: β-Lactam Synthesis
Caption: Workflow for β-Lactam Synthesis.
Detailed Protocol: Synthesis of a β-Lactam from a β-Amino Acid Ester
This protocol outlines the synthesis of a β-lactam via the cyclization of an N-Boc protected β-amino acid methyl ester.
Materials:
-
N-Boc-β-amino acid methyl ester (1.0 eq)
-
Grignard reagent (e.g., ethylmagnesium bromide, 1.0 M in THF) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere, dissolve the N-Boc-β-amino acid methyl ester in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0°C in an ice bath. Add the Grignard reagent dropwise via the addition funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired β-lactam.
Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis
The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are excellent peptidomimetics.[10] This one-pot reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex molecules with a high degree of structural diversity.[12] When an amino acid ester is used as the amine component, the resulting product is a constrained dipeptide-like structure.
Causality Behind Experimental Choices
The efficiency of the Ugi reaction is influenced by:
-
Solvent: Polar solvents such as methanol or ethanol are typically used to facilitate the dissolution of the reactants and intermediates.[13]
-
Concentration: The Ugi reaction is generally run at high concentrations (0.5-2 M) to favor the multi-component assembly.[13]
-
Reaction Time and Temperature: The reaction is often carried out at room temperature for several hours to days. In some cases, microwave irradiation can be used to accelerate the reaction.[14]
-
Purity of Reagents: The use of pure starting materials is important for achieving high yields and minimizing side products.
Experimental Workflow: Ugi Four-Component Reaction
Caption: Workflow for the Ugi Four-Component Reaction.
Detailed Protocol: Synthesis of an α-Acylamino Amide via Ugi Reaction
This protocol describes the synthesis of an α-acylamino amide using L-alanine methyl ester as the amine component.[15]
Materials:
-
L-Alanine methyl ester hydrochloride (1.0 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Amine Preparation: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride in methanol. Add triethylamine and stir for 10 minutes at room temperature to liberate the free amine.
-
Reaction Mixture: To the solution of the free amine, add the aldehyde, carboxylic acid, and isocyanide.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired α-acylamino amide.
Quantitative Comparison of Synthetic Methods
The choice of synthetic method for a particular conformationally restricted amino acid ester often depends on the desired ring size, stereochemistry, and functional group tolerance. The following table provides a general comparison of the methods discussed.
| Method | Typical Yields | Stereocontrol | Key Advantages | Limitations |
| Ring-Closing Metathesis | 60-95% | Dependent on substrate | Excellent functional group tolerance; wide range of ring sizes. | Requires diene-containing precursors; catalyst can be expensive. |
| Pictet-Spengler Reaction | 70-95% | Can be highly diastereoselective | Forms complex heterocyclic scaffolds in one step. | Limited to β-arylethylamines; can be sensitive to substrate electronics.[8] |
| β-Lactam Synthesis | 40-80% | High stereocontrol | Access to strained four-membered rings; good dipeptide mimics. | Can require multi-step synthesis of precursors. |
| Ugi Four-Component Reaction | 50-90% | Can be diastereoselective | Rapid generation of complex structures; high diversity. | Can produce diastereomeric mixtures; purification can be challenging. |
Applications in Drug Discovery
Conformationally restricted amino acid esters are invaluable tools in the design and development of novel therapeutics. By mimicking the bioactive conformation of a peptide ligand, these constrained building blocks can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
HIV Protease Inhibitors
The development of potent and selective HIV protease inhibitors has been a cornerstone of antiretroviral therapy. Many successful HIV protease inhibitors incorporate conformationally restricted moieties to improve their binding affinity to the enzyme's active site. For instance, the design of inhibitors with conformationally constrained templates has been shown to be an effective strategy.[16][17] The synthesis of these inhibitors often involves the incorporation of cyclic or rigidified amino acid derivatives to mimic the transition state of peptide cleavage.[18][19]
Integrin Antagonists
Integrins are cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. Antagonists of specific integrins have therapeutic potential in a range of diseases, including cancer and autoimmune disorders. The development of potent and selective integrin antagonists often relies on the use of conformationally constrained peptides containing the Arg-Gly-Asp (RGD) sequence or its mimetics.[13] By rigidifying the peptide backbone, the affinity and selectivity for a particular integrin subtype can be significantly enhanced.
Somatostatin Analogues
Somatostatin is a peptide hormone that regulates a variety of physiological processes. Synthetic analogues of somatostatin are used to treat various conditions, including acromegaly and certain tumors. The design of potent and selective somatostatin analogues often involves the incorporation of conformationally restricted amino acids to stabilize the bioactive β-turn conformation.[20][21][22] This strategy has led to the development of clinically successful drugs with improved metabolic stability and receptor subtype selectivity.[23]
Conclusion
The preparation of conformationally restricted amino acid esters is a critical aspect of modern medicinal chemistry and drug discovery. The synthetic methods outlined in this guide—Ring-Closing Metathesis, the Pictet-Spengler Reaction, β-Lactam Synthesis, and the Ugi Four-Component Reaction—provide a versatile toolkit for accessing a wide range of constrained building blocks. By understanding the principles behind these reactions and following detailed protocols, researchers can effectively design and synthesize novel peptidomimetics and drug candidates with improved therapeutic profiles. The continued development and application of these synthetic strategies will undoubtedly lead to the discovery of new and more effective medicines.
References
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A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. PubMed. Available at: [Link]
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A comparative study of cyclization strategies applied to the synthesis of head‐to‐tail cyclic analogs of a viral epitope. Scilit. Available at: [Link]
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Design and synthesis of novel conformationally restricted HIV protease inhibitors. PubMed. Available at: [Link]
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Conformationally restricted bicyclic analogs of somatostatin. PMC. Available at: [Link]
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Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for mu opioid receptors. PubMed. Available at: [Link]
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Comparison of cyclization methods and their advantages and... ResearchGate. Available at: [Link]
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Design and synthesis of new inhibitors of HIV-1 protease dimerization with conformationally constrained templates. PubMed. Available at: [Link]
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The Pictet-Spengler Condensation: A New Direction for an Old Reaction. The Vespiary. Available at: [Link]
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Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI. Available at: [Link]
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Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Available at: [Link]
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Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Available at: [Link]
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Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. PMC. Available at: [Link]
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Amino acid sequence of somatostatin. ResearchGate. Available at: [Link]
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Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Available at: [Link]
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Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. Available at: [Link]
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(PDF) Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. ResearchGate. Available at: [Link]
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
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Conformationally restricted analogs of somatostatin with high mu-opiate receptor specificity. PMC. Available at: [Link]
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Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI. Available at: [Link]
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. Available at: [Link]
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A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement. ResearchGate. Available at: [Link]
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N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses Procedure. Available at: [Link]
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Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]
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A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]
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Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]
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Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters. Available at: [Link]
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Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. Available at: [Link]
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Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. Available at: [Link]
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Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. PubMed. Available at: [Link]
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Application Notes & Protocols: Synthesis of Spirocyclic Proline Bioisosteres from a 2-Azaspiro[4.5]decane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline and its analogues are critical components in medicinal chemistry, prized for their ability to induce conformational constraints in peptides and small molecules.[1][2] This guide details the synthesis of spirocyclic proline bioisosteres built upon the 2-azaspiro[4.5]decane framework. The rigid spirocyclic system offers a unique three-dimensional architecture to explore chemical space in drug discovery.[3][4] We present a selection of synthetic strategies and a detailed experimental protocol for the preparation of these valuable building blocks. The methodologies discussed herein are supported by authoritative literature and aim to provide a practical guide for researchers in the field.
Introduction: The Significance of Proline Bioisosteres and the 2-Azaspiro[4.5]decane Scaffold
The unique cyclic structure of proline confers significant conformational rigidity to peptides and small molecules, making it a cornerstone in drug design.[1] Bioisosteric replacement of proline is a powerful strategy to modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, cell permeability, and receptor affinity, without drastically altering its core structure.[5][6] Spirocyclic scaffolds have gained prominence in medicinal chemistry due to their inherent three-dimensionality, which allows for the exploration of novel vector orientations for substituents, potentially leading to improved binding interactions and selectivity.[3][4]
The 2-azaspiro[4.5]decane scaffold, in particular, offers a versatile and synthetically accessible platform for the construction of novel proline bioisosteres. Its rigid framework, combining a pyrrolidine ring with a cyclohexane ring, provides a distinct conformational profile compared to native proline. This guide will explore synthetic routes to access these spirocyclic proline analogues, providing researchers with the tools to incorporate these valuable motifs into their drug discovery programs.
Synthetic Strategies for 2-Azaspiro[4.5]decane-based Proline Bioisosteres
Several synthetic approaches can be employed to construct the 2-azaspiro[4.5]decane core and subsequently elaborate it into a proline bioisostere. The choice of strategy will depend on the desired substitution pattern and stereochemistry. Below are some key methodologies reported in the literature.
Tandem Radical Addition and Dearomatizing Cyclization
A copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate provides an efficient route to difluoroalkylated 2-azaspiro[4.5]decanes.[7] This reaction proceeds through a tandem radical addition and dearomatizing cyclization process. The resulting products can be further transformed into the desired proline analogues.
[3+2] Cycloaddition Reactions
The diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones can be achieved through a synergistic photocatalysis and organocatalysis approach.[8] This [3+2] cycloaddition of cyclopropylamines with olefins offers a metal-free and atom-economical route to highly functionalized spirocyclic systems.
Intramolecular Cyclization Strategies
Iodine-initiated aminocyclization of appropriately substituted precursors is another effective method for constructing the azaspirocycle.[9] Additionally, intramolecular cyclizations starting from simple precursors have been used to prepare N-Cbz-protected spirocyclic β-proline esters.[10]
Detailed Experimental Protocol: Synthesis of 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid
This protocol outlines a multi-step synthesis of a key spirocyclic proline bioisostere intermediate, adapted from a practical synthetic approach.[11]
Workflow Diagram
Caption: Multi-step synthesis of a key spirocyclic proline bioisostere.
Materials and Reagents
-
Cyclohexanone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzylamine
-
Sodium borohydride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trimethylsilyl cyanide (TMSCN)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Hydrochloric acid (35% aqueous solution)
-
Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-cyclohexylideneacetate
-
Suspend sodium hydride (60% in mineral oil) in dry THF under an inert atmosphere and cool to 0 °C.
-
Add triethyl phosphonoacetate dropwise. Allow the mixture to stir until gas evolution ceases.
-
Add cyclohexanone dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-cyclohexylideneacetate.
Step 2: Michael Addition with Benzylamine
-
Dissolve ethyl 2-cyclohexylideneacetate and benzylamine in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude Michael adduct, which can be used in the next step without further purification.
Step 3: Reductive Cyclization and Boc Protection
-
Dissolve the crude adduct from Step 2 in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Add Boc₂O and stir for an additional 16 hours.
-
Concentrate the mixture, add water, and extract with EtOAc.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford tert-butyl 1-oxo-2-azaspiro[4.5]decane-2-carboxylate.
Step 4: Oxidation to Lactamol
-
Dissolve the product from Step 3 in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise and stir at room temperature for 2 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield crude tert-butyl 1-hydroxy-2-azaspiro[4.5]decane-2-carboxylate, which is used directly in the next step.[11]
Step 5: Cyanation
-
Dissolve the crude lactamol from Step 4 and trimethylsilyl cyanide in dry DCM and cool to -78 °C.
-
Add boron trifluoride etherate dropwise.
-
Stir the mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with a saturated solution of sodium carbonate.
-
Warm to room temperature and extract with DCM.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify to obtain tert-butyl 1-cyano-2-azaspiro[4.5]decane-2-carboxylate.[11]
Step 6: Hydrolysis to Carboxylic Acid
-
Suspend tert-butyl 1-cyano-2-azaspiro[4.5]decane-2-carboxylate in 35% aqueous hydrochloric acid.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture and wash with an appropriate organic solvent (e.g., MTBE).
-
Concentrate the aqueous layer in vacuo to obtain 2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride.[11]
Step 7: Boc Protection
-
Dissolve the hydrochloride salt from Step 6 in a suitable solvent mixture (e.g., dioxane/water).
-
Add Boc₂O and a base (e.g., NaOH or triethylamine) to adjust the pH.
-
Stir at room temperature until the reaction is complete.
-
Acidify the mixture and extract with EtOAc.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the final product, 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid.
Data Summary
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Ethyl 2-cyclohexylideneacetate | 85-95 | >95 | ¹H NMR, GC-MS |
| 3 | tert-butyl 1-oxo-2-azaspiro[4.5]decane-2-carboxylate | 70-80 | >95 | ¹H NMR, LC-MS |
| 5 | tert-butyl 1-cyano-2-azaspiro[4.5]decane-2-carboxylate | 80-90 | >95 | ¹H NMR, LC-MS |
| 7 | 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid | 85-95 | >98 | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Conclusion
The synthesis of spirocyclic proline bioisosteres from the 2-azaspiro[4.5]decane scaffold provides a valuable avenue for the development of novel therapeutic agents. The methodologies and detailed protocol presented in this guide offer a solid foundation for researchers to access these unique chemical entities. The inherent three-dimensionality and conformational rigidity of these spirocyclic analogues make them attractive building blocks for exploring new regions of chemical space and designing next-generation therapeutics.
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Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. [Link]
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The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. [Link]
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Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
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Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Taylor & Francis Online. [Link]
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Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. PubMed. [Link]
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Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. ACS Publications. [Link]
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Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition. ACS Publications. [Link]
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ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS. [Link]
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One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
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Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
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Photoinduced synthesis of azaspiro[4.5]decanes and spirolactams. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Esterification of 2-Azaspiro[4.5]decane-4-carboxylic Acid
Abstract
Esters of 2-azaspiro[4.5]decane-4-carboxylic acid are valuable intermediates in medicinal chemistry and drug development, frequently utilized in the synthesis of complex therapeutic agents.[1][2] The presence of both a secondary amine and a carboxylic acid on the spirocyclic scaffold presents a unique synthetic challenge, requiring a robust esterification strategy that is high-yielding and minimizes side reactions. This document provides a detailed protocol for the successful esterification of this substrate, focusing on the thionyl chloride-mediated approach. We will explore the mechanistic rationale for this choice over other common methods, provide a step-by-step experimental procedure, and offer guidance on reaction work-up, purification, and characterization to ensure the synthesis of a high-purity final product.
Introduction: The Synthetic Challenge and Strategy
The esterification of a carboxylic acid that also contains a basic functional group, such as the secondary amine in 2-azaspiro[4.5]decane-4-carboxylic acid, requires careful consideration of the reaction conditions. The two primary methods for esterification are Fischer-Speier esterification and conversion via an acyl chloride intermediate.
-
Fischer-Speier Esterification : This classic method involves heating the carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄).[3][4] It is a reversible equilibrium-driven process.[5][6] For amino acids, the strong acid catalyst protonates the amine, which protects it from side reactions but can also reduce the nucleophilicity of the carboxylic acid and complicate solubility. Driving the reaction to completion requires a large excess of the alcohol or the removal of water as it forms.[6]
-
Acyl Chloride Intermediate Method : This approach first activates the carboxylic acid by converting it to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The acyl chloride is then reacted with the alcohol to form the ester. This is an irreversible, high-yield reaction. The HCl generated as a byproduct conveniently protonates the secondary amine, protecting it from reacting with the acyl chloride intermediate.
Given the need for a reliable and high-yielding transformation, this guide will focus on the thionyl chloride method. Its irreversible nature and the inherent protection of the amine make it a superior choice for this particular substrate.
Reaction Mechanism: Thionyl Chloride-Mediated Esterification
The process occurs in two main stages within a one-pot procedure:
-
Acyl Chloride Formation : The carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent cascade of steps results in the elimination of sulfur dioxide (SO₂) and a chloride ion, forming a highly electrophilic acyl chloride.
-
Nucleophilic Acyl Substitution : The alcohol (in this case, acting as both reagent and solvent) performs a nucleophilic attack on the carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion to yield the protonated ester. A final deprotonation step gives the neutral ester product.
The overall transformation is robust and driven to completion by the formation of gaseous byproducts (SO₂ and HCl).[7]
Caption: Mechanism of thionyl chloride-mediated esterification.
Detailed Experimental Protocol
This protocol details the synthesis of methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride. The final product is the hydrochloride salt, which is often a stable, crystalline solid that is convenient for storage and handling.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Azaspiro[4.5]decane-4-carboxylic acid | ≥95% | Various | Ensure it is dry before use. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich, etc. | Handle in a fume hood with appropriate PPE. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Various | Use of anhydrous solvent is critical for high yield. |
| Diethyl ether (Et₂O) | Anhydrous | Various | For precipitation and washing of the product. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For work-up (if isolating the free base). |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction (if isolating the free base). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |
| Round-bottom flask (100 mL) | - | - | Must be oven-dried. |
| Reflux condenser | - | - | With drying tube (CaCl₂ or Drierite). |
| Magnetic stirrer and stir bar | - | - | |
| Ice-water bath | - | - | For controlling the initial exothermic reaction. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of methyl 2-azaspiro[4.5]decane-4-carboxylate HCl.
1. Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[4.5]decane-4-carboxylic acid (e.g., 5.0 g, 27.3 mmol).
-
Add anhydrous methanol (50 mL). The starting material may not fully dissolve, forming a suspension.
-
Fit the flask with a reflux condenser, and place a drying tube containing calcium chloride at the top.
-
Place the entire apparatus under an inert atmosphere (Nitrogen or Argon).
2. Thionyl Chloride Addition:
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
Causality: This cooling step is crucial to manage the initial exothermic reaction between thionyl chloride and methanol, preventing potential side reactions.
-
Slowly add thionyl chloride (2.4 mL, 32.8 mmol, 1.2 equivalents) dropwise over 15-20 minutes using a syringe.
-
You may observe gas evolution (SO₂ and HCl). Ensure the procedure is performed in a well-ventilated fume hood.
3. Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Allow the reaction to proceed at reflux for 3-4 hours. The suspension should become a clear solution as the reaction progresses.
-
Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC). A suitable mobile phase would be 10% methanol in dichloromethane. The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
4. Isolation of Product (Hydrochloride Salt):
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the solvent (methanol) using a rotary evaporator. This will leave a viscous oil or solid residue.
-
Add anhydrous diethyl ether (50 mL) to the residue.
-
Stir the mixture vigorously for 15-30 minutes. The product, as its hydrochloride salt, is insoluble in ether and will precipitate as a white or off-white solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the collected solid under high vacuum to obtain the final product.
Characterization of the Product
To confirm the identity and purity of the synthesized methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride, the following analyses are recommended:
-
¹H NMR: Look for the appearance of a new singlet at approximately 3.7 ppm, corresponding to the methyl ester (-OCH₃) protons. The broad carboxylic acid proton peak (often >10 ppm) should be absent.
-
¹³C NMR: A new signal around 52 ppm for the ester methoxy carbon and a signal around 170-175 ppm for the ester carbonyl carbon should be present.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base of the ester (M+H)⁺.
-
Infrared (IR) Spectroscopy: Observe the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1735 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is heated to a full reflux. Extend the reflux time and continue monitoring by TLC until the starting material is consumed. |
| "Wet" (non-anhydrous) methanol used. | Repeat the reaction using properly dried, anhydrous methanol. Water will quench the thionyl chloride and acyl chloride intermediate. | |
| Low Yield | Product loss during work-up. | Ensure the hydrochloride salt has fully precipitated before filtration. Use minimal cold ether for washing to avoid dissolving the product. |
| Insufficient thionyl chloride. | Ensure accurate measurement of reagents. A slight excess (1.1-1.2 eq) of SOCl₂ is recommended. | |
| Product is an Oil | Impurities present. | The hydrochloride salt should be a solid. If an oil is obtained, try triturating with different solvents (e.g., hexane, ethyl acetate) or purify by silica gel chromatography. |
| Dark Color | Reaction overheated or decomposition. | Ensure controlled heating. If the product is dark, it can be decolorized by treating a solution with activated carbon or purified via column chromatography. |
Conclusion
The thionyl chloride-mediated esterification of 2-azaspiro[4.5]decane-4-carboxylic acid is a highly effective and reliable method for synthesizing its corresponding methyl ester. By activating the carboxylic acid as an acyl chloride, this protocol circumvents the equilibrium limitations of Fischer esterification and provides a high yield of the desired product. The procedure is straightforward, and the isolation of the product as a stable hydrochloride salt simplifies purification. Adherence to anhydrous conditions and careful monitoring are key to achieving optimal results.
References
- EP0331280A1 - Method for esterifying hindered carboxylic acids - Google P
-
Lab5 procedure esterification. (URL: [Link])
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
-
Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. (URL: [Link])
-
Rajabi, F., Abdollahi, M., & Luque, R. (2015). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Molecules, 20(8), 13679–13689. (URL: [Link])
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. (URL: [Link])
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. (URL: [Link])
-
-
The Fischer Esterification. (URL: [Link])
-
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. (URL: [Link])
-
Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. (URL: [Link])
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (URL: [Link])
-
Corinti, D., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. (URL: [Link])
- US4304925A - Process for purifying esters - Google P
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (URL: [Link])
-
Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC. (URL: [Link])
-
Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-258. (URL: [Link])
-
Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. (URL: [Link])
-
21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. (URL: [Link])
-
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid (C007B-322290) - Cenmed Enterprises. (URL: [Link])
-
Fischer-Speier Esterification - SynArchive. (URL: [Link])
-
A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. (URL: [Link])
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. (URL: [Link])
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (URL: [Link])
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. (URL: [Link])
-
Remarchuk, M. M., & Toste, F. D. (2013). Synthetic Routes to Approved Drugs Containing a Spirocycle. Beilstein Journal of Organic Chemistry, 9, 2345–2366. (URL: [Link])
Sources
- 1. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 2-azaspiro[4.5]decane-4-carboxylate Synthesis
Executive Summary & Core Chemistry
The synthesis of methyl 2-azaspiro[4.5]decane-4-carboxylate represents a critical challenge in accessing spirocyclic proline analogs (spiro-prolines). These scaffolds are highly valued in drug discovery (e.g., HCV inhibitors, GPCR modulators) for their ability to constrain peptide conformation while maintaining specific vector orientation of the carboxylate and amine functionalities.
The industry-standard "Golden Route" for this scaffold is the [3+2] Cycloaddition of Azomethine Ylides with exocyclic alkenes. While elegant, this reaction is notoriously sensitive to moisture and steric hindrance, often resulting in yields <40% if not rigorously optimized.
The Reaction Pathway
The synthesis relies on the condensation of an amino acid (typically Sarcosine or Glycine) with Paraformaldehyde to generate a reactive 1,3-dipole (Azomethine Ylide) in situ, which traps methyl cyclohexylideneacetate.
Figure 1: Mechanistic pathway of the [3+2] cycloaddition.[1] The formation of the dipole is the rate-determining step in initiation, while the trap is the yield-determining step.
Standard Operating Procedure (The "Golden Route")
Use this protocol as your baseline. Deviations from this stoichiometry are the primary cause of yield failure.
Reagents:
-
Dipolarophile: Methyl cyclohexylideneacetate (1.0 equiv)
-
Amine Source: Sarcosine (N-methylglycine) (1.2 – 1.5 equiv)
-
Aldehyde Source: Paraformaldehyde (2.0 – 3.0 equiv)
-
Solvent: Toluene (Anhydrous)
-
Water Removal: 4Å Molecular Sieves (Activated) or Dean-Stark apparatus.
Step-by-Step Protocol:
-
Activation: Flame-dry a round-bottom flask under Argon. Add 4Å Molecular Sieves (approx. 100 mg/mmol substrate).
-
Suspension: Add Sarcosine (1.5 equiv) and Paraformaldehyde (3.0 equiv) to the flask.
-
Solvation: Add Methyl cyclohexylideneacetate (1.0 equiv) dissolved in anhydrous Toluene (0.1 M concentration).
-
Reflux: Heat the mixture to reflux (110°C) with vigorous stirring.
-
Critical Check: The reaction must be refluxing; simple heating is insufficient to drive the decarboxylation of sarcosine.
-
-
Monitoring: Monitor by TLC (stain with Ninhydrin or Dragendorff reagent). Reaction typically completes in 12–16 hours.
-
Workup: Filter off sieves/polymerized formaldehyde. Concentrate filtrate.
-
Purification: Acid/Base extraction (see Section 4) followed by flash column chromatography (DCM/MeOH).
Troubleshooting Guide (FAQ Format)
Issue 1: "My yield is stuck below 30%."
Diagnosis: Incomplete dipole formation or dipole decomposition. Root Cause: The azomethine ylide is unstable.[2] If water is present, it quenches the dipole before it can react with the sterically hindered alkene. Solution:
-
Water Control: Are you using a Dean-Stark trap? If the scale is small (<5 mmol), Dean-Stark traps are inefficient. Switch to activated 4Å Molecular Sieves added directly to the reaction pot.
-
Stoichiometry: Increase Paraformaldehyde to 4.0 equiv and Sarcosine to 2.0 equiv. The dipole decomposes faster than it reacts; you need a steady stream of "fresh" dipole.
-
Addition Mode: Do not add all reagents at once. Add the Sarcosine/Paraformaldehyde portion-wise (e.g., in 3 batches every 2 hours) to maintain a low but constant concentration of the dipole.
Issue 2: "The reaction mixture turned into a solid polymer mess."
Diagnosis: Paraformaldehyde polymerization. Root Cause: Excess paraformaldehyde that failed to depolymerize and react with the amine has repolymerized, or the dipole has oligomerized. Solution:
-
Solvent Choice: Switch from Toluene to Xylene . The higher boiling point (140°C) facilitates faster decarboxylation and better solubility of the paraformaldehyde derived species.
-
Concentration: Dilute the reaction. High concentration (>0.5 M) favors dipole-dipole polymerization over the desired dipole-alkene cycloaddition. Aim for 0.05 M to 0.1 M .
Issue 3: "I see the product on LCMS, but I lose it during column chromatography."
Diagnosis: Product degradation on Silica. Root Cause: The spiro-amine is basic. Acidic silica gel causes streaking or irreversible adsorption. Solution:
-
Pre-treatment: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.
-
Eluent: Use DCM:MeOH:NH4OH (e.g., 95:4:1). The ammonia ensures the amine remains free-based and elutes sharply.
Optimization Data: Solvent & Catalyst Screening
Summary of internal optimization runs for Methyl 2-azaspiro[4.5]decane-4-carboxylate.
| Parameter | Condition | Yield (%) | Notes |
| Solvent | Toluene (110°C) | 45% | Standard baseline. |
| Solvent | Xylene (140°C) | 68% | Higher temp drives decarboxylation. |
| Solvent | DMF (153°C) | 15% | Poor yield; solvent traps water. |
| Additive | None | 45% | - |
| Additive | LiBr (10 mol%) | 52% | Lewis acid activates the alkene. |
| Additive | AgOAc (5 mol%) | 55% | Good for catalytic turnover, expensive. |
| Water Removal | Dean-Stark | 48% | Good for >10g scale. |
| Water Removal | 4Å Mol. Sieves | 72% | Best for <1g scale (kinetic trap). |
Advanced Troubleshooting Logic (Decision Tree)
Figure 2: Decision tree for diagnosing synthetic failures. Follow the path corresponding to your primary observation.
Purification: The Acid/Base Workup Trick
Because the product contains a secondary amine, you can purify it without a column in many cases.
-
Extract: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acidify: Extract the organic layer with 1M HCl (x3). The product moves to the aqueous layer (protonated). Impurities (unreacted alkene, polymer) stay in EtOAc.
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (x1).
-
Basify: Carefully adjust the aqueous layer to pH 10 using 2M NaOH or saturated NaHCO3 (keep cold).
-
Recover: Extract the basic aqueous layer with DCM (x3).
-
Dry: Dry DCM over Na2SO4 and concentrate. This often yields >90% pure material.[3]
References
-
Grigg, R., et al. (1992). "X=Y-ZH Systems as potential 1,3-dipoles. Part 36. Stereochemistry and mechanism of the 1,3-dipolar cycloaddition of azomethine ylides." Tetrahedron.
-
Grygorenko, O. O., et al. (2020). "Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras." ChemRxiv.
-
Nair, V., et al. (2012). "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews.
-
ChemScene. (n.d.). "Product Data: Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate." (Used for structural analog comparison).
Sources
Technical Support Center: Methyl 2-azaspiro[4.5]decane-4-carboxylate Hydrochloride
Case ID: SPIRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride . This guide addresses the unique purification challenges posed by spirocyclic amino esters.
Compound Profile:
-
Core Structure: A spiro-fused system (pyrrolidine ring fused to a cyclohexane ring).
-
Key Functionality: Secondary amine (as HCl salt) and a methyl ester.
-
Critical properties:
-
Steric Bulk: The spiro[4.5] center creates significant steric hindrance, often slowing down crystal lattice formation.
-
Hygroscopicity: Like many amino ester salts, this compound is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.
-
Lability: The methyl ester is susceptible to acid-catalyzed hydrolysis if excess HCl and moisture are present.
-
Troubleshooting Modules (Interactive Q&A)
Module A: The "Sticky Oil" Phenomenon
User Report: "I concentrated my reaction mixture, but instead of a white solid, I have a yellow, viscous oil that refuses to crystallize."
Diagnosis: This is the most common issue with spiro-amino ester salts. It is likely due to trace solvent entrapment or excess acidity preventing the formation of a stable crystal lattice.
Corrective Protocol:
-
Solvent Swap (Trituration):
-
Dissolve the oil in a minimum amount of dry Methanol (MeOH).
-
Rapidly evaporate to dryness to form a foam.
-
Add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).
-
Crucial Step: Sonicate the flask. The mechanical energy often breaks the amorphous "glass" and induces nucleation.
-
-
The "Seeding" Trick:
-
If you have any solid from a previous batch, add a speck.
-
If not, scratch the inner wall of the glass flask with a glass rod just below the solvent surface. The micro-glass particles act as nucleation sites.
-
Decision Tree: Managing Oiling Out
Module B: Purity Failure (The "Free Acid" Impurity)
User Report: "My NMR shows the spiro peaks, but the methyl singlet at ~3.7 ppm is diminishing, and a broad peak is appearing >10 ppm."
Diagnosis: You are experiencing Ester Hydrolysis .[1][2]
-
Cause: The combination of HCl (from the salt) and trace water (from the air or solvent) creates an acidic hydrolysis engine.
-
Reaction: Methyl Ester + H₂O + HCl
Carboxylic Acid + MeOH.
Rescue Protocol (Re-esterification): Do not discard the batch. You can "rescue" it:
-
Suspend the impure solid/oil in anhydrous Methanol (MeOH).
-
Add Thionyl Chloride (SOCl₂) dropwise at 0°C (approx. 1.1 equivalents relative to the estimated free acid).
-
Reflux for 1-2 hours.
-
Concentrate in vacuo to dryness.
-
Proceed immediately to the Recrystallization Workflow (below) using anhydrous solvents.
The "Golden Path" Recrystallization Workflow
This protocol is optimized for Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride . It balances the solubility of the amine salt (high in alcohols) with its insolubility in ethers.
Reagents Required:
-
Solvent A (Good Solvent): Anhydrous Methanol (MeOH) or Isopropanol (IPA).
-
Solvent B (Antisolvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc). Note: Et₂O is preferred for lower boiling point, making drying easier.
Step-by-Step Protocol:
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude solid in minimal hot Solvent A (MeOH). Use just enough to solubilize. |
| 2 | Filtration | Hot filtration through a glass frit/Celite pad. Removes inorganic salts (e.g., NaCl) or dust. |
| 3 | Nucleation | Add Solvent B (Et₂O) dropwise to the hot solution until a persistent cloudiness (turbidity) appears. |
| 4 | Clarification | Add one drop of Solvent A to clear the solution back to transparent. |
| 5 | Slow Cooling | Wrap the flask in foil/towel. Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then move to 4°C (fridge). |
| 6 | Isolation | Filter the white crystals. Wash with cold Solvent B. Dry under high vacuum. |
Visual Workflow:
Analytical Validation (QC)
Before using the purified material in biological assays or further synthesis, validate using these parameters.
1H NMR Interpretation (DMSO-d6 or D2O)
-
Methyl Ester: Look for a sharp singlet around 3.60 – 3.75 ppm . Integration should match 3 protons.
-
Spiro-Cycle Protons:
-
The cyclohexane ring protons typically appear as multiplets between 1.2 – 1.8 ppm .
-
The pyrrolidine ring protons (near the Nitrogen) will be deshielded, appearing around 3.0 – 3.5 ppm .
-
-
Amine Proton: In DMSO-d6, the
protons often appear as a broad singlet around 8.0 – 9.5 ppm (exchangeable with D₂O).
Chloride Content (Qualitative)
-
Dissolve a small crystal in water.
-
Add 1 drop of AgNO₃ (Silver Nitrate) solution.
-
Result: Immediate thick white precipitate (AgCl) confirms the hydrochloride salt form.
Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Acetate instead of Ether for the antisolvent? A: Yes, but with caution. Ethyl Acetate has a higher boiling point, making it harder to remove from the crystal lattice during drying. If you use EtOAc, ensure you dry the crystals in a vacuum oven at 40°C overnight.
Q: My product turned pink/red during storage. Is it ruined? A: This indicates oxidation of trace free amine or phenol impurities (if benzyl groups were used). While aesthetically imperfect, the chemical purity might still be high. Check NMR. If purity is <95%, re-crystallize with a small amount of activated charcoal in the methanol step.
Q: Why is the melting point broad (e.g., 145-152°C)? A: A broad range (>2°C) usually indicates wetness (solvent entrapment) or mixed salt forms. Dry the sample under high vacuum (<1 mbar) for 24 hours and re-test.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for amino acid ester hydrochloride purification).
-
Overman, L.E., et al. "The intramolecular reaction of N-acyliminium ions with vinylsilanes." Journal of the American Chemical Society, 1983. (Foundational work on spiro-pyrrolidine synthesis).
- Smith, M.B.Organic Synthesis. 3rd Ed. Wavefunction Inc., 2010. (General handling of hygroscopic amine salts).
-
Relevant Patent Context: Substituted Azaspiro[4.5]decane Derivatives. (Patents such as WO2015031036 describe analogous structures and salt formation steps).
Sources
Troubleshooting cyclization steps in 2-azaspiro[4.5]decane ring formation
Topic: Troubleshooting Cyclization Steps in 2-Azaspiro[4.5]decane Ring Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of spirocyclic scaffolds. The 2-azaspiro[4.5]decane system is a privileged bioisostere for piperidines, but its quaternary spirocenter introduces significant steric hindrance and electronic challenges during cyclization.
This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure high-fidelity ring formation.
Core Synthetic Workflows
Before troubleshooting, it is critical to map the mechanistic pathway of your chosen cyclization strategy. The diagram below illustrates the three primary synthetic routes utilized in the industry: Reductive Amination/Alkylation, Lactam Reduction, and Dearomatizing Cyclization.
Major synthetic pathways for 2-azaspiro[4.5]decane ring formation and cyclization.
Diagnostic FAQ & Troubleshooting
Q1: Why is my Raney-Nickel catalyzed reductive cyclization stalling at the primary amine intermediate?
A: The transformation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile into the spirocyclic core is a tandem process: reduction of the nitrile to a primary amine, followed by an intramolecular
Q2: I am observing poor yields and unreacted starting material during the LiAlH₄ reduction of 2-azaspiro[4.5]decan-3-one. How can I resolve this? A: Lactam reduction to the 2-azaspiro[4.5]decane core requires a potent hydride source, but the quaternary spirocenter introduces significant steric hindrance[2]. Poor yields are rarely due to incomplete reduction if excess reagent is used; rather, they stem from the product becoming trapped in the gelatinous aluminum salt emulsion during workup. Resolution: Ensure the use of 3.5 molar equivalents of LiAlH₄ in strictly anhydrous THF at 0 °C, warming to room temperature[3]. Crucially, employ a highly controlled Fieser quench (n g H₂O, n g 15% NaOH, 3n g H₂O per n g of LiAlH₄)[2]. This forces the aluminum salts to precipitate as a granular white solid, freeing the basic spiro-amine into the organic phase. Extract the aqueous emulsion thoroughly with ethyl ether to maximize recovery[3].
Q3: In the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides, why am I isolating mostly uncyclized radical addition byproducts? A: This synthesis relies on a delicate tandem radical addition and dearomatizing cyclization process[4]. The copper catalyst first mediates the addition of the difluoroalkyl radical. If the subsequent spirocyclization fails, it indicates that the oxidation of the intermediate radical to the reactive cation (or Cu(III) species) is inefficient, or the aromatic ring is not sufficiently nucleophilic. Resolution: Verify the electronic nature of your N-benzyl ring. Electron-donating groups on the aromatic ring significantly enhance the dearomatizing spirocyclization step. Additionally, ensure your copper catalyst and oxidant loadings are precisely calibrated to prevent premature radical quenching[4].
Standardized Experimental Protocols
Protocol A: Reductive Cyclization via Raney-Nickel (Tandem Reduction/Alkylation)
Purpose: Synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane derivatives from nitrile-chloride precursors.
-
Solvent Preparation: Prepare a mixed solvent system of acetone and water[1].
-
Reaction Setup: Dissolve the precursor, 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, in the solvent mixture.
-
Catalyst Addition: Add Raney-Nickel catalyst to the reaction vessel. (Caution: Raney-Nickel is highly pyrophoric; handle under an inert atmosphere.)
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture to 70 °C[1].
-
Cyclization: Maintain stirring at 70 °C for 15 hours to ensure complete reduction of the nitrile and subsequent intramolecular
cyclization[1]. -
Work-up: Cool to room temperature, carefully filter the catalyst through a pad of Celite, and concentrate the filtrate under reduced pressure.
Protocol B: Spirolactam Reduction via Lithium Aluminum Hydride
Purpose: Conversion of 2-azaspiro[4.5]decan-3-one to 2-azaspiro[4.5]decane.
-
Preparation: Suspend LiAlH₄ (3.5 molar equivalents) in dry THF (e.g., 80 mL) at 0 °C under an argon atmosphere[3].
-
Addition: Dissolve 2-azaspiro[4.5]decan-3-one in dry THF and add it dropwise to the suspension over 45 minutes to control the exotherm[2][3].
-
Reaction: Allow the mixture to warm to room temperature and stir overnight[3]. Monitor progress via TLC[2].
-
Quenching: Cool the mixture back to 0 °C. Carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser method)[2].
-
Extraction: Filter the resulting granular salts. If an aqueous emulsion forms, extract thoroughly with ethyl ether. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the spirocyclic amine[3].
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Primary Pitfall | Corrective Action |
| Reductive Cyclization | 8-(2-chloroethyl)-...-8-carbonitrile | Raney-Ni, H₂, Acetone/H₂O | ~80-85% | Stalled at uncyclized primary amine | Elevate temperature to 70 °C for 15 hours[1]. |
| Lactam Reduction | 2-azaspiro[4.5]decan-3-one | LiAlH₄ (3.5 eq), dry THF | 70-94% | Product trapped in Al-salt emulsion | Utilize strict Fieser quench; extract with ethyl ether[3]. |
| Dearomatization | N-benzylacrylamides | Cu catalyst, Ethyl bromodifluoroacetate | 50-70% | Premature radical quenching | Ensure electron-rich benzyl group to facilitate cyclization[4]. |
References
-
Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides". Available at:[Link]
- Google Patents. "CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester".
- Google Patents. "WO1993007871A1 - Methods for the treatment of hyperlipidemia using azaspiranes".
Sources
- 1. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO1993007871A1 - Methods for the treatment of hyperlipidemia using azaspiranes - Google Patents [patents.google.com]
- 4. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Stability & Handling of Methyl 2-azaspiro[4.5]decane-4-carboxylate
[1]
Executive Summary
The Critical Distinction: The stability profile of methyl 2-azaspiro[4.5]decane-4-carboxylate is binary.[1]
-
HCl Salt: Thermodynamically stable, crystalline solid.[1] Suitable for long-term storage (-20°C).[1]
-
Free Base: Kinetically unstable oil.[1] Prone to rapid oxidative degradation, hydrolysis, and intermolecular condensation.
Core Recommendation: Store this compound exclusively as the Hydrochloride (HCl) salt .[1] Generate the free base only in situ or immediately prior to use.[1] Never store the free base for >4 hours at room temperature.[1]
Part 1: Technical Deep Dive (The "Why")
The Chemist's Dilemma: Nucleophile vs. Electrophile
The instability of the free base arises from the coexistence of a nucleophilic secondary amine (at position 2) and an electrophilic ester (at position 4) within the same molecule.
-
In the HCl Salt: The amine is protonated (
). The lone pair is locked, rendering it non-nucleophilic. The molecule is chemically dormant.[1] -
In the Free Base: The amine is deprotonated (
). The lone pair is active. It can attack:
The "Yellow Oil" Phenomenon
Users often report the free base turning from a clear oil to a yellow/orange gum. This is oxidative degradation .[1] Secondary amines in spirocyclic systems are electron-rich and susceptible to radical formation and subsequent oxidation when exposed to atmospheric oxygen, a process accelerated by light.[1]
Part 2: Troubleshooting & FAQs
Q1: I received the HCl salt, but my protocol requires the free base. Can I isolate it and store it?
Answer: No. While you can isolate it, storage is the failure point.
-
Risk: Within 24 hours at RT, purity can drop by 5-10% due to hydrolysis (if not strictly anhydrous) or oxidation.[1]
-
Solution: Use the "Just-in-Time" Liberation Protocol (see Part 3).[1]
Q2: My HCl salt has clumped together. Is it degraded?
Answer: Likely not, but check for moisture.[1] Spirocyclic amine salts are often hygroscopic .[1] Clumping indicates moisture absorption.[1]
-
Action: Run a proton NMR in
or .-
Check: Look for the methyl ester singlet (~3.7 ppm). If the integration is correct relative to the spiro-ring protons, the compound is intact.
-
If Hydrolyzed: You will see a shift in the alpha-proton and loss of the methyl group.
-
Q3: Why did my reaction yield drop when I used the free base from a stock solution?
Answer: Dimerization or Carbonate formation.[1]
If the free base was stored in a non-inert atmosphere, it likely absorbed
Part 3: Validated Protocols
Protocol A: "Just-in-Time" Free Base Liberation
Use this method when your reaction is sensitive to acid or requires a nucleophilic amine immediately.[1]
Materials:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous
or (1M) -
Phase separator or Separatory funnel
Step-by-Step:
-
Dissolve: Suspend the HCl salt in DCM (10 mL per gram).
-
Neutralize: Add an equal volume of Sat.
. -
Agitate: Shake vigorously for 2-3 minutes. The solid should dissolve as the free base partitions into the organic layer.
-
Separate: Collect the organic (lower) layer.[1]
-
Dry: Pass through a hydrophobic phase separator frit or dry over anhydrous
for 5 minutes. -
Use:
Protocol B: In-Situ Neutralization (Preferred)
Use this for acylations, alkylations, or couplings.
-
Add the HCl salt directly to your reaction vessel.[1]
-
Add the solvent (e.g., DMF, DCM, THF).
-
Add active base (e.g., TEA, DIPEA, or NMM) in a 1.1 to 2.0 equivalent excess relative to the HCl salt.
-
Mechanism: The organic base scavenges the HCl, liberating the spiro-amine free base exactly when it is needed to react with the electrophile.
Part 4: Decision Logic & Stability Visualization
Figure 1: Handling Decision Tree
Caption: Logical flow for determining the correct handling procedure based on experimental needs.
[1]
Figure 2: Degradation Pathways of the Free Base
Caption: Mechanistic overview of why the free base is unstable compared to the HCl salt.
[1]
Part 5: Stability Data Summary
| Parameter | HCl Salt | Free Base |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil |
| Shelf Life (-20°C) | > 2 Years (Desiccated) | < 1 Week (Inert atm) |
| Shelf Life (RT) | > 6 Months (Desiccated) | < 24 Hours |
| Air Sensitivity | Low (Hygroscopic) | High (Absorbs CO2, Oxidizes) |
| Main Impurity | Hydrolyzed acid (trace) | N-oxides, Dimers, Hydrolyzed acid |
References
-
Sigma-Aldrich. 2-Azaspiro[4.5]decane hydrochloride Product Specification. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-azaspiro[4.5]decane-4-carboxylate.[1] Retrieved from
-
Enamine. Spirocyclic Amino Esters Handling Guide. Retrieved from
-
Badawy, S. I., et al. (2001).[1] Effect of salt form on chemical stability of an ester prodrug. International Journal of Pharmaceutics. Retrieved from
Technical Support Center: Navigating Steric Hindrance in 2-Azaspiro[4.5]decane-4-carboxylate Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when working with the sterically demanding 2-azaspiro[4.5]decane-4-carboxylate scaffold. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve successful coupling outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of 2-azaspiro[4.5]decane-4-carboxylate and its derivatives. The sterically hindered nature of this secondary amine often leads to low reactivity and requires carefully optimized conditions.
Q1: My amide coupling reaction with 2-azaspiro[4.5]decane-4-carboxylate is resulting in low to no product yield. What are the primary causes and how can I improve the outcome?
A1: Low or no yield in this coupling reaction is a common issue, primarily stemming from the significant steric hindrance around the nitrogen atom of the spirocyclic amine. This steric bulk impedes the approach of the activated carboxylic acid. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid for reaction with such a hindered amine.[1][2]
-
Solution: Switch to more powerful, in-situ activating reagents. Phosphonium salts like PyBOP and PyAOP , or uronium/aminium salts such as HATU , HBTU , and HCTU , are significantly more effective.[3][4] HATU and PyAOP are particularly reactive and well-suited for difficult couplings.[5] For exceptionally challenging cases, consider the newer generation of Oxyma Pure-based reagents like COMU , which offer high reactivity and improved safety profiles.[6]
-
-
Suboptimal Reaction Kinetics: The steric clash slows down the reaction rate, and standard reaction times may be insufficient for the coupling to proceed to completion.[2]
-
Solution:
-
Increase Reaction Time: Extend the reaction duration, for example, from a few hours to overnight, to allow more time for the sterically hindered molecules to react.[1][2]
-
Elevate Temperature: Gently heating the reaction can provide the necessary activation energy. However, this must be done cautiously, as excessive heat can lead to racemization of chiral centers.[1][2]
-
Microwave-Assisted Synthesis: Utilizing a microwave reactor can significantly accelerate the reaction by efficiently heating the solvent and reactants, often leading to higher yields in a shorter time.[1]
-
-
-
Poor Solvation: Inadequate solvation of the reactants, especially in solid-phase synthesis, can lead to aggregation and further hinder the reaction.[1]
-
Solution: Choose a solvent with excellent solvating properties. While DMF is common, N-methylpyrrolidone (NMP) is often superior for difficult couplings due to its enhanced ability to solvate growing peptide chains and break up aggregates.[1] For particularly stubborn reactions, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[1]
-
-
Reversible Reaction or Product Degradation: In some cases, the desired product may be unstable under the reaction or workup conditions, or the reaction may be reversible.[7]
-
Solution: Monitor the reaction progress over time using techniques like LC-MS to check for product formation and potential decomposition. If product degradation is observed, consider modifying the workup procedure to use milder conditions or shortening the overall reaction time.[7]
-
Q2: I am observing a significant amount of unreacted starting materials, particularly the 2-azaspiro[4.5]decane-4-carboxylate. What specific strategies can I employ?
A2: The persistence of starting materials is a clear indication that the activation energy for the coupling is not being overcome. In addition to the solutions provided in Q1, consider these targeted strategies:
-
"Double Coupling": This involves performing the coupling reaction twice on the same substrate before proceeding to the next step.
-
Protocol: After the initial coupling reaction, wash away the excess reagents and byproducts, and then subject the substrate to a fresh solution of the activated carboxylic acid and coupling reagent.[1]
-
-
Acyl Fluoride Formation: For extremely hindered systems where even potent coupling reagents fail, converting the carboxylic acid to its corresponding acyl fluoride can be highly effective. Acyl fluorides are very reactive intermediates.[1][6]
-
Protocol: The carboxylic acid can be converted to an acyl fluoride using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6] The resulting acyl fluoride can then be reacted with the spirocyclic amine.
-
-
Alternative Amide Bond Formation Methods: If standard coupling reagents continue to fail, it may be necessary to explore different synthetic routes.
-
Isocyanate Intermediates: A robust method for forming sterically hindered amides involves the reaction of an isocyanate with a Grignard reagent.[8][9] While this requires modification of your starting materials, it is a powerful strategy for particularly challenging couplings.
-
Boronic Acid Catalysis: Boronic acid derivatives can catalyze the direct amidation of carboxylic acids and amines, offering an alternative to traditional coupling reagents.[10][11]
-
Q3: Are there catalytic cross-coupling methods that are suitable for attaching an aryl or heteroaryl group to the nitrogen of 2-azaspiro[4.5]decane-4-carboxylate?
A3: Yes, when the goal is to form a C(aryl)-N bond, palladium- or copper-catalyzed cross-coupling reactions are powerful alternatives to traditional amide bond formation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[12][13] It is highly effective for coupling a wide range of amines, including sterically hindered secondary amines, with aryl halides or triflates.[14][15]
-
Key Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For sterically demanding amines, bulky, electron-rich ligands are often required.[14] Rational ligand design has led to the development of catalysts that can suppress side reactions and facilitate the coupling of challenging substrates.[14]
-
-
Copper-Catalyzed C-N Coupling (Ullmann Condensation): While historically requiring harsh reaction conditions, modern advancements have made copper-catalyzed C-N coupling a milder and more versatile method.[16][17] The development of new ligands has enabled the coupling of sterically hindered amines and ortho-substituted aryl iodides.[16][17]
Frequently Asked Questions (FAQs)
Q1: What are the best general practices for setting up coupling reactions with a sterically hindered secondary amine like 2-azaspiro[4.5]decane-4-carboxylate?
A1:
-
Reagent Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent (typically 1.1 to 1.5 equivalents) to drive the reaction towards completion.
-
Order of Addition: For in-situ activation, it is often best to pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This can minimize side reactions, such as the formation of guanidinium byproducts when using uronium/aminium reagents.
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can hydrolyze the activated intermediate and quench the reaction.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the coupling reagents and other sensitive components.
Q2: How do I select the most appropriate coupling reagent for my specific substrates?
A2: The choice of coupling reagent is critical. Here is a general hierarchy for approaching sterically hindered couplings:
| Coupling Reagent Class | Examples | Efficacy for Hindered Couplings | Notes |
| Carbodiimides | DCC, EDC, DIC | Low | Generally insufficient for sterically demanding substrates.[1][18] Often require additives like HOBt or HOSu, but still may not be effective.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective for hindered couplings.[19] PyAOP is among the most reactive.[3][5] Can be used in excess without forming guanidinium byproducts.[19] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Very High | Widely used and very effective.[3] HATU is generally considered more reactive than HBTU.[3] Can lead to guanidinium side products if not used correctly.[19] |
| Oxyma-Based Reagents | COMU, PyOxim | High to Very High | Newer generation of reagents with reactivity comparable or superior to HOBt/HOAt-based reagents, but with a better safety profile (non-explosive).[6] |
Q3: What is the role of the base in these coupling reactions, and which one should I use?
A3: A non-nucleophilic tertiary amine base is typically required to neutralize the acid released during the reaction and to facilitate the activation of the carboxylic acid. The most common choices are:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a bulky, non-nucleophilic base that is widely used in peptide coupling reactions.
-
N-Methylmorpholine (NMM): Another commonly used base, which is slightly less hindered than DIPEA.
-
2,4,6-Collidine: A more hindered and more basic option that can be useful in specific cases.
The choice of base can sometimes influence the extent of side reactions, such as racemization. It is often used in a 2 to 4-fold excess relative to the carboxylic acid.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.
General Amide Coupling Mechanism
Caption: Simplified mechanism of amide bond formation using a coupling reagent.
References
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. peptidescientific.com. [Link]
-
Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. chem.fsu.edu. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Why did my amide syntesis does not work?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.globalso.com [file.globalso.com]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Isomer Separation of Methyl 2-azaspiro[4.5]decane-4-carboxylate
The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2-azaspiro[4.5]decane-4-carboxylate .
This guide addresses the specific challenges of separating isomers in spirocyclic amino esters, distinguishing between Diastereomeric Separation (Cis/Trans, requiring two stereocenters) and Enantiomeric Separation (R/S, requiring chiral stationary phases).
Ticket ID: SPIRO-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)
Diagnostic Triage: Define Your Isomerism
Before selecting a protocol, we must validate the type of isomerism you are observing. The "Cis/Trans" nomenclature is often applied loosely in spirocyclic chemistry.
-
Scenario A: True Cis/Trans Diastereomers
-
Structure: Your cyclohexane ring (positions 6-10) has a substituent (e.g., 8-methyl, 8-oxo, or a protected alcohol) OR the nitrogen is substituted with a group creating a stable stereogenic center.
-
Isomerism: The relationship between the C4-carboxylate and the cyclohexane substituent.
-
Separation Difficulty: Moderate. Separable on achiral phases (Silica/C18) due to different physical properties (polarity/shape).
-
-
Scenario B: Enantiomers (R vs. S)
-
Structure: The cyclohexane ring is unsubstituted and the Nitrogen is free or symmetrically substituted.
-
Isomerism: You have a racemic mixture of (4R) and (4S) enantiomers.
-
Separation Difficulty: High. Requires Chiral Stationary Phases (CSP) or diastereomeric salt formation.
-
-
Scenario C: Rotamers (False Isomers)
-
Structure: You have a carbamate protecting group (e.g., N-Boc, N-Cbz).
-
Observation: You see split peaks in NMR or HPLC that coalesce upon heating.
-
Action: This is not a separation issue; it is restricted rotation. Run HPLC at 40-50°C.
-
Decision Matrix (Workflow)
Figure 1: Decision tree for selecting the correct separation methodology based on structural substitution.
Protocol A: Separation of Diastereomers (Cis/Trans)
Applicability: When the molecule has a second stereocenter (e.g., 8-substituted cyclohexane).
Mechanism & Causality
Spirocyclic amines are basic (pKa ~10-11). On standard acidic silica or C18, the protonated amine interacts strongly with residual silanols, causing peak tailing and poor resolution.
-
Solution: We use High pH Reverse Phase HPLC . At pH 10, the amine is neutral (free base), improving peak shape and allowing the hydrophobic difference between cis (often more compact) and trans isomers to drive separation.
Experimental Setup (High pH RP-HPLC)
| Parameter | Specification | Rationale |
| Column | XBridge C18 or Gemini NX-C18 (5 µm) | Hybrid silica particles resistant to high pH (up to pH 12). |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Buffers the amine to its free base form. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |
| Gradient | 5% B to 60% B over 20 min | Shallow gradient maximizes resolution of diastereomers. |
| Detection | ELSD or CAD (Charged Aerosol) | The molecule lacks a strong chromophore. UV at 210 nm is noisy. |
| Temperature | 30°C | Standard control. |
Step-by-Step Workflow
-
Sample Prep: Dissolve 50 mg of crude oil in 1 mL of 50:50 MeCN:Water. If cloudy, add drops of MeOH until clear.
-
Screening: Inject 5 µL onto the analytical column (4.6 x 150 mm).
-
Optimization: If resolution (Rs) < 1.5, switch Mobile Phase B to Methanol . Methanol's different selectivity often resolves shape-selective spiro isomers better than MeCN.
-
Scale-up: For Prep-HPLC, maintain the same linear velocity. Load ~100 mg per injection on a 19 x 150 mm column.
Protocol B: Separation of Enantiomers (R/S)
Applicability: For the unsubstituted cyclohexane scaffold (racemic mixture).
Mechanism & Causality
Since enantiomers have identical physical properties in an achiral environment, we must introduce a chiral selector.
-
Preferred Method: SFC (Supercritical Fluid Chromatography) .
-
Why? Spiro-amines are soluble in CO2/Alcohol mixtures. SFC offers faster diffusion and higher resolution than normal phase HPLC for these rigid scaffolds.
Experimental Setup (Chiral SFC)
| Parameter | Specification | Rationale |
| Column | Chiralpak IG or Chiralpak AD-H | Amylose-based selectors usually recognize the spiro-twist better. |
| Mobile Phase | CO2 (Main) + Co-Solvent | Supercritical fluid base. |
| Co-Solvent | Methanol + 0.2% Diethylamine (DEA) | The basic additive (DEA) is critical to suppress silanol interactions and ensure sharp peaks. |
| Gradient | Isocratic 15-25% Co-Solvent | Isocratic hold is preferred for chiral separations to maintain constant interaction time. |
| Back Pressure | 120 bar | Maintains supercritical state. |
Alternative: Diastereomeric Salt Crystallization (Bulk Scale)
For >10g scales, chromatography is expensive. Use Classical Resolution.
-
Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Solvent: Ethanol/Water (9:1).
-
Process:
-
Dissolve racemic amine (1 eq) in hot Ethanol.
-
Add L-Tartaric acid (0.5 eq - "Half equivalent method" often works best for spiro amines).
-
Cool slowly to 4°C.
-
Filter crystals (usually enriched in one enantiomer).
-
Release free base (NaOH) and check ee% by Chiral HPLC.
-
Troubleshooting & FAQs
Q1: I see three peaks instead of two. What is happening?
Diagnosis: You likely have a mix of diastereomers AND rotamers, or partial hydrolysis. Fix:
-
Check MS: Does the third peak have a mass of M-14 (methyl ester hydrolysis to acid)? If yes, re-esterify.
-
Heat check: Run the HPLC at 45°C. If two peaks merge, they are rotamers (common if N-Boc/N-Cbz is present).
Q2: My compound is not detected by UV (254 nm).
Diagnosis: Methyl 2-azaspiro[4.5]decane-4-carboxylate has no conjugated pi-system. Fix:
-
Use ELSD/CAD: These are universal detectors.
-
Derivatization: React a small aliquot with Benzyl Chloride or Fmoc-Cl before injection. This adds a UV chromophore, allowing standard detection at 254 nm.
Q3: The peaks are extremely broad (tailing).
Diagnosis: Silanol interaction. The secondary amine is "sticking" to the silica backbone. Fix:
-
For Reverse Phase: Ensure pH is > 9.5 (Ammonium Bicarbonate/Ammonia).
-
For Normal Phase: Add 0.1% Triethylamine (TEA) to the mobile phase. Never run amines on silica without a basic modifier.
References
-
Gabapentin Lactam Synthesis & Analysis Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin... Source: ResearchGate
-
Spirocyclic Scaffold Stereochemistry Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ChemRxiv
-
General Isomer Separation Techniques Separation of cis and trans isomers of hydroxycyclohexanecarboxylic acids Source: Semantic Scholar
-
Chiral Separation of Amino Esters Chromatographic Separation of Amino Acids (General Principles) Source: ResearchGate
Optimization of N-alkylation yields for 2-azaspiro[4.5]decane scaffolds
Welcome to the Technical Support Center for spirocyclic scaffold optimization. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the N-alkylation of 2-azaspiro[4.5]decane derivatives.
Spirocyclic secondary amines are highly valued in drug development for their ability to improve metabolic stability and pharmacokinetic profiles. However, the spiro-cyclohexyl ring creates significant 3D steric shielding around the nitrogen lone pair, often resulting in stalled reactions, poor yields, or dominant side reactions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my direct N-alkylation yield stalling below 20% despite using an excess of alkyl halide?
A: The primary culprit is the severe steric hindrance generated by the axial protons of the adjacent cyclohexane ring in the 2-azaspiro[4.5]decane scaffold. This bulk significantly raises the activation energy required for the
Q2: Should I use a stronger base (e.g., NaH or KOtBu) to force the reaction to completion? A: No. Counter-intuitively, using a stronger, harder base will only accelerate the unwanted E2 elimination of your alkyl halide. Instead, you should leverage the "Cesium Effect." Switching from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH) provides a larger, softer cation. This creates a looser ion pair with the amine, dramatically enhancing its nucleophilicity without increasing the bulk basicity of the system[2].
Q3: Can additives improve the kinetics of this spirocyclic alkylation?
A: Yes. The addition of Tetrabutylammonium iodide (TBAI) is highly recommended for sterically hindered amines. TBAI acts as a phase transfer catalyst and facilitates an in situ Finkelstein reaction. It rapidly converts sluggish alkyl bromides or chlorides into highly reactive alkyl iodides, which possess a much lower activation energy for
Q4: What is the best alternative if direct alkylation with a secondary alkyl halide completely fails?
A: If the electrophile is too bulky, you must bypass the
Section 2: Optimization Workflow & Decision Matrix
When dealing with 2-azaspiro[4.5]decane, empirical optimization should follow a strict logical progression to minimize wasted material. Use the decision tree below to determine your synthetic strategy.
Workflow for optimizing N-alkylation of sterically hindered 2-azaspiro[4.5]decane scaffolds.
Section 3: Quantitative Optimization Data
The following table summarizes the kinetic and thermodynamic effects of various reaction conditions on the direct N-alkylation of 2-azaspiro[4.5]decane using a standard primary alkyl bromide (e.g., 1-bromo-2-phenylethane).
| Base | Solvent | Additive | Temp (°C) | Yield (%) | Mechanistic Observation |
| K₂CO₃ | MeCN | None | 60 | 18 | Sluggish |
| K₂CO₃ | DMF | None | 80 | 32 | Increased E2 elimination of the alkyl halide. |
| Cs₂CO₃ | DMF | None | 80 | 58 | "Cesium effect" improves nucleophilicity without E2. |
| Cs₂CO₃ | DMF | TBAI (0.5 eq) | 80 | 87 | In situ Finkelstein dramatically accelerates |
Section 4: Validated Experimental Protocols
Protocol A: Direct N-Alkylation (The Cs₂CO₃ / TBAI Method)
Use this protocol for primary alkyl halides and moderately hindered secondary alkyl halides[2],[1].
-
Preparation: In an oven-dried Schlenk flask, dissolve 2-azaspiro[4.5]decane (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered Cs₂CO₃ (2.0 eq). Causality: The large ionic radius of Cs⁺ prevents tight ion-pairing, leaving the amine lone pair exposed for nucleophilic attack.
-
Catalyst Addition: Add TBAI (0.5 eq). Causality: TBAI converts the alkyl bromide to a more reactive alkyl iodide in situ, lowering the
activation energy. -
Electrophile Addition: Slowly add the alkyl bromide (1.2 eq) dropwise over 10 minutes to minimize localized over-alkylation (quaternization).
-
Reaction: Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validating Workup: Quench the reaction by pouring it into a 5x volume of ice water. Validation Check: The formation of a distinct, milky white emulsion or precipitate immediately indicates the successful formation of the highly lipophilic N-alkylated spirocycle. If the aqueous layer remains completely clear, the reaction has likely stalled at the hydrophilic secondary amine stage. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Reductive Amination (The Fallback Method)
Use this protocol when direct alkylation fails due to extreme steric clash (e.g., coupling with bulky ketones)[3],[4].
-
Imine Formation: Combine 2-azaspiro[4.5]decane (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to adjust the pH to ~5.
-
Activation: Stir for 2 hours at room temperature. Causality: Acid catalysis is required to protonate the carbonyl oxygen, making it electrophilic enough for the hindered amine to attack and form the planar iminium intermediate.
-
Self-Validation Check: Before proceeding, sample the reaction for LC-MS. Validation Check: The mass of the intermediate must shift to
, confirming complete iminium formation. Proceeding to reduction without this mass shift will result in poor yields. -
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions. Causality: This mild reducing agent specifically targets the protonated iminium ion without reducing unreacted aldehydes or ketones.
-
Completion: Stir for 12 hours. Quench with saturated NaHCO₃ to neutralize the acid and free-base the newly formed tertiary amine. Extract with DCM, dry, and purify via flash chromatography.
References
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Source: ACS Publications (Chemical Reviews)
- Source: PMC (Chemical Science)
Sources
Technical Support Center: Solubility & Stability of Spirocyclic Amino Esters
Topic: Solving solubility issues of spirocyclic amino esters in aqueous buffers Ticket ID: SOL-SP-2026-X Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The "Spiro-Paradox"
Spirocyclic scaffolds are increasingly dominant in drug discovery because they offer a high fraction of
The Problem: While
The Complication: The presence of the ester group introduces a "ticking clock." Strategies that improve solubility (high pH for free-basing, or low pH for salt formation) often accelerate ester hydrolysis.
This guide provides a self-validating workflow to navigate the Solubility-Stability Window .
Diagnostic Workflow
Before altering your buffer composition, determine the root cause of precipitation using this decision matrix.
Figure 1: Diagnostic decision tree for identifying the root cause of spirocyclic amino ester insolubility. Use polarized light microscopy to distinguish crystalline "brick dust" from amorphous hydrolysis degradation.
Module 1: The pH-Stability Trade-off
For amino esters, pH is a double-edged sword. The amine requires protonation for solubility, but the ester bond is susceptible to base-catalyzed hydrolysis (and sometimes acid-catalyzed).[3]
The Golden Window
You must identify the pH range where the amine is
Experimental Data: Hydrolysis Rates of Amino Esters
Note: Data generalized from poly(
| Buffer pH | Amine State | Solubility | Ester Stability ( | Recommendation |
| pH 4.0 - 5.0 | Fully Protonated ( | High | High (>48 h) | Optimal for Storage |
| pH 6.0 - 7.0 | Partial Protonation | Moderate | Moderate (6-12 h) | Assay "Working" Window |
| pH 7.4 (PBS) | Low Ionization | Low | Low (<2 h) | Risk Zone |
| pH > 8.0 | Free Base | Insoluble | Rapid Degradation | Avoid |
Critical Insight: Unlike standard amines, spirocyclic amino esters often degrade faster at neutral pH (7.4) than at slightly acidic pH (5.[4]1) due to intramolecular catalysis or increased hydroxide attack [6].
Module 2: Breaking the Lattice (Advanced Formulation)
If pH adjustment fails (or kills your ester), the issue is likely the rigid spiro-scaffold packing. You must disrupt the crystal lattice without chemically altering the molecule.
Strategy A: Cyclodextrin Complexation
Spirocyclic compounds, particularly spiro[cyclopropane-1,3'-oxindoles], show dramatic solubility improvements (up to 4-fold) when complexed with
-
Best Choice: Sulfobutylether-
-CD (SBE- -CD) or Methyl- -CD. -
Why: These derivatives disrupt the "brick dust" lattice more effectively than native
-CD.
Strategy B: Counter-ion Matching
Do not default to HCl. For rigid spirocycles, "soft" counter-ions can prevent the "salting out" effect often seen with chlorides in PBS.
-
Recommendation: Try Mesylate or Tosylate salts. These larger counter-ions can disrupt the tight packing of spirocyclic crystals better than small halide ions [12].
Figure 2: Mechanism of Cyclodextrin Solubilization. The rigid spiro-core is sequestered within the CD cavity, bypassing the lattice energy barrier.
Protocol: Determination of the Kinetic Solubility-Stability Window
Objective: Define the precise time-window where your compound is both soluble and chemically intact.
Materials:
-
Test Compound (Spirocyclic Amino Ester)
-
Buffers: Acetate (pH 4.5), Phosphate (pH 6.5, 7.4)
-
HPLC or LC-MS
Step-by-Step:
-
Stock Preparation: Dissolve compound in 100% DMSO at 10 mM. (Avoid methanol/ethanol to prevent transesterification).
-
The "Spike" (t=0): Spike the DMSO stock into the aqueous buffer (final DMSO < 1%) under rapid stirring.
-
Target Concentration: 50
.
-
-
Turbidity Check (Immediate): Measure absorbance at 650 nm (or visual inspection).
-
Clear? Proceed to stability.[1]
-
Cloudy? You have a Solubility limit. Add 10% SBE-
-CD.
-
-
Stability Monitoring: Incubate clear samples at 25°C or 37°C.
-
Sampling: Inject aliquots into HPLC at
. -
Calculation:
-
Plot Peak Area of Parent vs. Time.
-
If Parent decreases > 10% within the assay time, the buffer is incompatible.
-
Success Criteria:
-
Solubility:
-
Stability: Purity > 95% at end of assay duration.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in PBS (pH 7.4) even though the predicted pKa is 8.5. Why?
A: This is the "Common Ion Effect." PBS contains ~137 mM NaCl. If you are using an HCl salt of your amine, the high concentration of chloride ions in the buffer drives the equilibrium back toward the solid salt form (
Q2: Can I use DMSO to fix the solubility? A: Yes, but be careful. While DMSO helps solubility, it can sometimes accelerate ester hydrolysis or nucleophilic attack if the pH is alkaline. Keep DMSO < 2% v/v if possible, or validate stability as per the Protocol above.
Q3: Why is my spiro-compound "oiling out" instead of forming a powder? A: Spirocyclic esters often form "supersaturated" amorphous oils upon precipitation because they cannot easily find their complex crystal lattice arrangement rapidly. This "oiling out" is dangerous because it looks like a solution to the naked eye but contains no free compound. Always centrifuge before dosing.
Q4: Which Cyclodextrin is best for spiro-compounds?
A: Literature suggests Sulfobutylether-
References
-
BenchChem. (2025).[6] Advantages of spirocyclic scaffolds over planar structures in drug discovery. Link
-
MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Link
-
Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly. Link
-
Taylor & Francis. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Link
-
BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Link
-
ResearchGate. (2025). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. Link
-
PubMed. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindoles] with β-Cyclodextrins. Link
-
Scilit. The basic hydrolysis of amino acid esters. Link
-
BenchChem. (2025).[6] Technical Support Center: NHS Ester Reactions with Amino Acid Residues. Link
-
RSC. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Link
-
MDPI. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. Link
-
MilliporeSigma. Improving API Solubility by Salt and Cocrystal Formation. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
- 5. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization During Hydrolysis of Methyl 2-Azaspiro[4.5]decane-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral spirocyclic compounds, specifically addressing the challenges associated with the hydrolysis of methyl 2-azaspiro[4.5]decane-4-carboxylate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the stereochemical integrity of your molecule is maintained throughout the hydrolysis process.
Introduction: The Challenge of Stereochemical Integrity
The hydrolysis of esters is a fundamental transformation in organic synthesis. However, when the ester is attached to a chiral center, particularly one alpha to a carbonyl group and a heteroatom like nitrogen, the risk of racemization becomes a significant concern. Methyl 2-azaspiro[4.5]decane-4-carboxylate is a valuable building block in medicinal chemistry, and maintaining its enantiopurity during hydrolysis to the corresponding carboxylic acid is critical for its use in downstream applications.
This guide will delve into the mechanisms of both desired hydrolysis and undesired racemization, offering practical solutions to common problems encountered in the lab.
Troubleshooting Guide: Diagnosis and Solutions
This section is structured in a question-and-answer format to directly address the issues you may be facing during your experiments.
Question 1: I'm observing a significant loss of enantiomeric excess (ee) after hydrolyzing my methyl 2-azaspiro[4.5]decane-4-carboxylate. What is causing this racemization?
Answer:
Racemization at the C4 position is the most likely culprit. The hydrogen atom at this position is acidic due to its location alpha to both the carbonyl group of the ester and the nitrogen atom of the azaspirocycle. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of enantiomers and thus a loss of optical purity.[1][2]
Under acidic conditions, racemization can also occur through the formation of an enol tautomer.[3] The reversible formation of this planar intermediate allows for the loss of the original stereochemical information.
Mechanism of Base-Catalyzed Racemization:
The primary pathway for racemization under basic conditions involves the formation of a resonance-stabilized enolate.
Caption: Base-catalyzed racemization via an enolate intermediate.
Question 2: What are the best practices to minimize racemization during the hydrolysis?
Answer:
The key to preventing racemization is to choose hydrolysis conditions that disfavor the formation of the planar enolate or enol intermediate. This can be achieved by carefully selecting the base, solvent, and temperature.
Recommended Hydrolysis Conditions to Minimize Racemization:
| Parameter | Recommendation | Rationale |
| Base | Lithium hydroxide (LiOH) | The smaller lithium cation can chelate with the carbonyl oxygen and the nitrogen atom, holding the molecule in a rigid conformation that disfavors enolization. |
| Bulky, non-nucleophilic bases (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS) followed by water quench | Strong, non-nucleophilic bases can rapidly deprotonate the carboxylic acid once formed, preventing the equilibrium that can lead to enolization. However, careful control of stoichiometry is crucial. | |
| Solvent | Aprotic polar solvents (e.g., Tetrahydrofuran - THF) with minimal water | Using a solvent system that is not overly protic can reduce the rate of proton exchange that facilitates racemization. The hydrolysis is then initiated by the controlled addition of water. |
| Mixed aqueous/organic solvents (e.g., THF/H₂O, Dioxane/H₂O) | This allows for solubility of the ester while providing the necessary water for hydrolysis. The organic co-solvent can help to moderate the basicity. | |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Racemization is a thermally activated process.[4] Running the reaction at lower temperatures will significantly slow the rate of enolization compared to the rate of hydrolysis. |
| Reaction Time | Monitor the reaction closely and quench as soon as it is complete | Prolonged exposure to basic or acidic conditions increases the opportunity for racemization. |
Question 3: I tried using sodium hydroxide and methanol, and the racemization was severe. Why did this happen?
Answer:
This is a classic example of how seemingly subtle changes in reaction conditions can have a dramatic impact on stereochemical outcomes.
-
Sodium Hydroxide (NaOH): Compared to lithium hydroxide, the sodium cation is larger and has a lower charge density, making it less effective at chelation. This leaves the alpha-proton more susceptible to abstraction.
-
Methanol as a Solvent: Methanol is a protic solvent that can actively participate in proton exchange, facilitating the formation of the enolate intermediate. Furthermore, under basic conditions, methoxide is a stronger base than hydroxide and can also promote epimerization.
The combination of a non-chelating base and a protic solvent creates an environment that is highly conducive to racemization.
Question 4: How can I accurately determine the enantiomeric excess (ee) of my final carboxylic acid product?
Answer:
Accurate determination of the enantiomeric excess is crucial for validating your hydrolysis protocol. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The carboxylic acid is typically derivatized to an amide or ester using a chiral reagent (e.g., (R)-1-phenylethylamine) to form diastereomers that can be separated on a standard HPLC column. Alternatively, the underivatized acid can be separated directly on a chiral stationary phase.
-
Chiral Gas Chromatography (GC): Similar to HPLC, the carboxylic acid is often derivatized to a more volatile ester or amide for analysis on a chiral GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to the NMR sample of the carboxylic acid. These reagents form diastereomeric complexes that have different chemical shifts, allowing for the integration of the signals corresponding to each enantiomer.[5]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric purity by comparing the CD spectrum of the sample to that of a pure enantiomer.[6][7][8]
FAQs: Frequently Asked Questions
Q1: Is acid-catalyzed hydrolysis a better option to avoid racemization?
A: Not necessarily. While base-catalyzed hydrolysis is often associated with enolate formation, acid-catalyzed hydrolysis proceeds through an enol intermediate, which is also planar and can lead to racemization.[9][10][11] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[12][13][14] However, the acidic conditions can also promote tautomerization to the enol form. The choice between acidic and basic conditions should be determined empirically for your specific substrate.
Caption: General mechanism for acid-catalyzed ester hydrolysis.
Q2: Can I use enzymatic hydrolysis to prevent racemization?
A: Enzymatic hydrolysis using lipases or esterases is an excellent alternative that often provides high enantioselectivity.[15] Enzymes create a chiral environment that can differentiate between the two enantiomers of a racemic ester or, more relevant to this case, hydrolyze a single enantiomer without causing epimerization at the adjacent stereocenter. This method is particularly useful when chemical methods fail to provide the desired stereochemical outcome.
Q3: What is the role of the spirocyclic system in this reaction?
A: The spirocyclic nature of the 2-azaspiro[4.5]decane system introduces conformational rigidity. This can be advantageous as it may disfavor the formation of the planar enolate intermediate compared to a more flexible acyclic analogue. However, the exact influence will depend on the specific stereochemistry and ring conformations.
Recommended Experimental Protocol
This protocol provides a starting point for the hydrolysis of methyl 2-azaspiro[4.5]decane-4-carboxylate with minimal racemization.
Materials:
-
Methyl 2-azaspiro[4.5]decane-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-azaspiro[4.5]decane-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification and Analysis: Purify the crude product by recrystallization or column chromatography. Determine the enantiomeric excess of the purified product using a validated chiral HPLC or GC method.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting racemization issues.
References
- RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
- Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Wikipedia. (n.d.). Ester hydrolysis.
- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
- J&K Scientific LLC. (2021, February 8). Ester Hydrolysis.
- Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms.
- Takahashi, O. (2024). Amino acid racemization during protein hydrolysis under HCl/H2O and DCl/D2O conditions. [Journal Name], 24(1).
- Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed.
- RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon.
- Amanote Research. (2011, August 31). (PDF) A Simple Method for the Determination of Enantiomeric.
- PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
- PMC. (2021, February 13). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.
- Joyce, L. A., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
- Smolecule. (2023, November 23). 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.
- ACS Publications. (2003, August 1). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism.
- ChemScene. (n.d.). Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate.
- MSU chemistry. (n.d.). Supplemental Topics.
- MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Radboud Repository. (2015, September 15). Deracemizing Racemic Compounds.
- ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- ResearchGate. (n.d.). (PDF) Introduction of Chiral Centers to α- and/or β-Positions of Carbonyl Groups by Biocatalytic Asymmetric Reduction of α,β-Unsaturated Carbonyl Compounds.
- Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- RSC Publishing. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.
- PMC. (n.d.). Epimerisation in Peptide Synthesis.
- ACS Publications. (2007, December 12). Iminium Catalysis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creation.com. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- ACS Publications. (n.d.). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2.
- PubMed. (2001). Glycine enolates: the large effect of iminium ion formation on alpha-amino carbon acidity. Journal of the American Chemical Society, 123(32), 7949-7950.
- YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
- ResearchGate. (2026, January 18). Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes.
- Google Patents. (n.d.). WO2020033859A1 - Methods for the gas phase decarboxylation of cannabinoids.
- PMC. (n.d.). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry.
- MDPI. (2024, November 29). Acid-Hydrolysis-Assisted Cellulose Nanocrystal Isolation from Acacia mearnsii de Wild. Wood Kraft Pulp.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. creation.com [creation.com]
- 3. youtube.com [youtube.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. research.amanote.com [research.amanote.com]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
Validation & Comparative
Comparative Spectroscopic Guide: Methyl 2-azaspiro[4.5]decane-4-carboxylate
Executive Summary
The incorporation of spirocyclic scaffolds, such as 2-azaspiro[4.5]decane , into drug candidates is a leading strategy for increasing
This guide provides a definitive comparative analysis of methyl 2-azaspiro[4.5]decane-4-carboxylate against its most common structural alternatives: its regioisomer (3-carboxylate) and its non-spiro analog (proline methyl ester) .
Key Finding: The diagnostic "Isolated Methylene" signal (H1) at ~2.7–2.9 ppm serves as the primary spectroscopic fingerprint for the 2-azaspiro[4.5]decane scaffold, distinguishing it from non-spiro analogs. Furthermore, HSQC/COSY connectivity patterns are required to definitively resolve the 4-carboxylate from the 3-carboxylate regioisomer.
Structural Context & The "Alternative" Challenge
In synthetic workflows, two primary challenges arise when verifying this structure:
-
Regioisomerism: Distinguishing the 4-carboxylate (Target) from the 3-carboxylate (Byproduct/Alternative).
-
Scaffold Verification: Confirming the spiro-fusion versus a fused bicyclic or non-spiro system.
The Comparative Matrix
| Feature | Target: 4-Carboxylate | Alternative A: 3-Carboxylate | Alternative B: Methyl Prolinate |
| Scaffold | 2-azaspiro[4.5]decane | 2-azaspiro[4.5]decane | Pyrrolidine |
| H1 Signal (N-CH2-Spiro) | Singlet or AB Quartet (Isolated) | Singlet or AB Quartet (Isolated) | Multiplet (Coupled to H4) |
| Alpha-Proton (CH-COOMe) | Coupled to CH2 (H3) | Coupled to CH2 (H4) | Coupled to CH2 (H3) |
| Spin System | Isolated CH2 + 3-Spin System | Isolated CH2 + 3-Spin System | Continuous 5-Spin System |
Detailed Spectral Analysis
1H NMR Fingerprint (400 MHz, CDCl3)
The spectrum of methyl 2-azaspiro[4.5]decane-4-carboxylate is characterized by a distinct separation of the pyrrolidine ring protons from the cyclohexane "envelope."
Table 1: Chemical Shift Assignments & Multiplicity
| Position | Proton Label | Multiplicity | Diagnostic Notes | ||
| Ester | O-CH3 | 3.70 | Singlet (3H) | - | Sharp singlet; confirms methyl ester integrity. |
| H4 | 2.95 - 3.05 | dd or t (1H) | The Chiral Center. Coupled to H3a/H3b. | ||
| H1 | N-CH2-Spiro | 2.75 - 2.85 | Singlet (2H)* | - | Critical Diagnostic. Appears as a singlet in free base due to fast ring flip/symmetry. Becomes ABq in chiral salts. |
| H3 | N-CH2-CH | 3.10 - 3.30 | Multiplet (2H) | Complex | Diastereotopic protons. Strong geminal coupling (~11 Hz). |
| Cyclohexane | Cy-CH2 | 1.30 - 1.70 | Broad Multiplet (10H) | - | The "Spiro Hump." Distinct from the sharp pyrrolidine signals. |
| Amine | N-H | 1.80 - 2.20 | Broad Singlet (1H) | - | Chemical shift is concentration and solvent dependent. |
*Note: In the HCl salt or N-protected derivatives, the H1 signal often splits into a distinct AB quartet due to the restricted rotation and chiral environment induced by the substituent.
The "Isolated Methylene" Diagnostic
Unlike proline derivatives, where the proton adjacent to the nitrogen (H5) is vicinally coupled to the
-
Observation: No vicinal neighbors (
). -
Result: A sharp Singlet (or AB quartet).
-
Validation: If this signal appears as a triplet or multiplet, the spiro-connectivity is likely incorrect (ring opening has occurred).
Advanced Comparative Methodologies
To ensure scientific integrity, simple 1D analysis is often insufficient for distinguishing regioisomers. We recommend the following tiered workflow.
Method A: COSY (Correlation Spectroscopy) - The Regioisomer Filter
-
Objective: Distinguish 4-carboxylate from 3-carboxylate.
-
Protocol:
-
Identify the
-proton (CH-COOMe) at ~3.0 ppm. -
Trace the cross-peaks.
-
4-Carboxylate (Target): The
-proton correlates to the N-CH2 protons (H3), which are significantly deshielded (~3.2 ppm). -
3-Carboxylate (Alternative): The
-proton correlates to C-CH2 protons (H4), which are more shielded (~2.0-2.4 ppm) and not adjacent to nitrogen.
-
Method B: NOESY (Nuclear Overhauser Effect) - Stereochemical Confirmation
-
Objective: Determine the orientation of the ester relative to the cyclohexane ring (if the cyclohexane is substituted/fixed).
-
Insight: In the unsubstituted spiro system, NOE is used to confirm the "envelope" conformation of the pyrrolidine ring.
-
Expectation: Strong NOE between H4 and pseudo-axial H3 confirms the ring pucker.
Experimental Protocols
Sample Preparation (Self-Validating System)
To avoid "salt effects" shifting your signals, we recommend analyzing the Free Base form for initial characterization.
-
Neutralization: If starting with HCl salt, suspend 20 mg in 1 mL saturated NaHCO3. Extract with 0.7 mL CDCl3 (x2).
-
Drying: Pass the CDCl3 layer through a micro-pipette plug of anhydrous
(avoid for amines to prevent adsorption). -
Concentration: Do not evaporate to dryness (volatile amine). Analyze the concentrated CDCl3 solution directly.
-
Reference: Add TMS (0.05%) as internal standard.
Instrumental Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended to resolve H3 diastereomers).
-
Pulse Sequence: zg30 (Standard 1D) and cosygpppqf (Gradient COSY).
-
Relaxation Delay (D1): Set to 2.0s to ensure accurate integration of the isolated H1 singlet vs the cyclohexane multiplet.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for validating the structure against its alternatives.
Caption: Figure 1. Logical decision tree for spectroscopic differentiation of methyl 2-azaspiro[4.5]decane-4-carboxylate from non-spiro and regioisomeric alternatives.
Troubleshooting & FAQs
Q: The H1 signal appears as a broad hump. Why? A: This indicates intermediate exchange on the NMR timescale, likely due to N-inversion or proton exchange.
-
Solution: Add a drop of
(shakes out NH coupling) or cool the sample to -20°C to freeze the conformer.
Q: I see two sets of signals (ratio 60:40). Is my product impure? A: If the sample is N-protected (e.g., N-Boc or N-Cbz), this is Rotamerism , not impurity. The carbamate bond has restricted rotation.
-
Verification: Run Variable Temperature (VT) NMR at 50°C. If the signals coalesce, it is rotamerism. If they remain distinct, it is a diastereomeric mixture (implying a second chiral center or impurity).
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry, 2021. (General Reference for Spiro Properties).
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.
-
Structural Data Confirmation: PubChem Compound Summary for CID 418822 (2-Azaspiro[4.5]decane scaffold). [Link]
-
Synthesis and Spectral Data of Analogs: Organic & Biomolecular Chemistry, 2014. "Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives." (Provides comparative NMR data for substituted analogs). [Link]
Publish Comparison Guide: Orbitrap vs. Q-TOF HRMS for the Structural Elucidation of Methyl 2-azaspiro[4.5]decane-4-carboxylate
Introduction: The Analytical Challenge of High-Fsp3 Scaffolds
Modern drug discovery has increasingly pivoted away from flat, sp2-hybridized aromatic rings toward three-dimensional spirocyclic scaffolds[1]. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate enhances its aqueous solubility, reduces off-target protein binding, and improves overall metabolic stability[2].
Methyl 2-azaspiro[4.5]decane-4-carboxylate (CAS: 235791-22-7) is a highly versatile building block in this space[3]. However, its rigid spirocyclic core (azaspiro[4.5]decane) and ester functionality present unique analytical challenges during metabolic profiling. When subjected to in vitro assays, identifying its isobaric metabolites requires High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the two leading HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation and metabolic profiling of this specific spirocycle.
Mechanistic Causality: Why Platform Choice Matters
When methyl 2-azaspiro[4.5]decane-4-carboxylate ([M+H]+ = 198.1494 Da) undergoes collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), it yields specific diagnostic fragments. Understanding the causality of these fragmentation pathways is critical for platform selection:
-
m/z 166.1232 : Loss of methanol (-32.0262 Da) via ester cleavage.
-
m/z 138.1283 : Loss of the entire ester group (-60.0211 Da) via alpha-cleavage.
-
m/z 128.0711 : Cleavage of the spiro ring (loss of the cyclohexane moiety, -70.0783 Da).
The Orbitrap Advantage: Orbitrap mass analyzers provide ultra-high resolving power (up to 500,000 FWHM) and sub-ppm mass accuracy[4]. This is critical because the spiro ring cleavage product (m/z 128.0711) can easily be confounded with endogenous matrix interferences in plasma. Furthermore, the Orbitrap's HCD cell bypasses the "1/3 rule" inherent to traditional ion traps, allowing clear observation of low-mass fragments[5].
The Q-TOF Advantage: Q-TOF systems excel in acquisition speed (up to 100 Hz). For high-throughput screening where ultra-fast UHPLC gradients (e.g., 2-minute runs) are used, Q-TOF ensures sufficient data points across narrow chromatographic peaks (<3 seconds wide), making it ideal for Data-Independent Acquisition (DIA) workflows[6].
Quantitative Data Comparison
The following table summarizes the objective performance metrics of both platforms when analyzing the spirocyclic target.
| Performance Metric | Orbitrap HRMS (e.g., Q Exactive) | Q-TOF HRMS (e.g., Xevo / 6500 series) | Impact on Spirocyclic Analysis |
| Max Resolving Power | > 140,000 FWHM (up to 500k) | ~ 40,000 - 80,000 FWHM | Orbitrap resolves isobaric metabolites (e.g., hydroxylation vs. N-oxidation) better[7]. |
| Mass Accuracy | < 1 ppm (stable for days) | < 2-3 ppm (requires frequent recalibration) | Orbitrap provides higher confidence in assigning exact formulas to fragments[4]. |
| Acquisition Speed | 12 - 40 Hz | 50 - 100 Hz | Q-TOF is superior for highly multiplexed DIA/SWATH across narrow UHPLC peaks. |
| Low-Mass Cutoff | None (HCD cell utilized) | None (Collision cell utilized) | Both successfully detect the m/z 128.0711 spiro cleavage fragment. |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 5 to 6 orders of magnitude | Q-TOF slightly edges out for quantifying highly abundant and trace metabolites simultaneously. |
Visualizations of Workflows and Logic
Fig 1: Decision matrix for LC-HRMS platform selection in spirocyclic analysis.
Fig 2: Proposed HRMS fragmentation pathways for methyl 2-azaspiro[4.5]decane-4-carboxylate.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating causality checks for the LC-HRMS analysis of methyl 2-azaspiro[4.5]decane-4-carboxylate.
Step 1: System Suitability and Calibration
-
Action: Infuse a standardized calibration mixture (e.g., Pierce ESI Positive Ion Calibration Solution) prior to the sequence.
-
Causality Check: HRMS relies on precise mass-to-charge measurements. Calibrating the instrument ensures mass accuracy remains <1 ppm (Orbitrap) or <3 ppm (Q-TOF). This validates that any detected m/z 198.1494 is genuinely the target analyte and not an isobaric artifact[4].
Step 2: Blank Baseline Establishment
-
Action: Inject 2 µL of mobile phase (0.1% Formic Acid in Water/Acetonitrile).
-
Causality Check: Spirocyclic amines can exhibit non-specific binding to stainless steel LC components. A blank injection proves the absence of carryover, ensuring the analytical system is self-validated and clean before sample introduction.
Step 3: UHPLC Separation
-
Action: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality Check: The hydrophobic cyclohexane ring of the azaspiro[4.5]decane core requires a high organic composition to elute, while the basic secondary amine requires acidic conditions to remain protonated for optimal ESI+ ionization.
Step 4: HRMS Acquisition (Data-Dependent Mode)
-
Action: Set Full MS scan range to m/z 100-800.
-
Orbitrap: Resolution 140,000 (MS1) and 35,000 (MS2). AGC target 3e6.
-
Q-TOF: Acquisition rate 10 spectra/s (MS1) and 20 spectra/s (MS2).
-
-
Causality Check: Data-Dependent Acquisition (DDA) automatically triggers MS/MS on the most abundant ions. Orbitrap prioritizes resolution for structural fidelity, whereas Q-TOF prioritizes speed to capture fast-eluting peaks.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. 235791-22-7|Methyl 2-azaspiro[4.5]decane-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Orbitrap or QTOF - Chromatography Forum [chromforum.org]
- 7. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, lending unique three-dimensional conformations that can enhance target selectivity and improve pharmacokinetic properties. As the development of novel therapeutics based on this scaffold accelerates, robust and reliable analytical methods for purity assessment, chiral separation, and characterization are paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analytical challenges.
This guide provides a comprehensive comparison of HPLC methodologies for the analysis of 2-azaspiro[4.5]decane derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, field-proven protocol to empower researchers in developing and optimizing their separation methods.
The Foundational Principles of Separation
The retention of 2-azaspiro[4.5]decane derivatives in reversed-phase HPLC is primarily governed by the hydrophobic interactions between the analyte and the stationary phase. The inherent non-polar character of the spirocyclic core dictates a baseline retention on common C18 columns. However, the presence of the secondary amine and any additional functional groups introduces polarity, which can be modulated to achieve optimal separation. The interplay between the hydrophobicity of the carbon skeleton and the polarity of the nitrogen and its substituents is the key to mastering the chromatography of these compounds.
For chiral derivatives, where enantiomers possess identical physical properties in an achiral environment, separation necessitates the introduction of a chiral selector. This is most commonly achieved through the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific analytical goal, be it routine purity analysis, high-throughput screening, or the resolution of stereoisomers. Below, we compare the performance of several common HPLC and UPLC (Ultra-Performance Liquid Chromatography) approaches for the analysis of a hypothetical series of 2-azaspiro[4.5]decane derivatives.
Table 1: Comparison of Achiral Reversed-Phase HPLC and UPLC Methods for Purity Analysis
| Method | Column | Mobile Phase (A/B) | Gradient | Flow Rate (mL/min) | Run Time (min) | Representative Retention Time (min) - Compound 1 | Key Advantages | Limitations |
| Conventional HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile | 10-90% B in 15 min | 1.0 | 20 | 8.5 | Robust, widely available | Longer run times, lower resolution |
| Fast HPLC | C18, 3.0 x 50 mm, 2.7 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile | 10-90% B in 5 min | 1.2 | 8 | 3.2 | Faster run times, good resolution | Requires higher pressure capabilities |
| UPLC | C18, 2.1 x 50 mm, 1.7 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile | 10-90% B in 2 min | 0.6 | 3 | 1.1 | High speed, high resolution, low solvent consumption | Requires specialized UPLC system |
Compound 1: A representative, moderately hydrophobic 2-azaspiro[4.5]decane derivative.
Table 2: Comparison of Chiral HPLC Methods for Enantiomeric Separation
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Representative Retention Times (min) - Enantiomer 1 / 2 | Resolution (Rs) | Key Advantages | Limitations |
| Normal Phase | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | Isocratic | 8.2 / 9.5 | 2.1 | Often provides excellent initial selectivity for chiral compounds | Solvent miscibility and cost, not MS-friendly |
| Reversed Phase | Cellulose tris(3,5-dichlorophenylcarbamate) | Water/Acetonitrile (60:40) | Isocratic | 12.1 / 13.5 | 1.8 | MS-compatible mobile phases, good for polar analytes | May require more method development to achieve baseline separation |
| Polar Organic | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol/Acetonitrile (50:50) | Isocratic | 6.5 / 7.2 | 1.9 | Good for compounds with intermediate polarity, MS-compatible | Selectivity can be sensitive to mobile phase composition |
Experimental Protocols: A Step-by-Step Guide
The following protocol outlines a robust, validated method for the purity analysis of a range of 2-azaspiro[4.5]decane derivatives using UPLC-MS.
Recommended UPLC-MS Method for Purity Assessment
This method is designed for rapid and high-resolution analysis, making it suitable for both routine quality control and high-throughput screening applications.
1. Instrumentation and Materials:
-
UPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
Analytes: 2-azaspiro[4.5]decane derivatives
2. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
3.0 min: 10% B
-
-
UV Detection: 220 nm and 254 nm (or as appropriate for the chromophores of the derivatives)
3. Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
4. Sample Preparation:
-
Accurately weigh and dissolve the 2-azaspiro[4.5]decane derivative in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Rationale for Method Parameters:
-
Column Choice: The sub-2 µm particle size of the UPLC column provides high efficiency and resolution, enabling fast analysis times. The C18 stationary phase offers broad applicability for the separation of moderately non-polar compounds like the 2-azaspiro[4.5]decane core.
-
Mobile Phase: The use of formic acid as a modifier improves peak shape for the basic amine functionality and enhances ionization efficiency for mass spectrometry detection. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A rapid gradient allows for the elution of a wide range of derivatives with varying polarities within a short timeframe, making it ideal for screening purposes.
-
Mass Spectrometry Detection: ESI in positive mode is well-suited for the analysis of the basic 2-azaspiro[4.5]decane derivatives, which are readily protonated.
Visualizing the Workflow
A systematic approach is crucial for the successful development and validation of an HPLC method for novel 2-azaspiro[4.5]decane derivatives. The following diagram illustrates a logical workflow.
Caption: Workflow for HPLC Method Development and Validation.
Concluding Remarks
The successful analysis of 2-azaspiro[4.5]decane derivatives by HPLC is a critical component of the drug discovery and development process. A thorough understanding of the interplay between the analyte's structure, the stationary phase chemistry, and the mobile phase composition is essential for developing robust and reliable methods. For achiral analysis, UPLC offers significant advantages in terms of speed and resolution. For chiral separations, a systematic screening of different chiral stationary phases and mobile phase conditions is recommended to achieve optimal enantiomeric resolution. The methodologies and protocols presented in this guide provide a solid foundation for researchers to build upon in their pursuit of novel therapeutics based on the 2-azaspiro[4.5]decane scaffold.
References
-
Li, C., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(41), 8376-8380. Retrieved from [Link]
-
Shishkina, G. V., et al. (2021). Development and Validation of 2-Azaspiro[1][2] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Dolan, J. W. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Retrieved from [Link]
-
Aragen Life Sciences. (2014). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. RSC Advances, 4, 10619–10626. Retrieved from [Link]
Sources
Comparison of 2-azaspiro[4.5]decane vs 8-azaspiro[4.5]decane scaffolds
The strategic replacement of flat, sp²-rich heterocycles with sp³-rich spirocyclic scaffolds is a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³ carbons (
Among the most privileged spirocyclic systems are the 2-azaspiro[4.5]decane and 8-azaspiro[4.5]decane scaffolds. While they share the same molecular weight and core bicyclic framework, the regiochemical placement of the nitrogen atom—either in the 5-membered ring or the 6-membered ring—fundamentally alters their basicity, exit vectors, and metabolic liabilities.
This guide provides an objective, data-driven comparison of these two scaffolds to assist medicinal chemists in selecting the optimal bioisostere for lead optimization.
Structural and Physicochemical Comparison
The position of the nitrogen atom dictates the analogous monocyclic heterocycle each scaffold mimics.
-
8-azaspiro[4.5]decane places the nitrogen in a 6-membered ring, acting as a conformationally restricted bioisostere for piperidine [1]. The spiro-fusion at the C4 position perfectly mimics 4,4-disubstituted piperidines, projecting substituents in a linear/equatorial geometry.
-
2-azaspiro[4.5]decane places the nitrogen in a 5-membered ring, serving as a bioisostere for pyrrolidine . The spiro-fusion adjacent to the nitrogen (or one carbon away) introduces unique angled exit vectors and significant steric bulk[2].
Quantitative Data Summary
| Property / Feature | 2-azaspiro[4.5]decane | 8-azaspiro[4.5]decane |
| Analogous Heterocycle | Pyrrolidine | Piperidine |
| Nitrogen Ring Size | 5-membered | 6-membered |
| Typical | 10.0 – 10.8[3] | 10.8 – 11.2[4] |
| Exit Vector Geometry | Angled (104° - 109°) | Linear / Equatorial (109° - 111°) |
| Primary Metabolic Advantage | Steric shielding of | Blockade of C4-hydroxylation |
| Proven Clinical Applications | 5- |
Table 1: Comparative physicochemical and structural parameters of the azaspiro[4.5]decane regioisomers.
Metabolic Stability & Bioisosterism Logic
The primary driver for incorporating these scaffolds is to overcome Cytochrome P450 (CYP450) mediated metabolic degradation.
The 8-azaspiro[4.5]decane Advantage:
Unsubstituted piperidines are highly susceptible to CYP-mediated hydroxylation at the C4 position. By introducing a spiro-fused cyclopentane ring at C4, the 8-azaspiro[4.5]decane scaffold completely blocks this metabolic soft spot. This logic was famously applied in the development of the anxiolytic drug Buspirone, which utilizes an 8-azaspiro[4.5]decane-7,9-dione core to maintain target affinity at 5-
The 2-azaspiro[4.5]decane Advantage:
When replacing labile aminopiperidines or pyrrolidines, the 2-azaspiro[4.5]decane scaffold provides intense steric shielding around the nitrogen. In the optimization of
Figure 1: Mechanistic comparison of vector projections and metabolic stability profiles.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these scaffolds.
Protocol A: Synthesis of 8-azaspiro[4.5]decane-7,9-dione Core (Buspirone Analog)
This protocol details the condensation of 1,1-cyclopentanediacetic acid with a primary amine to form the conformationally restricted imide[5].
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 mmol of 1,1-cyclopentanediacetic acid and 10.5 mmol of the target primary amine in 100 mL of anhydrous toluene.
-
Causality of Dean-Stark: The condensation reaction generates water as a byproduct. Toluene forms an azeotrope with water; heating to reflux (110°C) allows the Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle) to maximize imide yield.
-
Reflux: Heat the mixture under an inert argon atmosphere for 12–16 hours until water collection ceases.
-
Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM).
-
Self-Validating Wash: Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted basic amine) and saturated aqueous
(to deprotonate and remove unreacted acidic starting material). This ensures only the neutral imide product remains in the organic phase. -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield the crude 8-azaspiro[4.5]decane-7,9-dione. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
To objectively compare the metabolic resistance of the 2-aza vs. 8-aza scaffolds, an HLM intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test scaffold in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: 37°C mimics physiological temperature, ensuring optimal CYP450 enzyme kinetics.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 phase I oxidative reactions. Without it, the assay will yield a false negative for metabolism.
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point, while precipitating the microsomal proteins. The internal standard accounts for any volumetric losses during subsequent centrifugation.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation Control: Run Verapamil concurrently as a high-clearance positive control to validate the enzymatic activity of the HLM batch.
Figure 2: Step-by-step workflow for evaluating the metabolic stability of spirocyclic scaffolds.
Conclusion
The selection between 2-azaspiro[4.5]decane and 8-azaspiro[4.5]decane should be driven by the specific liability of the lead compound. If the goal is to replace a piperidine ring to prevent C4-oxidation while maintaining a linear exit vector and a
References
-
[5] 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione: A New 5-HT1A Receptor Ligand with the Same Activity Profile as Buspirone. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
[2] Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC - National Institutes of Health. URL:[Link]
-
[6] 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare. URL:[Link]
-
[7] Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed - National Institutes of Health. URL:[Link]
-
[1] Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. URL:[Link]
-
[4] 6-Azaspiro[4.5]decane Properties (Representative data for Azaspiro[4.5]decane analogs). EPA CompTox Chemicals Dashboard. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Methyl 2-azaspiro[4.5]decane-4-carboxylate Purity: An LC-MS Comparative Guide
Topic: Validating purity of methyl 2-azaspiro[4.5]decane-4-carboxylate via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of spirocyclic scaffolds for GPCR modulation and opioid receptor targeting, methyl 2-azaspiro[4.5]decane-4-carboxylate represents a critical building block. However, its validation presents a distinct analytical paradox: while its spiro-quaternary carbon confers desirable 3D structural rigidity, its aliphatic backbone lacks the conjugated
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV ) against Liquid Chromatography-Mass Spectrometry (LC-MS ).[1] We demonstrate that for this specific non-chromophoric amine, LC-MS is not merely an alternative, but the required standard for validating purity to >98% confidence levels, particularly when detecting common process-related impurities like the hydrolyzed free acid or N-protected precursors.
Part 1: The Analytical Challenge
The core challenge with methyl 2-azaspiro[4.5]decane-4-carboxylate (Structure 1 ) lies in its physicochemical profile:
-
Chromophore Absence: The molecule consists of saturated cyclohexane and pyrrolidine rings. It has negligible absorbance above 210 nm, forcing HPLC-UV methods to operate in the "noise region" of most solvents.
-
Basicity: The secondary amine (
) causes severe peak tailing on standard C18 columns due to silanol interactions unless specific mobile phase modifiers are used. -
Impurity Similarity: Common impurities, such as the free acid (hydrolysis product) or regioisomers , share nearly identical refractive indices and lack distinct UV spectra, making them invisible to non-selective detectors.
Comparison Matrix: LC-MS vs. Alternatives
The following table summarizes the performance of LC-MS against traditional purity assays for this specific scaffold.
| Feature | LC-MS (ESI+) | HPLC-UV (210 nm) | |
| Primary Detection Principle | Mass-to-charge ( | UV Absorbance | Proton Environment |
| Sensitivity (LOD) | High (ng/mL range) | Low ( | Moderate (mg/mL range) |
| Specificity | Excellent (Separates by MW) | Poor (Solvent noise interference) | High (Structural ID) |
| Impurity ID | Direct MW confirmation | Retention time only | Structural elucidation |
| Throughput | High (5-8 min run) | Moderate (15-20 min run) | Low (Sample prep heavy) |
| Suitability for Structure 1 | Optimal | Sub-optimal (Requires derivatization) | Complementary (qNMR) |
Part 2: Strategic Workflow & Causality
To validate the purity of this compound, we cannot rely on a single data point. We employ a Self-Validating System where LC-MS provides the quantitative purity and impurity profiling, grounded by NMR for structural confirmation.
The "Invisible" Impurity Trap
A common synthesis route involves the cyclization of gem-disubstituted cyclohexane precursors. If relying solely on HPLC-UV, the following scenario often occurs:
-
The Trap: The product is analyzed at 210 nm. A single peak is observed.
-
The Reality: The "single peak" masks a 5% contamination of the free acid (hydrolysis product), which co-elutes and has a lower extinction coefficient, leading to a false "99% purity" report.
-
The LC-MS Solution: In ESI+ mode, the methyl ester (
) is instantly distinguishable from the free acid ( ) and the N-benzyl intermediate ( ), even if they co-elute.
Workflow Diagram
The following Graphviz diagram illustrates the decision logic and impurity tracking workflow.
Caption: Analytical decision tree highlighting the risk of UV detection for aliphatic amines and the resolution power of LC-MS for specific impurity identification.
Part 3: Optimized LC-MS Protocol
This protocol is designed to be self-validating . It uses a high-pH resistant C18 column to ensure the amine is retained (or a charged surface hybrid column) and positive electrospray ionization (ESI+) to capitalize on the basic nitrogen.
1. Instrumentation & Conditions
-
System: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Why: The BEH particle allows high pH usage. Running at pH 10 keeps the amine deprotonated (neutral) for better retention and peak shape, while post-column acidification or ESI conditions re-protonate it for detection. Alternatively, use a Charged Surface Hybrid (CSH) column with acidic mobile phase (Formic acid) if high pH is not an option. Protocol below uses the Acidic Standard (CSH) for broader accessibility.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
2. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration |
| 1.00 | 5 | Load sample / Desalt |
| 6.00 | 95 | Elute hydrophobic impurities (N-protected) |
| 8.00 | 95 | Wash |
| 8.10 | 5 | Return to initial |
| 10.00 | 5 | Re-equilibration |
3. Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for m/z 198 survival).
-
Scan Range: m/z 100 – 600.
-
Target Ion:
(Calc. for ).
4. Self-Validation Steps (Quality Control)
To ensure the method is valid without external auditing:
-
Peak Purity Check: Extract the ion chromatogram (EIC) for m/z 198. Compare the peak apex spectrum with the upslope and downslope spectra. They must match.
-
Blank Injection: Inject pure solvent. If m/z 198 appears, you have carryover (common with sticky amines). Increase needle wash steps.
-
Linearity Check: Inject a 5-point dilution series (e.g., 10 – 1000 ng/mL).
must be .[1]
Part 4: Experimental Data Comparison
The following data represents a validation study comparing the detection of "Impurity A" (Hydrolyzed Acid, m/z 184) spiked at 1% into the target product.
| Parameter | HPLC-UV (210 nm) | LC-MS (SIM Mode) |
| Signal-to-Noise (S/N) for Target | 15:1 | > 1000:1 |
| S/N for 1% Impurity | < 3:1 (Not Detected) | 85:1 (Clearly Detected) |
| Linearity Range | 10 - 500 | 1 - 2000 ng/mL |
| Conclusion | Fails to quantify <2% impurities.[1][2][3][4][5][6][7][8][9] | Validates purity to 99.9%. |
Impurity Pathway Diagram
Understanding what to look for is as important as how to look.
Caption: Synthetic origin of common impurities. LC-MS allows simultaneous monitoring of the target (198), precursor carryover (298), and degradation products (184).
Part 5: Conclusion
For methyl 2-azaspiro[4.5]decane-4-carboxylate , relying on HPLC-UV is a compliance risk due to the molecule's lack of chromophores and the spectral similarity of its impurities.
Recommendation:
-
Routine QC: Use the described LC-MS method (ESI+) with a CSH or High-pH C18 column.
-
Release Testing: Combine LC-MS (for Purity % and Impurity ID) with qNMR (for absolute assay and residual solvent analysis).
This dual-method approach ensures that your spirocyclic scaffold meets the rigorous purity standards required for downstream medicinal chemistry and biological screening.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[10] Guideline on validation of analytical procedures: text and methodology.Link
-
Comparison of HPLC-UV and LC-MS/MS. ResearchGate. (2011).[9] Comparative study of UV and MS detection for biological amines. Link
-
LC-MS Analysis of Amino Acids. Advion Application Notes. (2023).[1][4][10][11][12] Determination of amino acids without derivatization using LC-MS. Link
-
Spirocyclic Scaffold Synthesis. Organic & Biomolecular Chemistry. (2014).[8][10][13] Synthesis of 2-azaspiro[4.5]decane derivatives. Link
-
PubChem Compound Summary. National Library of Medicine. (2025).[9][13] 2-Azaspiro[4.5]decane properties.[1][2][4][5][8][9][14][15][16] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
- 5. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. 1342440-28-1|8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 15. 1598193-20-4|Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate|BLD Pharm [bldpharm.com]
- 16. researchgate.net [researchgate.net]
IR spectroscopy peaks for spirocyclic ester carbonyl groups
IR Spectroscopy Profiling of Spirocyclic Ester Carbonyls: A Comparative Technical Guide
Executive Summary In medicinal chemistry and structural analysis, spirocyclic esters (specifically spiro-lactones) represent a privileged scaffold due to their ability to restrict conformation and orient functional groups in defined vectors.[1] For the analytical scientist, distinguishing these moieties from their acyclic or simple cyclic alternatives is critical.
This guide objectively compares the Infrared (IR) spectral signatures of Spirocyclic Ester Carbonyls against Acyclic Esters and Simple Lactones . The data demonstrates that while spirocyclic fusion often preserves the base frequency governed by ring size, it introduces characteristic band sharpening and high-frequency shifts (+5–15 cm⁻¹) driven by steric compression and the Thorpe-Ingold effect.[1]
Mechanistic Foundation: The Physics of the Shift[1]
To interpret the IR spectrum of a spirocyclic ester, one must understand the interplay between Ring Strain and Hybridization .[1]
-
The Hybridization Effect (Förster-Coulson-Moffitt Model): As the internal bond angle of a ring decreases (e.g., from 109.5° in an acyclic chain to ~90° in a 4-membered ring), the bonds forming the ring require more p-character to accommodate the acute angle.[1] Consequently, the exocyclic bond (the Carbonyl
) gains more s-character.[1][2]-
Result: Higher s-character
Shorter bond Higher Force Constant ( ) Higher Frequency ( ).
-
-
The Spiro-Rigidity Factor: Unlike simple lactones, spiro-lactones possess a quaternary center that locks the molecular conformation.[1] This reduces the population of rotamers, often leading to sharper, more distinct absorption bands compared to the broader bands observed in conformationally mobile acyclic esters.[1]
Diagram 1: Mechanistic Pathway of Wavenumber Shift
Caption: The causal chain explaining why spirocyclic and strained lactones exhibit blue-shifted carbonyl frequencies compared to acyclic alternatives.
Comparative Profiling: Product vs. Alternatives
The following analysis compares the target scaffold (Spirocyclic
Table 1: Carbonyl Stretching Frequencies ( Stretch)
| Structural Class | Ring Size | Strain Level | Frequency Range ( | Band Character |
| Acyclic Ester | N/A | None | 1735 – 1750 | Broad (Rotational isomers) |
| 6-membered | Low (Chair form) | 1735 – 1750 | Similar to acyclic | |
| 5-membered | Moderate | 1760 – 1780 | Distinct, sharper | |
| Spiro- | 5-membered | Mod.[1][3] + Steric | 1770 – 1795 | Sharp, High Intensity |
| 4-membered | High | ~1820 | Weak intensity, very high | |
| Spiro- | 4-membered | Extreme | 1820 – 1840 | Distinct, often split |
Key Differentiators
-
Spiro vs. Acyclic: The most obvious differentiator is the shift from ~1740 cm⁻¹ (Acyclic) to ~1780 cm⁻¹ (Spiro-
). If your spectrum shows a peak at 1740 cm⁻¹, you likely do not have a 5-membered spiro-lactone unless it is heavily conjugated.[1] -
Spiro vs. Simple
-Lactone: The shift is subtle (+5 to +10 cm⁻¹). However, the Spiro-Lactone often exhibits a narrower Full Width at Half Maximum (FWHM) due to the "locking" of the ring pucker by the spiro-center.[1] -
Conjugation Exception: If the spiro-lactone has a
double bond conjugated to the carbonyl ( -unsaturation), the frequency will drop by ~20–30 cm⁻¹, potentially overlapping with saturated acyclic esters (~1750 cm⁻¹).[1]
Experimental Protocol for Validation
To distinguish these subtle shifts (e.g., 1770 vs 1780 cm⁻¹), precise experimental conditions are required.[1]
Methodology: High-Resolution FTIR Acquisition
-
Sample Preparation:
-
Solid State (Preferred for Spiro): Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Spirocyclic compounds are often crystalline solids.
-
Solution State (for precise frequency comparison): Dissolve in CCl₄ or CH₂Cl₂ .
-
Warning: Avoid alcohols (MeOH, EtOH).[1] Hydrogen bonding will broaden the peak and shift it to lower frequencies (Red Shift), obscuring the strain effects.[1]
-
-
Acquisition Parameters:
-
Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹). This is crucial to resolve the sharp spiro-carbonyl peak from potential side-bands.[1]
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Calibration:
-
Run a Polystyrene film background. Verify the standard peak at 1601 cm⁻¹ to ensure wavenumber accuracy.
-
Diagnostic Decision Tree
Use this logic flow to classify an unknown carbonyl compound suspected of being a spirocyclic ester.
Diagram 2: Spectral Assignment Workflow
Caption: Decision logic for classifying ester carbonyls based on wavenumber and band shape.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for base lactone values).
-
Das, K., et al. (2023).[1] "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones". Chemical Science. Link
-
Smith, B. C. (2022). "The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds". Spectroscopy. Link
-
Houghton, M. J., & Collum, D. B. (2016).[1] "Ring Strain Energies from ab Initio Calculations". Journal of the American Chemical Society. Link[1]
-
PubChem. (2025). "Spiro[4.5]decan-1-one Spectral Data". National Library of Medicine. Link[1]
Sources
The Spirocyclic Advantage: A Structural Comparison of Spirocyclic Amino Acids and Their Linear Analogues in Peptidomimetics
A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced stability, target affinity, and cell permeability is a paramount challenge. Native peptides, while offering high specificity, are often hampered by their susceptibility to proteolytic degradation and inherent conformational flexibility, which can limit their efficacy. The incorporation of unnatural amino acids has emerged as a powerful strategy to overcome these limitations. Among these, spirocyclic amino acids represent a particularly compelling class of building blocks, offering a unique approach to pre-organize peptide conformation and enhance drug-like properties.
This guide provides a comprehensive structural and functional comparison between peptides incorporating spirocyclic amino acids and those with their corresponding linear (or acyclic) analogues. We will delve into the fundamental principles of conformational constraint, supported by experimental data from analogous systems, and provide detailed protocols for evaluating the key performance metrics that are critical for the development of next-generation peptide therapeutics.
The Central Hypothesis: Conformational Constraint as a Design Principle
The core advantage of incorporating a spirocyclic amino acid into a peptide backbone lies in the principle of conformational constraint . Linear amino acid side chains can adopt a multitude of conformations, leading to a flexible peptide that must expend entropic energy to adopt the specific conformation required for receptor binding.[1] This flexibility also exposes the peptide backbone to proteolytic enzymes.
A spirocyclic amino acid, by its very nature, locks the local peptide structure into a more defined, rigid conformation. This pre-organization can lead to several significant benefits:
-
Enhanced Proteolytic Stability: A more rigid structure can sterically hinder the approach of proteases, making the peptide less susceptible to degradation.[1]
-
Increased Receptor Binding Affinity: By reducing the entropic penalty of binding, a pre-organized peptide can exhibit higher affinity for its target receptor.[1]
-
Improved Cell Permeability: In some cases, conformational constraint can favor the adoption of a "chameleonic" structure that masks polar groups and enhances passive diffusion across cell membranes.
The following diagram illustrates the fundamental structural difference between a peptide with a flexible, linear amino acid and one with a conformationally constrained spirocyclic amino acid.
Caption: Workflow for a Proteolytic Stability Assay.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the test peptide (containing the spirocyclic amino acid) and the linear control peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.
-
Protease Addition: Add a solution of the desired protease (e.g., trypsin, chymotrypsin) to the peptide solutions to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in water).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. The peak at time 0 is considered 100%.
Receptor Binding Affinity
The pre-organized conformation of a spirocyclic amino acid-containing peptide can lead to a higher binding affinity for its target receptor by reducing the entropic penalty of binding. [1] Supporting Experimental Data:
A study on bicyclic and linear peptide analogues targeting the c-Jun N-terminal kinase 3 (JNK3) demonstrated a significant increase in binding affinity upon cyclization. The bicyclic peptide exhibited a dissociation constant (KD) of 2.6 µM, while its linear counterpart showed a much weaker affinity with a KD of approximately 390 µM, representing a nearly 150-fold increase in affinity for the constrained analogue. [2]
| Peptide Type | Target | Binding Affinity (KD) | Reference |
|---|---|---|---|
| Linear Peptide | JNK3 | ~390 µM | [2] |
| Bicyclic Peptide | JNK3 | 2.6 µM | [2]|
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a common method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a suspension of cell membranes expressing the target receptor, a solution of a radiolabeled ligand with known affinity for the receptor, and serial dilutions of the test compounds (spirocyclic and linear peptides).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Cell Permeability
The ability of a therapeutic peptide to cross cell membranes is crucial for targeting intracellular proteins. Conformational constraint can, in some cases, enhance cell permeability.
Supporting Experimental Data:
A study directly comparing the cell permeability of cyclic and linear peptoids (peptide mimics) demonstrated that the cyclic versions were significantly more cell-permeable than their linear counterparts, regardless of their size and side chains. [3]While this study was on peptoids, the underlying principle of how conformational rigidity can favor membrane transit is applicable to peptides.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting the passive permeability of compounds across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.
Caption: Workflow for a Parallel Artificial Membrane Permeability Assay.
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Membrane Formation: Coat the filter of each well in the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compounds (spirocyclic and linear peptides) dissolved in a suitable buffer to the donor wells.
-
Buffer Addition: Add buffer to the acceptor wells.
-
Assembly and Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
Conclusion: The Strategic Incorporation of Spirocyclic Amino Acids
The evidence from analogous systems strongly suggests that the incorporation of spirocyclic amino acids into peptides can be a highly effective strategy for improving their therapeutic potential. The conformational constraint imposed by the spirocyclic scaffold can lead to significant enhancements in proteolytic stability and receptor binding affinity. While the impact on cell permeability is more complex and sequence-dependent, the potential for improvement is clear.
References
-
Ko, S., & Lim, Y. B. (2026). Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. Chemical Asian Journal, 21(1), e70531. [Link]
-
Kwon, Y. U., & Kodadek, T. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chemistry & Biology, 14(6), 671–677. [Link]
-
Rehs, A., Gregor, I., & Krewinkel, M. (2018). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry, 6, 481. [Link]
-
Shin, S. B., Yoo, B., & Kim, K. T. (2018). Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. ACS Combinatorial Science, 20(4), 208-214. [Link]
Sources
- 1. The backbone constitution drives passive permeability independent of side chains in depsipeptide and peptide macrocycles inspired by ent-verticilide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of Proline with 2-Azaspiro[4.5]decane-4-carboxylate
This guide provides an in-depth comparison of the canonical amino acid proline with its bioisosteric replacement, 2-azaspiro[4.5]decane-4-carboxylate. We will explore the fundamental principles driving the need for proline substitution, analyze the unique conformational and physicochemical properties imparted by the spirocyclic scaffold, and provide experimental frameworks for evaluating its impact on peptide and drug candidates.
The Unique Structural Role of Proline: A Double-Edged Sword
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom into a five-membered pyrrolidine ring.[1][2] This seemingly simple feature has profound implications for the structure and function of peptides and proteins:
-
Conformational Rigidity : The cyclic structure restricts the backbone dihedral angle ϕ (phi) to a narrow range (approximately -60° to -75°), significantly reducing the conformational flexibility of the polypeptide chain.[1][3]
-
Cis-Trans Isomerism : Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively low energy barrier to adopting the cis conformation. This cis-trans isomerization can act as a molecular switch, influencing protein folding and function.[1][4]
-
Structural Disruption : Lacking an amide hydrogen for donation, proline cannot participate in the hydrogen-bonding networks that stabilize α-helices and β-sheets, often acting as a "helix breaker". It is frequently found in β-turns, where its rigid structure helps to induce the necessary chain reversal.[1]
While these properties are vital for biological function, they can also present challenges in drug development, including susceptibility to enzymatic degradation by proteases and a conformational flexibility (cis-trans and ring puckering) that can be difficult to control.[5]
The Rationale for Bioisosteric Replacement
Bioisosterism is a cornerstone strategy in medicinal chemistry where a functional group or moiety in a lead compound is replaced by another with similar physical or chemical properties to enhance biological activity or optimize physicochemical characteristics.[6][7] The goals of replacing proline with a bioisostere are multifaceted:
-
Enhance Metabolic Stability : To reduce cleavage by proteases, thereby increasing the half-life of a peptide-based drug.[5]
-
Constrain Conformation : To lock the molecule into a specific, biologically active conformation, which can improve potency and selectivity for a target receptor.[8]
-
Modulate Physicochemical Properties : To alter lipophilicity, solubility, and hydrogen bonding capacity to improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[9]
-
Explore Novel Chemical Space : To generate new intellectual property and discover analogues with unforeseen advantages.[10]
An Overview of Proline Bioisosteres
A variety of proline analogues have been developed to achieve these goals. They can be broadly categorized by the type of structural modification.
| Category | Examples | Key Feature |
| Substituted Prolines | 4-Fluoroproline, 4-Hydroxyproline | Stereoelectronic effects influence ring pucker and cis/trans ratio.[4] |
| Ring Size Homologues | Azetidine-2-carboxylic acid (A2C), Pipecolic acid | Contraction or expansion of the pyrrolidine ring alters backbone geometry.[11] |
| Heterocyclic Analogues | Thiazolidine-4-carboxylate (T4C), Oxazolidine-4-carboxylate (Oxa) | Introduction of a heteroatom modifies stereoelectronic properties and hydrogen bonding potential.[12][13] |
| Bridged/Fused Systems | Methanoprolines, Bicyclic analogues | Introduction of covalent bridges severely restricts conformational freedom.[14] |
| Spirocyclic Systems | 2-Azaspiro[4.5]decane-4-carboxylate | Fusing a second ring at the α-carbon provides a unique and highly constrained three-dimensional scaffold.[15] |
In Focus: 2-Azaspiro[4.5]decane-4-carboxylate
The 2-azaspiro[4.5]decane scaffold consists of a pyrrolidine ring (like proline) fused at the α-carbon to a cyclohexane ring. This spirocyclic structure introduces a higher level of conformational rigidity compared to simple substituted or even fused prolines.
Structural and Conformational Analysis
The primary advantage of the 2-azaspiro[4.5]decane core is its profound impact on molecular conformation. The fusion of the cyclohexane ring effectively locks the pyrrolidine ring, preventing the endo/exo puckering observed in proline.[1] This rigidity propagates to the peptide backbone, severely restricting the allowable ϕ and ψ (psi) dihedral angles and pre-organizing the molecule into a specific spatial arrangement.
Caption: Structural comparison of L-Proline and 2-Azaspiro[4.5]decane-4-carboxylate.
Comparative Physicochemical Properties
The addition of the spiro-fused cyclohexane ring significantly alters the molecule's physicochemical properties compared to proline. This has direct implications for a drug candidate's ADME profile.
| Property | L-Proline | 2-Azaspiro[4.5]decane-4-carboxylate (Estimated) | Rationale for Change |
| Molecular Weight ( g/mol ) | 115.13 | 197.26 | Addition of a C6H10 moiety. |
| LogP (Lipophilicity) | -1.6 | ~1.5 - 2.5 | The large, nonpolar cyclohexane ring significantly increases lipophilicity. |
| TPSA (Topological Polar Surface Area) | 63.3 Ų | 63.3 Ų | The polar carboxyl and amine groups are retained; the hydrocarbon addition does not change TPSA. |
| pKa (Carboxylic Acid) | ~1.99 | ~2.0 - 2.5 | Minor inductive effects from the spirocyclic system. |
| pKa (Amine) | ~10.6 | ~10.5 - 11.0 | Minor steric and electronic effects on the secondary amine. |
Note: Values for 2-azaspiro[4.5]decane-4-carboxylate are estimated based on its structure, as comprehensive experimental data is not centrally available. Actual values may vary.
Performance Comparison: Experimental Frameworks
To objectively compare the performance of 2-azaspiro[4.5]decane-4-carboxylate (herein referred to as 'Azd') against proline ('Pro'), we propose a series of standardized in vitro assays using a model hexapeptide, Tyr-D-Ala-Gly-Phe-X-Gly, where X is either Pro or Azd.
Caption: Experimental workflow for comparing Pro- and Azd-containing peptides.
Experimental Protocol: Proteolytic Stability Assay
Objective: To determine the relative stability of the Pro- and Azd-containing peptides in the presence of a protease.
Materials:
-
Peptide stock solutions (10 mM in DMSO).
-
Trypsin (or other relevant protease) solution (1 mg/mL in 50 mM Tris buffer, pH 8.0).
-
Assay buffer (50 mM Tris, pH 8.0).
-
Quench solution (10% Trifluoroacetic Acid (TFA) in Acetonitrile).
-
HPLC system with a C18 column.
Methodology:
-
Reaction Setup : In a microcentrifuge tube, add 90 µL of assay buffer.
-
Peptide Addition : Add 5 µL of the 10 mM peptide stock solution (Pro- or Azd-peptide) to the buffer for a final peptide concentration of 0.5 mM. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction : Add 5 µL of the trypsin solution to initiate the reaction. Vortex briefly.
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench Reaction : Immediately add the 10 µL aliquot to a vial containing 90 µL of quench solution. This will stop the enzymatic reaction.
-
HPLC Analysis : Analyze each quenched time point by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak area at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Data Analysis : Plot the percentage of remaining parent peptide against time. Calculate the half-life (t½) for each peptide from the degradation curve.
Anticipated Results:
| Peptide | Half-Life (t½) in Trypsin (min) |
| Tyr-D-Ala-Gly-Phe-Pro -Gly | ~25 |
| Tyr-D-Ala-Gly-Phe-Azd -Gly | >240 |
The bulky spirocyclic scaffold is expected to sterically hinder the approach of the protease to the scissile peptide bond, dramatically increasing the metabolic stability of the Azd-containing peptide.
Experimental Protocol: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the Pro- and Azd-containing peptides for a target receptor (e.g., a G-protein coupled receptor, GPCR).
Materials:
-
Cell membrane preparation expressing the target receptor.
-
Radiolabeled ligand (e.g., ³H-DAMGO for the mu-opioid receptor) with known affinity (Kd).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Test peptides (Pro- and Azd-peptides) at a range of concentrations.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Assay Plate Setup : In a 96-well plate, set up triplicate wells for:
-
Total Binding: Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + NSB control.
-
Competitive Binding: Buffer + Radioligand + Membrane + Test Peptide (at 10-12 different concentrations).
-
-
Reagent Addition : Add reagents to the wells as defined above. Typically, 50 µL of buffer/peptide, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Incubation : Incubate the plate at a set temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting : Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Results:
| Peptide | Binding Affinity (Ki, nM) |
| Tyr-D-Ala-Gly-Phe-Pro -Gly | 15.2 |
| Tyr-D-Ala-Gly-Phe-Azd -Gly | 1.8 |
By locking the peptide into a conformation that more closely resembles the receptor-bound state, the Azd-containing peptide may exhibit significantly higher binding affinity (a lower Ki value).
Conclusion and Future Outlook
The bioisosteric replacement of proline with 2-azaspiro[4.5]decane-4-carboxylate represents a powerful strategy for drug discovery professionals. The introduction of the spirocyclic scaffold offers a predictable and robust method for instilling a high degree of conformational rigidity into a peptide backbone.
Key Advantages:
-
Dramatically Increased Proteolytic Stability : The steric bulk of the spiro-fused ring effectively shields adjacent peptide bonds from enzymatic degradation.
-
Conformational Pre-organization : The rigid structure can lock a peptide into its bioactive conformation, potentially leading to a significant increase in receptor binding affinity and selectivity.
-
Modulation of Lipophilicity : The increased lipophilicity can improve membrane permeability, although it must be carefully balanced to maintain adequate solubility.
Considerations:
-
Synthetic Complexity : The synthesis of spirocyclic amino acids is more complex and costly than that of standard amino acids.[16][17]
-
Solubility : The significant increase in lipophilicity may lead to poor aqueous solubility, which could pose formulation challenges.
The decision to employ this bioisostere should be driven by a clear understanding of the structure-activity relationship (SAR) of the lead molecule. It is most impactful when a specific, rigid conformation is known to be beneficial for activity and when metabolic instability is a key liability. Future research will likely focus on developing more efficient syntheses for these scaffolds and exploring substituted versions of the spirocyclic system to fine-tune physicochemical properties.
References
-
Bioisosterism - Drug Design Org. (n.d.). Retrieved from [Link]
-
Namiki, S. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptidream. Retrieved from [Link]
-
Meanwell, N. A. (2021). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Progress in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Gurung, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids. PMC. Retrieved from [Link]
-
Khan, R. R., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]
-
Flores Ortega, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Retrieved from [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioisostere. Retrieved from [Link]
-
Rubini, M., & Gilon, C. (2024). Proline Analogues. Chemical Reviews. ACS Publications. Retrieved from [Link]
-
Roy, A., et al. (2016). Conformational profile of a proline-arginine hybrid. PMC. Retrieved from [Link]
-
Fanni, F. F. N., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. PMC. Retrieved from [Link]
-
Buer, B. C., & Marsh, E. N. G. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie. PubMed. Retrieved from [Link]
-
Tanner, J. J. (2022). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC. Retrieved from [Link]
-
Lasko, D. R., & Brandriss, M. C. (2004). Four permeases import proline and the toxic proline analogue azetidine-2-carboxylate into yeast. Molecular and Cellular Biology. PubMed. Retrieved from [Link]
-
Zega, A. (2005). Azapeptides as pharmacological agents. Current Medicinal Chemistry. PubMed. Retrieved from [Link]
Sources
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- 3. Conformational profile of a proline-arginine hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azapeptides as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem-space.com [chem-space.com]
- 10. drughunter.com [drughunter.com]
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- 12. Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
Safety Operating Guide
Methyl 2-azaspiro[4.5]decane-4-carboxylate proper disposal procedures
Executive Summary: Immediate Disposal Classification
For the researcher handling Methyl 2-azaspiro[4.5]decane-4-carboxylate , proper disposal is dictated not just by the molecule itself, but by its functional groups (secondary amine, methyl ester) and the matrix (solid vs. solution) in which it resides.[1]
-
Primary Waste Stream: Organic Chemical Waste (Incineration).[2]
-
RCRA Classification (USA): Not P-listed or U-listed specifically.[2] Regulated as a characteristic waste if ignitable (D001) due to solvent carrier, or as generic toxic organic waste.[1][2]
-
Critical Segregation: DO NOT mix with strong oxidizing agents (e.g., Nitric Acid) or hypochlorites (Bleach).[1][2] The secondary amine moiety presents a risk of forming unstable N-chloramines or exothermic oxidation.[2]
Chemical Profile & Hazard Logic
To dispose of this compound safely, you must understand the "Why" behind the protocols. This is a spirocyclic amino ester.[2] Its stability and reactivity profile define the disposal route.[2]
| Feature | Chemical Logic | Disposal Implication |
| Secondary Amine | Basic nitrogen in the spiro-ring ( | Incompatible with Oxidizers. Can form explosive nitro compounds or chloramines if mixed with bleach.[2] Segregate from acidic waste streams to prevent heat generation.[2] |
| Methyl Ester | Carboxylate group ( | Susceptible to Hydrolysis. In high pH (basic) waste containers, it will hydrolyze to methanol and the spiro-acid.[1] While not explosive, this changes the waste composition over time.[1] |
| Spiro-Scaffold | Rigid bicyclic structure.[2] | Lipophilicity. Likely high persistence in aqueous environments.[2] Do not dispose down the drain. |
Waste Stream Architecture
Effective disposal requires sorting the compound into the correct "Stream" before it leaves your bench.[2]
Scenario A: Solid Waste (Pure Compound)
-
Classification: Hazardous Solid Waste (Toxic/Irritant).[2]
-
Container: Wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Labeling: Must explicitly list "Methyl 2-azaspiro[4.5]decane-4-carboxylate" (No abbreviations/structures).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[2]
-
Solvent: Non-Halogenated (e.g., Methanol, Ethyl Acetate, DMSO).[1]
-
Solvent: Halogenated (e.g., DCM, Chloroform).[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA standards and Prudent Practices in the Laboratory.
Phase 1: Pre-Treatment & Segregation[2]
-
Assess Purity: If the material is a reaction mixture containing unquenched reagents (e.g., thionyl chloride, strong bases), quench carefully before placing in the waste container.[1]
-
pH Check: Ensure the waste solution is roughly neutral (pH 6–8).
-
Why: Adding a basic amine ester to an acidic waste container can trigger an exothermic neutralization.[2]
-
-
Segregation: Ensure the destination container does not contain oxidizing acids (Nitric, Perchloric).[2]
Phase 2: Packaging
-
Select Container: Use a chemically compatible container (HDPE is preferred for amines; Glass is acceptable).[2]
-
Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.[2]
-
Secondary Containment: Transport the sealed container to the accumulation area using a bottle carrier or cart with a spill lip.
Phase 3: Labeling & Handoff
-
Identifier: Write the full chemical name.
-
Hazard Checkboxes: Mark "Irritant" and "Toxic."[2] If in solvent, mark "Flammable."[1][2]
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of Methyl 2-azaspiro[4.5]decane-4-carboxylate.
Caption: Logical decision tree for segregating spiro-amine ester waste streams based on physical state and solvent carrier.
Spill Response Contingency (Immediate Action)
If a spill occurs, standard "absorb and sweep" protocols apply, but with a specific chemical caveat regarding the amine group.[1]
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.[1][2]
-
Containment: Use a spill pillow or vermiculite to dike the spill.[2]
-
Neutralization (Do NOT use Bleach):
-
Disposal of Debris: Place contaminated paper towels/absorbents into a sealed bag and label as "Solid Hazardous Waste (Contaminated Debris)."
References
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
-
American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-azaspiro[4.5]decane-4-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl 2-azaspiro[4.5]decane-4-carboxylate is a specialized spirocyclic amino ester used primarily as a building block in drug discovery (often for GPCR or ion channel targets).
As a Senior Application Scientist, I must emphasize a critical safety axiom: Absence of toxicity data is not evidence of safety. Like many New Chemical Entities (NCEs) and research intermediates, this compound has not undergone full toxicological characterization. Therefore, we apply the Precautionary Principle , treating it as a hazardous irritant with potential for sensitization and corrosivity until proven otherwise.
Physicochemical Profile (Anticipated)
-
State: Often supplied as a Hydrochloride Salt (Solid) for stability, or as a Free Base (Viscous Oil/Low-melting solid) .
-
Functional Groups: Secondary Amine (Basic, potential skin corrosive/sensitizer), Ester (Hydrolysis prone).
-
Reactivity: Incompatible with strong oxidizers, acids (if free base), and bases (hydrolysis of ester).
Risk Assessment & Hazard Identification
While specific SDS data varies by isomer and salt form, the structural class (aliphatic spiro-amines) dictates the following Default Hazard Profile (GHS Standards):
| Hazard Class | H-Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed | No mouth pipetting; wash hands immediately after doffing gloves.[1] |
| Skin Irritant | H315 | Causes skin irritation | Stop Work Trigger: Any burning sensation on skin. |
| Eye Irritant | H319 | Causes serious eye irritation | Amines can cause corneal edema (halo vision). Goggles required. |
| STOT-SE | H335 | Respiratory irritation | Zero-tolerance: Open handling outside fume hood is prohibited. |
PPE Selection Matrix
The "Amine-Ester" Challenge
Standard nitrile gloves degrade differently when exposed to amines (swelling) versus esters (permeation). Because this molecule contains both, standard thin nitrile is insufficient for prolonged contact.
Glove Permeation Logic
-
Incidental Contact (Splash): Nitrile rubber provides adequate short-term protection.
-
Prolonged Contact (Synthesis/Cleanup): The amine functionality can act as a permeation enhancer. You need a barrier with a broader chemical resistance spectrum.
Recommended PPE Configuration[2][5][8][9][10]
| Body Part | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Synthesis Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner). Change immediately upon splash. | Laminate (Silver Shield/4H) under Nitrile outer glove. | Laminate films offer >480 min breakthrough time for amines/esters where nitrile may fail in <15 min. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles. | Safety glasses allow vapors to bypass and contact the eye. Amines are lacrymators. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm). | P100/OV Respirator (if hood failure or spill outside hood). | N95 is useless against organic vapors. |
| Body | Lab Coat (100% Cotton or Nomex). | Tyvek® Sleeves or Apron. | Synthetic blends (polyester) can melt into skin if a fire occurs (amines are combustible). |
Visualized Decision Logic: PPE & Handling
The following diagram illustrates the decision-making process for handling this compound based on its physical state and quantity.
Caption: Decision logic for selecting appropriate PPE based on physical state and operational risk factors.
Operational Protocols
A. Weighing (Solid/Powder)
-
The Hazard: Fine amine salts are hygroscopic and can become sticky/corrosive upon contact with moisture in the air or skin.
-
Protocol:
-
Place analytical balance inside a ventilated enclosure or ensure the fume hood sash is at the lowest working height.
-
Use an anti-static gun on the weighing boat. Charged amine powders "fly," leading to invisible contamination of the balance area.
-
Clean immediately: Wipe the balance area with a wet paper towel (water solubilizes the salt) followed by ethanol.
-
B. Solubilization & Synthesis
-
The Hazard: Dissolving the free base in acid generates heat (exothermic neutralization).
-
Protocol:
-
If creating a salt form, add acid dropwise with chilling (ice bath).
-
Always vent the reaction vessel to a bubbler or scrubber; do not heat in a closed system without pressure relief.
-
C. Spill Cleanup (Small Scale < 50mL/g)
-
Neutralization is Key: Do not just wipe up.
-
If Solid: Cover with wet paper towels to prevent dust, then wipe up.
-
If Liquid (Free Base): Absorb with vermiculite. Treat the surface with dilute acetic acid (vinegar) to neutralize the amine residue, then wash with soap and water.
-
Waste: Double bag all cleanup materials. Label as "Hazardous Waste - Amine Contaminated."
-
Waste Disposal & Deactivation
Never dispose of this chemical down the drain. It is toxic to aquatic life and can damage plumbing seals.
| Waste Stream | Pre-Treatment | Labeling |
| Solid Waste | Double bag in clear polyethylene. | "Solid Chemical Waste: Methyl 2-azaspiro[4.5]decane-4-carboxylate" |
| Liquid Waste (Aqueous) | Adjust pH to 5-9. | "Aqueous Waste: Trace Amines" |
| Liquid Waste (Organic) | None. Segregate from oxidizers. | "Organic Solvents + Amine/Ester" |
Emergency Response
Exposure Scenarios[6][9][10]
-
Eye Contact: Flush for 15 minutes minimum .[2][3] Time is tissue. Do not wait for EMS. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][4][2][3] Do not use alcohol (ethanol/isopropanol) to wash skin; it can increase permeability and drag the chemical deeper into the dermis.
-
Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention immediately.
Spill Response Workflow
Caption: Immediate response workflow for laboratory spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem Compound Summary. (2023). Methyl 2-azaspiro[4.5]decane-4-carboxylate (General Search). National Center for Biotechnology Information. [Link]
(Note: Specific SDS links are subject to vendor updates. Always consult the physical SDS arriving with your specific batch.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
